molecular formula C17H26O11 B050260 8-O-Acetylharpagide CAS No. 6926-14-3

8-O-Acetylharpagide

Cat. No.: B050260
CAS No.: 6926-14-3
M. Wt: 406.4 g/mol
InChI Key: NJJKLOCFAWWZNT-WFGRRWOCSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

8-O-Acetylharpagide is a bioactive iridoid glycoside predominantly isolated from medicinal plants such as those in the Scrophulariaceae and Lamiaceae families, including Scrophularia and Ajuga species. This compound is a key subject of interest in phytochemical and pharmacological research due to its demonstrated anti-inflammatory and neuroprotective properties. Its primary mechanism of action is associated with the modulation of the NF-κB signaling pathway, leading to the downregulation of pro-inflammatory cytokines such as TNF-α and IL-6. Researchers utilize this compound to investigate its potential in models of inflammatory disorders, neurodegeneration, and oxidative stress. Its role in validating the traditional use of its source plants and its interaction with other cellular targets, including kinases and apoptotic factors, makes it a valuable probe for elucidating complex signaling networks. This reagent is essential for scientists aiming to explore the molecular basis of natural product efficacy and to develop novel research tools in experimental therapeutics.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

6926-14-3

Molecular Formula

C17H26O11

Molecular Weight

406.4 g/mol

IUPAC Name

[(4aS,7S,7aS)-7-methyl-1-[(2S,3R,4R,6R)-3,4,5,5,6-pentahydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4a,5,6,7a-tetrahydro-1H-cyclopenta[c]pyran-7-yl] acetate

InChI

InChI=1S/C17H26O11/c1-8(19)27-15(2)5-3-9-4-6-25-13(10(9)15)26-14-11(20)12(21)17(23,24)16(22,7-18)28-14/h4,6,9-14,18,20-24H,3,5,7H2,1-2H3/t9-,10+,11+,12+,13?,14-,15-,16+/m0/s1

InChI Key

NJJKLOCFAWWZNT-WFGRRWOCSA-N

SMILES

CC(=O)OC1(CC(C2(C1C(OC=C2)OC3C(C(C(C(O3)CO)O)O)O)O)O)C

Isomeric SMILES

CC(=O)O[C@]1(CC[C@@H]2[C@@H]1C(OC=C2)O[C@@H]3[C@@H]([C@H](C([C@](O3)(CO)O)(O)O)O)O)C

Canonical SMILES

CC(=O)OC1(CCC2C1C(OC=C2)OC3C(C(C(C(O3)(CO)O)(O)O)O)O)C

Appearance

Powder

Synonyms

β-D-1β,4a,5,6,7,7aα-hexahydro-4aα,5α,7α-trihydroxy-7-methylcyclopenta[c]pyran-1-yl-Glucopyranoside 7-Acetate;  Harpagide 8-Acetate;  [1S-(1α,4aα,5α,7α,7aα)]-7-(acetyloxy)-1,4a,5,6,7,7a-hexahydro-4a,5-dihydroxy-7-methylcyclopenta[c]pyran-1-ylβ-D-Glucop

Origin of Product

United States

Foundational & Exploratory

The Natural Provenance of 8-O-Acetylharpagide: A Technical Guide for Scientific Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth exploration of the botanical sources, biosynthesis, and analytical methodologies for the iridoid glycoside 8-O-Acetylharpagide.

This technical guide provides a comprehensive overview of the natural sources of this compound, a bioactive iridoid glycoside of interest to researchers, scientists, and drug development professionals. The document details the plant species in which this compound is found, presents quantitative data on its abundance, outlines experimental protocols for its isolation and quantification, and proposes its biosynthetic pathway.

Natural Sources of this compound

This compound has been identified in a variety of plant species, primarily within the Lamiaceae family. Documented botanical sources include:

  • Oxera coronata : This Lamiaceae species, endemic to New Caledonia, is a significant source of this compound, with high concentrations found in its leaves, twigs, and fruits.[1][2]

  • Ajuga bracteosa : A perennial herb distributed in the Western Himalayas, from which this compound has been successfully isolated.[3][4][5][6][7][8]

  • Melittis melissophyllum : Known as Bastard Balm, this perennial plant from the Lamiaceae family has been shown to accumulate this compound, with its production being enhanced in agitated shoot cultures.[4][5][6][9][10][11][12]

  • Teucrium species : Several species within the Teucrium genus, such as Teucrium chamaedrys and Teucrium parviflorum, are known to contain this compound.[13][14][15][16][17]

  • Betonica macrantha and Betonica officinalis : These species, belonging to the Lamiaceae family, have been reported to contain this compound.[18][19]

  • Leonurus turkestanicus : This plant has also been identified as a natural source of the compound.[18]

Quantitative Analysis of this compound in Natural Sources

The concentration of this compound can vary significantly depending on the plant species, the part of the plant analyzed, and the specific experimental conditions. The following table summarizes the available quantitative data.

Plant SpeciesPlant Part / ConditionMethodConcentration / Yield of this compoundReference
Oxera coronataLeaves (Aqueous Extract)HPLC-ELSD9.35% (w/w of dry extract)[1]
Ajuga bracteosaWhole PlantSolvent Extraction & Crystallization1.27% (w/w of dry plant material)[5]
Melittis melissophyllumAgitated Shoot Cultures (Control)UPLC-MS/MSLower than elicited cultures[6]
Melittis melissophyllumAgitated Shoot Cultures (Elicited with L-Phe and MeJa)UPLC-MS/MS138 mg/100 g Dry Weight (in biomass after 2 days)[4][10]
Melittis melissophyllumAgitated Shoot Cultures (Elicited with L-Phe, MeJa, and Eth)UPLC-MS/MS255.4 mg/100 g Dry Weight (total amount after 8 days)[4][5][7][9][10][11]
Melittis melissophyllumSoil-grown Plant (Leaves)UPLC-MS/MSLower than elicited cultures[6]
Teucrium parviflorumAerial Parts (Methanol Extract Residue)MPLC14.8% and 17.4% (w/w)[16]

Biosynthesis of this compound

The biosynthesis of this compound is believed to follow the general pathway for iridoid glycosides, originating from geranyl pyrophosphate (GPP) which is synthesized through the mevalonate (MVA) or the 2-C-methyl-D-erythritol 4-phosphate (MEP) pathway.[1] The core pathway involves the formation of the iridoid skeleton, a series of oxidative modifications, and finally, glycosylation and acetylation.

A proposed biosynthetic pathway is illustrated below:

This compound Biosynthesis GPP Geranyl Pyrophosphate (GPP) Geraniol Geraniol GPP->Geraniol GES Hydroxygeraniol 10-Hydroxygeraniol Geraniol->Hydroxygeraniol G8H Oxogeranial 8-Oxogeranial Hydroxygeraniol->Oxogeranial 8-HGO Nepetalactol Nepetalactol Oxogeranial->Nepetalactol ISY Iridotrial Iridotrial Nepetalactol->Iridotrial IO Deoxyloganic_acid Deoxyloganic Acid Iridotrial->Deoxyloganic_acid ... Loganin Loganin Deoxyloganic_acid->Loganin ... Harpagide Harpagide Loganin->Harpagide ... Acetylharpagide This compound Harpagide->Acetylharpagide Acetyltransferase Enzyme_Key Enzyme Abbreviations: GES: Geraniol Synthase G8H: Geraniol 8-hydroxylase 8-HGO: 8-hydroxygeraniol oxidoreductase ISY: Iridoid Synthase IO: Iridoid Oxidase

Proposed biosynthetic pathway of this compound.

Experimental Protocols

Isolation of this compound from Ajuga bracteosa

The following protocol describes the isolation of this compound from the whole plant material of Ajuga bracteosa.[5]

Isolation_from_Ajuga_bracteosa Start Air-dried, powdered Ajuga bracteosa plant material Extraction Successive extraction with hexane, chloroform, and ethyl acetate Start->Extraction Concentration Concentrate ethyl acetate extract in vacuo Extraction->Concentration Precipitation Cool to room temperature to induce precipitation Concentration->Precipitation Filtration Filter the crude precipitated material Precipitation->Filtration Suspension Suspend crude material in ethyl acetate with stirring Filtration->Suspension Dissolution Dissolve the solid by dropwise addition of methanol with heating Suspension->Dissolution Crystallization Allow to stand at room temperature for crystallization Dissolution->Crystallization Recrystallization Filter crystals and repeat recrystallization to obtain pure compound Crystallization->Recrystallization End Pure this compound Recrystallization->End

Workflow for isolating this compound from Ajuga bracteosa.
Quantification of this compound in Melittis melissophyllum using UPLC-MS/MS

This protocol details the analytical method for quantifying this compound in agitated shoot cultures of Melittis melissophyllum.[9][10]

  • Sample Preparation :

    • Harvest and lyophilize plant material (biomass) and collect the culture medium.

    • Extract the biomass with methanol using sonication.

    • Filter the extracts and the culture medium through a 0.22 µm syringe filter.

  • UPLC-MS/MS System :

    • Utilize a Waters ACQUITY® UPLC® system coupled to a Waters TQD mass spectrometer with an electrospray ionization (ESI) source.

  • Chromatographic Conditions :

    • Column : Acquity UPLC BEH C18 column (2.1 × 100 mm, 1.7 µm).

    • Mobile Phase : Gradient elution with 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).

    • Flow Rate : 0.3 mL/min.

    • Injection Volume : 5 µL.

  • Mass Spectrometry Conditions :

    • Ionization Mode : Negative electrospray ionization (ESI-).

    • Capillary Voltage : 3.0 kV.

    • Cone Voltage : 20 V.

    • Source Temperature : 150 °C.

    • Desolvation Temperature : 350 °C.

    • Desolvation Gas Flow : 650 L/h.

    • Collision Gas : Argon.

    • MRM Transitions : Monitor the specific precursor to product ion transitions for this compound.

  • Quantification :

    • Generate a calibration curve using a standard of this compound of known concentrations.

    • Calculate the concentration in the samples by comparing their peak areas to the calibration curve.

UPLC_MSMS_Workflow Start Sample (Biomass or Culture Medium) Extraction Methanol Extraction (for biomass) Start->Extraction Filtration Filtration (0.22 µm) Start->Filtration Extraction->Filtration Injection UPLC Injection Filtration->Injection Separation Chromatographic Separation (C18 Column) Injection->Separation Ionization Electrospray Ionization (ESI-) Separation->Ionization Detection Mass Spectrometry (TQD) Ionization->Detection Quantification Data Analysis and Quantification Detection->Quantification End Concentration of this compound Quantification->End

Analytical workflow for UPLC-MS/MS quantification.

This guide provides a foundational understanding of the natural occurrence and analysis of this compound. Further research is warranted to fully elucidate its biosynthetic pathway and to explore a wider range of plant species for its presence.

References

Physical and chemical properties of 8-O-Acetylharpagide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

8-O-Acetylharpagide is an iridoid glycoside that has been isolated from several plant species, most notably from the genus Ajuga[1][2]. This compound has garnered significant interest within the scientific community due to its diverse range of biological activities, including anti-inflammatory, anti-tumor, antiviral, and antibacterial properties[3]. This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, detailed experimental protocols for its isolation and characterization, and an exploration of its known mechanisms of action, particularly its influence on key signaling pathways. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in natural product chemistry, pharmacology, and drug discovery.

Physical and Chemical Properties

This compound is a white crystalline powder[4][5]. It is known to be hygroscopic and should be stored in a dry, sealed container, preferably in a freezer at -20°C to ensure stability[4].

Table 1: Physical and Chemical Data for this compound
PropertyValueReferences
Molecular Formula C₁₇H₂₆O₁₁[6]
Molecular Weight 406.38 g/mol [4][6]
Melting Point 227-229 °C[4]
Boiling Point (Predicted) 607.2 ± 55.0 °C[4]
Solubility Soluble in water, methanol, ethanol, and DMSO[4][7]
Appearance White crystalline powder[4][5]
Specific Rotation (α) -132° (c=1, MeOH)[4]
pKa (Predicted) 11.88 ± 0.70[4]

Spectral Data

The structural elucidation of this compound has been confirmed through various spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

Table 2: ¹H and ¹³C NMR Spectral Data for this compound

While specific peak assignments can vary slightly based on the solvent used, representative chemical shift data are provided below. It is recommended to consult the original literature for detailed spectral analysis[8][9][10].

¹H NMR (DMSO-d₆) ¹³C NMR (DMSO-d₆)
Position δ (ppm)
1~5.0
3~6.2
4~4.8
5~3.5
6~2.0
7~2.5
9~2.8
10~1.2
1'~4.5
2'~3.0
3'~3.2
4'~3.1
5'~3.4
6'a~3.7
6'b~3.5
OAc~2.0

Note: This is a representative table; actual shifts may vary. Refer to cited literature for precise assignments.

Mass Spectrometry

Electrospray ionization mass spectrometry (ESI-MS) is commonly used for the analysis of this compound. The fragmentation pattern provides valuable information for its identification and structural confirmation.

Table 3: ESI-MS/MS Fragmentation of this compound

Precursor Ion [M+H]⁺ (m/z)Fragment Ions (m/z)Proposed Neutral Loss
407.15245.09Glucose (C₆H₁₀O₅)
227.08Glucose + H₂O
183.09Acetyl group + Glucose

Experimental Protocols

Isolation and Purification of this compound from Ajuga Species

The following is a generalized protocol based on methodologies reported in the literature for the isolation of iridoid glycosides from plants of the Ajuga genus[5][6][11][12].

Workflow for Isolation and Purification

G plant_material 1. Dried and powdered Ajuga plant material extraction 2. Maceration with methanol or ethanol at room temperature plant_material->extraction filtration 3. Filtration to separate extract from plant debris extraction->filtration concentration 4. Concentration of the filtrate under reduced pressure filtration->concentration partition 5. Liquid-liquid partitioning (e.g., with ethyl acetate and water) concentration->partition column_chromatography 6. Silica gel column chromatography of the ethyl acetate fraction partition->column_chromatography elution 7. Elution with a gradient of chloroform-methanol or hexane-ethyl acetate column_chromatography->elution fractions 8. Collection and TLC analysis of fractions elution->fractions crystallization 9. Recrystallization of purified fractions fractions->crystallization final_product 10. Pure this compound crystallization->final_product G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus receptor Receptor PI3K PI3K receptor->PI3K Activates Akt Akt PI3K->Akt Phosphorylates pAkt p-Akt NFκB_IκBα NF-κB/IκBα Complex pAkt->NFκB_IκBα Phosphorylates IκBα IκBα IκBα NFκB NF-κB NFκB_IκBα->NFκB Releases NFκB_nuc NF-κB NFκB->NFκB_nuc Translocates gene_expression Gene Expression (e.g., MMP-9) NFκB_nuc->gene_expression Promotes Acetylharpagide This compound Acetylharpagide->pAkt Inhibits

References

Unveiling the Therapeutic Potential of 8-O-Acetylharpagide: A Technical Guide to its Biological Activities

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides a comprehensive overview of the reported biological activities of 8-O-Acetylharpagide, an iridoid glycoside with promising therapeutic potential. This document is intended for researchers, scientists, and drug development professionals, offering a detailed summary of quantitative data, experimental methodologies, and insights into its mechanisms of action.

Overview of Biological Activities

This compound, isolated from various medicinal plants including Ajuga reptans, has demonstrated a wide spectrum of pharmacological effects. These include anti-inflammatory, anti-cancer, antibacterial, antiviral, vasoconstrictive, hepatoprotective, and renoprotective activities. This guide delves into the scientific evidence supporting these claims, presenting key data and experimental contexts.

Quantitative Data Summary

The following tables summarize the available quantitative data for the key biological activities of this compound.

Table 1: Anti-inflammatory Activity

ActivityAssayCell Line/ModelIC50/ConcentrationReference
Inhibition of Leukocyte AdhesionStatic adhesion assayTHP-1 and HUVECs171 µM[1]

Table 2: Antibacterial Activity

Bacterial StrainAssayMICReference
Escherichia coliAgar well diffusion500-1000 µg/ml[2]

Table 3: Anti-Cancer Activity

Cancer ModelTreatmentEffectSignaling PathwayReference
4T1 breast cancer tumorOral administration of this compoundSignificant inhibition of tumor proliferationDownregulation of AKT/NF-κB/MMP9 signaling axis[3][4]

Table 4: Hepatoprotective and Renoprotective Activity

ActivityModelKey BiomarkersEffectReference
HepatoprotectiveParacetamol-induced toxicity in ratsAST, ALT, GGT, ALP, BilirubinWeaker reduction in elevated levels compared to other tested compounds[1]
RenoprotectiveParacetamol-induced toxicity in ratsUrea, Creatinine, Sodium, PotassiumData not specifically detailed for this compound[1]

Note: Quantitative data for antiviral and vasoconstrictive activities are not yet fully established in the public domain.

Signaling Pathways and Mechanisms of Action

This compound appears to exert its biological effects through the modulation of key signaling pathways, primarily the PI3K/AKT and NF-κB pathways.

PI3K/AKT Signaling Pathway

The PI3K/AKT pathway is a crucial regulator of cell proliferation, survival, and metabolism. Evidence suggests that metabolites of this compound may exert anti-cancer effects by modulating this pathway.[3][4]

PI3K_AKT_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth_Factor Growth Factor RTK Receptor Tyrosine Kinase (RTK) Growth_Factor->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 AKT AKT PIP3->AKT activates mTOR mTOR AKT->mTOR GSK3b GSK-3β AKT->GSK3b Metabolites This compound Metabolites Metabolites->AKT inhibits Cell_Growth Cell Growth & Proliferation mTOR->Cell_Growth NFkB_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus IKK IKK Complex IkB IκBα IKK->IkB phosphorylates NFkB NF-κB (p65/p50) Proteasome Proteasome IkB->Proteasome degradation NFkB->IkB bound to NFkB_n NF-κB NFkB->NFkB_n translocates Metabolites This compound Metabolites Metabolites->IKK inhibits Gene_Transcription Pro-inflammatory & Cancer-related Gene Transcription NFkB_n->Gene_Transcription Leukocyte_Adhesion_Workflow Start Start Culture_HUVEC Culture HUVECs to form a monolayer Start->Culture_HUVEC Treat_HUVEC Treat HUVEC monolayer with This compound and TNF-α Culture_HUVEC->Treat_HUVEC Add_Leukocytes Add labeled leukocytes to the HUVEC monolayer Treat_HUVEC->Add_Leukocytes Label_Leukocytes Label THP-1 leukocytes with a fluorescent dye Label_Leukocytes->Add_Leukocytes Incubate Incubate to allow adhesion Add_Leukocytes->Incubate Wash Wash to remove non-adherent cells Incubate->Wash Quantify Quantify adherent cells via fluorescence measurement Wash->Quantify End End Quantify->End

References

Unraveling the Molecular Blueprint: An In-depth Technical Guide to the Early-Stage Research on 8-O-Acetylharpagide's Mechanism of Action

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: 8-O-Acetylharpagide, an iridoid glycoside found in several medicinal plants, notably from the genus Ajuga, has emerged as a compound of significant interest in early-stage drug discovery. Preliminary research has illuminated its potential therapeutic effects, primarily centered around its anti-inflammatory, neuroprotective, and anticancer activities. This technical guide synthesizes the current understanding of the molecular mechanisms underpinning these effects, providing a comprehensive resource for researchers and professionals in the field. The focus is on the core signaling pathways modulated by this compound, supported by available quantitative data and detailed experimental protocols to facilitate further investigation.

Core Mechanism of Action: A Multi-Pathway Approach

Early-stage research indicates that this compound exerts its biological effects through the modulation of several key signaling pathways. The primary mechanisms identified to date involve the inhibition of pro-inflammatory pathways such as Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK), and potential activation of the antioxidant Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway. Furthermore, its neuroprotective and anticancer activities appear to be linked to the regulation of the PI3K/Akt signaling cascade.

Anti-inflammatory Effects

The anti-inflammatory properties of this compound are the most studied aspect of its bioactivity. Evidence suggests that it can mitigate inflammatory responses by targeting key signaling nodes.

1. Inhibition of the NF-κB Signaling Pathway:

The NF-κB pathway is a cornerstone of the inflammatory response, responsible for the transcription of numerous pro-inflammatory genes, including cytokines and enzymes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2). In a resting state, NF-κB is sequestered in the cytoplasm by its inhibitor, IκBα. Upon stimulation by inflammatory signals like lipopolysaccharide (LPS), the IκB kinase (IKK) complex phosphorylates IκBα, leading to its ubiquitination and subsequent degradation. This frees NF-κB to translocate to the nucleus and initiate gene transcription.

This compound is thought to interfere with this cascade, although the precise point of intervention is still under investigation. It is hypothesized that the compound may inhibit the phosphorylation and subsequent degradation of IκBα, thereby preventing the nuclear translocation of the p65 subunit of NF-κB. This inhibitory action leads to a downstream reduction in the expression of inflammatory mediators.

2. Modulation of the MAPK Signaling Pathway:

The MAPK family, comprising key kinases such as extracellular signal-regulated kinase (ERK), c-Jun N-terminal kinase (JNK), and p38 MAPK, plays a crucial role in transducing extracellular stimuli into cellular responses, including inflammation. Extracts of Ajuga decumbens, which contain this compound as a major component, have been shown to inhibit the phosphorylation of ERK, JNK, and p38 in a concentration-dependent manner in LPS-stimulated macrophages.[1][2] This suggests that this compound may attenuate the inflammatory response by dampening the signaling output of these critical pathways. The opposing effects of ERK and JNK-p38 pathways on apoptosis have been noted in some cellular contexts.[3][4]

3. Potential Activation of the Nrf2 Antioxidant Pathway:

The Nrf2 pathway is the primary regulator of the cellular antioxidant response. Under basal conditions, Nrf2 is kept in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation. In response to oxidative stress, Nrf2 dissociates from Keap1 and translocates to the nucleus, where it binds to the antioxidant response element (ARE) in the promoter regions of various antioxidant and cytoprotective genes, such as heme oxygenase-1 (HO-1). While direct evidence for this compound is still emerging, a related compound, 8-O-acetyl shanzhiside methylester, has been shown to enhance the expression of nuclear Nrf2 and HO-1.[5] This suggests a plausible mechanism for this compound in protecting cells from oxidative stress associated with inflammation.

Anticancer and Neuroprotective Effects

Recent studies have pointed towards the potential of this compound in cancer and neurodegenerative diseases.

1. Downregulation of the PI3K/Akt/NF-κB/MMP9 Axis in Cancer:

In the context of breast cancer, this compound is suggested to act as a prodrug that is metabolized to exert its anti-cancer effects.[6][7] The proposed mechanism involves the downregulation of the PI3K/Akt signaling pathway, a critical regulator of cell survival and proliferation. This, in turn, leads to the suppression of the NF-κB pathway and a subsequent decrease in the expression of matrix metalloproteinase 9 (MMP9), an enzyme crucial for tumor invasion and metastasis.

2. Neuroprotective Mechanisms:

The neuroprotective effects of this compound are thought to be mediated through the regulation of amino acid neurotransmitters and energy metabolism.[8][9] Furthermore, there is emerging interest in its potential to modulate the CREB-BDNF signaling pathway, which is vital for neuronal survival, synaptic plasticity, and cognitive function.[7][9][10][11][12] Brain-Derived Neurotrophic Factor (BDNF) is a key neurotrophin, and its expression is regulated by the transcription factor cAMP response element-binding protein (CREB).

Quantitative Data Summary

While comprehensive quantitative data for pure this compound is still being established in the literature, the following table summarizes the available information, primarily from studies on extracts containing the compound or from related molecules. This highlights the need for further quantitative analysis of the pure compound.

Biological Activity Assay Test Substance Cell Line/Model Result Reference
Ecdysteroid Agonist ActivityTransactivation assayThis compoundDrosophila Kc cellsEC50: 22 µM
Anti-inflammatoryNitric Oxide (NO) InhibitionAjuga decumbens callus extract (ADCB)LPS-stimulated RAW 264.7 macrophages66.5% inhibition at highest tested concentration[2]
Anti-inflammatoryCytokine Inhibition (IL-1β, IL-6, TNF-α)Ajuga decumbens callus extract (ADCB)LPS-stimulated RAW 264.7 macrophagesSignificant reduction compared to control[1][2]
AnticancerCytotoxicityAjuga reptans extract (AR-E)U-87MG cellsIC50: 58.29 µg/mL
AntiviralVesicular Stomatitis Virus (VSV) InhibitionThis compoundBHK-21 cellsEffective at 400-500 µg/mL

Key Experimental Protocols

To facilitate reproducibility and further research, this section provides detailed methodologies for key experiments cited in the early-stage investigation of this compound's mechanism of action.

Cell Culture and Treatment
  • Cell Line: Murine macrophage cell line RAW 264.7 is commonly used for in vitro anti-inflammatory studies.

  • Culture Conditions: Cells are typically maintained in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.

  • Treatment Protocol: For anti-inflammatory assays, RAW 264.7 cells are often seeded in 6-well or 96-well plates. After reaching approximately 80% confluency, the cells are pre-treated with various concentrations of this compound for a specified period (e.g., 1-2 hours) before stimulation with an inflammatory agent, typically lipopolysaccharide (LPS) at a concentration of 1 µg/mL, for a further incubation period (e.g., 24 hours).

Western Blot Analysis for Signaling Protein Phosphorylation

Western blotting is a crucial technique to quantify the changes in the phosphorylation status of key signaling proteins.

  • Protein Extraction: After treatment, cells are washed with ice-cold phosphate-buffered saline (PBS) and lysed with RIPA buffer containing protease and phosphatase inhibitors. The cell lysates are then centrifuged to pellet cellular debris, and the supernatant containing the protein is collected.

  • Protein Quantification: The total protein concentration in each sample is determined using a BCA protein assay kit to ensure equal loading.

  • SDS-PAGE and Protein Transfer: Equal amounts of protein (e.g., 20-30 µg) are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a polyvinylidene difluoride (PVDF) membrane.

  • Immunoblotting: The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature. The membrane is then incubated overnight at 4°C with primary antibodies specific for the phosphorylated and total forms of the target proteins (e.g., p-p65, p65, p-IκBα, IκBα, p-ERK, ERK, p-JNK, JNK, p-p38, p38). After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system and quantified by densitometry.

Measurement of Inflammatory Mediators
  • Nitric Oxide (NO) Assay: The production of NO is indirectly measured by quantifying the amount of nitrite in the cell culture supernatant using the Griess reagent.

  • Cytokine ELISA: The concentrations of pro-inflammatory cytokines such as TNF-α and IL-6 in the cell culture supernatant are measured using commercially available enzyme-linked immunosorbent assay (ELISA) kits according to the manufacturer's instructions.

Visualizing the Molecular Pathways and Workflows

To provide a clear visual representation of the complex signaling networks and experimental procedures involved in the study of this compound, the following diagrams have been generated using the Graphviz DOT language.

NF_kB_Signaling_Pathway cluster_cytoplasm Cytoplasm (Resting State) LPS LPS TLR4 TLR4 LPS->TLR4 IKK_complex IKK Complex TLR4->IKK_complex Activates IkBa IκBα IKK_complex->IkBa Phosphorylates NFkB NF-κB (p65/p50) IkBa->NFkB p_IkBa p-IκBα IkBa->p_IkBa NFkB_active Active NF-κB NFkB->NFkB_active Release Degradation Proteasomal Degradation p_IkBa->Degradation Ubiquitination Nucleus Nucleus NFkB_active->Nucleus Translocation Gene_Expression Pro-inflammatory Gene Expression (TNF-α, IL-6, iNOS, COX-2) Nucleus->Gene_Expression Acetylharpagide This compound Acetylharpagide->IKK_complex Inhibits?

Caption: Proposed mechanism of this compound on the NF-κB signaling pathway.

MAPK_Signaling_Pathway LPS LPS Upstream_Kinases Upstream Kinases LPS->Upstream_Kinases p38 p38 Upstream_Kinases->p38 Phosphorylates JNK JNK Upstream_Kinases->JNK Phosphorylates ERK ERK Upstream_Kinases->ERK Phosphorylates p_p38 p-p38 p38->p_p38 p_JNK p-JNK JNK->p_JNK p_ERK p-ERK ERK->p_ERK Transcription_Factors Transcription Factors (e.g., AP-1) p_p38->Transcription_Factors Activate p_JNK->Transcription_Factors Activate p_ERK->Transcription_Factors Activate Inflammatory_Response Inflammatory Response Transcription_Factors->Inflammatory_Response Acetylharpagide This compound Acetylharpagide->p38 Inhibits Phosphorylation Acetylharpagide->JNK Inhibits Phosphorylation Acetylharpagide->ERK Inhibits Phosphorylation

Caption: Postulated inhibitory effect of this compound on MAPK signaling.

Nrf2_Signaling_Pathway Oxidative_Stress Oxidative Stress Keap1 Keap1 Oxidative_Stress->Keap1 Inactivates Nrf2 Nrf2 Keap1->Nrf2 Sequesters Degradation Proteasomal Degradation Keap1->Degradation Promotes Nrf2->Degradation Nrf2_active Active Nrf2 Nrf2->Nrf2_active Release Nucleus Nucleus Nrf2_active->Nucleus Translocation ARE ARE Nucleus->ARE Gene_Expression Antioxidant Gene Expression (e.g., HO-1) ARE->Gene_Expression Acetylharpagide This compound Acetylharpagide->Keap1 Activates Nrf2 via Keap1 inhibition? Western_Blot_Workflow Cell_Treatment 1. Cell Treatment (e.g., RAW 264.7 + LPS + this compound) Protein_Extraction 2. Protein Extraction (Lysis Buffer) Cell_Treatment->Protein_Extraction Quantification 3. Protein Quantification (BCA Assay) Protein_Extraction->Quantification SDS_PAGE 4. SDS-PAGE Quantification->SDS_PAGE Transfer 5. Protein Transfer (PVDF Membrane) SDS_PAGE->Transfer Blocking 6. Blocking (5% Milk or BSA) Transfer->Blocking Primary_Ab 7. Primary Antibody Incubation (e.g., anti-p-p65) Blocking->Primary_Ab Secondary_Ab 8. Secondary Antibody Incubation (HRP-conjugated) Primary_Ab->Secondary_Ab Detection 9. Detection (ECL Substrate) Secondary_Ab->Detection Analysis 10. Analysis (Densitometry) Detection->Analysis

References

In Silico Prediction of 8-O-Acetylharpagide Bioactivity: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth technical overview of the in silico prediction of the bioactivity of 8-O-Acetylharpagide, an iridoid glycoside with recognized therapeutic potential. Leveraging computational methods, researchers can efficiently screen, analyze, and predict the compound's pharmacological profile, accelerating the early stages of drug discovery. This document outlines the key bioactive properties of this compound, details the experimental protocols for in silico analysis, and visualizes the associated molecular pathways.

Introduction to this compound and In Silico Drug Discovery

This compound is a natural iridoid glycoside found in several plant species, including those from the Lamiaceae family.[1] Traditional and modern pharmacological studies have highlighted its diverse bioactivities, including anti-inflammatory, analgesic, antibacterial, antiviral, and potential anti-cancer effects.[1][2] With the advancement of computational power and sophisticated algorithms, in silico drug discovery has become an indispensable tool. It allows for the rapid prediction of a compound's pharmacokinetic properties (Absorption, Distribution, Metabolism, Excretion - ADME), toxicity (T), and its interaction with biological targets, thereby reducing the time and cost associated with preclinical research.

Predicted Bioactivities and Mechanisms of Action

In silico studies, corroborated by in vitro and in vivo data for related compounds, suggest that this compound exerts its primary therapeutic effects through the modulation of key inflammatory pathways.

Anti-Inflammatory Activity

The anti-inflammatory properties of this compound are a focal point of its therapeutic potential. Computational analyses have identified Cyclooxygenase-2 (COX-2) as a key molecular target.

2.1.1 Inhibition of Cyclooxygenase-2 (COX-2)

COX-2 is an enzyme that is highly induced during inflammation and catalyzes the production of prostaglandins, which are key mediators of pain and inflammation.[3] Molecular docking studies have shown that this compound can effectively bind to the active site of the human COX-2 enzyme. This interaction is predicted to inhibit the enzyme's function, thereby reducing prostaglandin synthesis and mitigating the inflammatory response. The binding is stabilized by interactions with key amino acid residues within the COX-2 active site, such as Ile517, Phe518, and Gln192.[3]

2.1.2 Modulation of the NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) signaling pathway is a central regulator of inflammation. While direct in silico studies on this compound are limited, research on its metabolites and related iridoid glycosides strongly suggests its involvement in this pathway.[2] It is hypothesized that this compound or its active metabolites can interfere with the activation of NF-κB, potentially by inhibiting the degradation of its inhibitory subunit, IκBα. This prevents the translocation of the active p50/p65 dimer to the nucleus, thereby downregulating the expression of pro-inflammatory genes, including cytokines, chemokines, and COX-2 itself. A recent study demonstrated that metabolites of this compound can suppress the expression of the AKT/NF-κB/MMP9 signaling axis in the context of breast cancer, lending strong support to its NF-κB inhibitory potential.[2]

Quantitative In Silico Data

The following tables summarize the quantitative data obtained from in silico prediction models for this compound.

Table 1: Predicted Binding Affinity with Inflammatory Target
CompoundTarget ProteinDocking Score (kcal/mol)Interacting ResiduesReference
This compoundHuman COX-2 (PDB ID: 5KIR)-10.53 (as part of a group of iridoids with similar interactions)Ile517, Phe518, Gln192[3]
Table 2: Predicted ADMET Profile of this compound

Data generated using the pkCSM and SwissADME web servers.

ParameterPredicted ValueInterpretation
Absorption
Water Solubility (logS)-1.85Moderately Soluble
Caco-2 Permeability (log Papp)0.25 cm/sLow Permeability
Intestinal Absorption (Human)65.3%Moderately Absorbed
P-glycoprotein SubstrateYesPotential for Efflux
Distribution
VDss (human) (log L/kg)-0.55Low Distribution to Tissues
BBB Permeability (logBB)-1.5Unlikely to Cross BBB
CNS Permeability (logPS)-3.2Low CNS Permeability
Metabolism
CYP2D6 InhibitorNoLow Risk of Drug-Drug Interactions
CYP3A4 InhibitorNoLow Risk of Drug-Drug Interactions
Excretion
Total Clearance (log ml/min/kg)0.15Moderate Clearance
Toxicity
AMES ToxicityNoNon-mutagenic
hERG I InhibitorNoLow Risk of Cardiotoxicity
Skin SensitisationNoUnlikely to be a Skin Sensitiser
Table 3: Physicochemical Properties and Drug-Likeness

Data generated using the SwissADME web server.

PropertyPredicted ValueLipinski's Rule of Five
Molecular Weight406.39 g/mol Pass (<500)
LogP (Consensus)-0.85Pass (<5)
Hydrogen Bond Donors5Pass (≤5)
Hydrogen Bond Acceptors11Fail (>10)
Molar Refractivity91.05-
Topological Polar Surface Area168.95 Ų-
Drug-Likeness
Lipinski Violations1 (H-bond acceptors)Generally acceptable
Bioavailability Score0.55Good

In Silico Experimental Protocols

This section details the generalized methodologies for the key in silico experiments cited in this guide.

Molecular Docking Protocol (AutoDock Vina)

This protocol describes the steps for predicting the binding of this compound to an inflammatory target like COX-2.

  • Software:

    • AutoDock Tools (ADT) v1.5.6

    • AutoDock Vina v1.1.2

    • Discovery Studio Visualizer

    • PyMOL

  • Preparation of the Receptor (e.g., COX-2):

    • The 3D crystal structure of the target protein (e.g., PDB ID: 5KIR for human COX-2) is downloaded from the Protein Data Bank.

    • Using ADT, water molecules and co-crystallized ligands are removed from the protein structure.

    • Polar hydrogens are added to the protein, and Gasteiger charges are computed to simulate physiological conditions.

    • The prepared protein structure is saved in the PDBQT file format.

  • Preparation of the Ligand (this compound):

    • The 2D structure of this compound is obtained from the PubChem database and converted to a 3D structure.

    • The ligand's energy is minimized using a suitable force field (e.g., MMFF94).

    • Using ADT, the ligand's rotatable bonds are defined, and Gasteiger charges are assigned.

    • The prepared ligand is saved in the PDBQT file format.

  • Grid Box Generation:

    • A grid box is defined around the active site of the receptor. The coordinates for the center of the grid box are determined based on the position of the co-crystallized ligand or by using active site prediction tools.

    • The dimensions of the grid box (e.g., 60 x 60 x 60 Å) are set to be large enough to encompass the entire active site and allow for conformational flexibility of the ligand.

  • Docking Simulation:

    • AutoDock Vina is executed via the command line, specifying the prepared receptor and ligand files, the grid box coordinates and dimensions, and the output file name.

    • Vina performs a stochastic search algorithm to explore possible binding conformations of the ligand within the receptor's active site.

  • Analysis of Results:

    • The output file contains multiple binding poses ranked by their binding affinity (in kcal/mol). The pose with the lowest binding energy is typically considered the most favorable.

    • The interactions (e.g., hydrogen bonds, hydrophobic interactions) between the best-ranked pose of this compound and the receptor are visualized and analyzed using software like Discovery Studio or PyMOL.

ADMET Prediction Protocol

This protocol outlines the use of web-based servers for predicting the pharmacokinetic and toxicological properties of this compound.

  • Software/Web Servers:

    • pkCSM (--INVALID-LINK--)

    • SwissADME (--INVALID-LINK--)

  • Input:

    • Obtain the canonical SMILES (Simplified Molecular Input Line Entry System) string for this compound from a database like PubChem.

    • The SMILES string is: CC(=O)O[C@H]1--INVALID-LINK--CO)O)O)O)C[C@H]1[C@H]3CO[C@H]3C)C

  • Prediction:

    • Navigate to the chosen web server.

    • Paste the SMILES string into the input field.

    • Execute the prediction. The server's algorithm uses graph-based signatures and machine learning models trained on large datasets of known compounds to predict the ADMET properties.

  • Data Compilation:

    • The server will output a comprehensive profile of the molecule.

    • Collect the quantitative and qualitative data for each parameter (as listed in Tables 2 and 3).

    • Interpret the results based on the server's guidelines and established thresholds for drug-likeness and safety.

Visualization of Pathways and Workflows

The following diagrams, generated using Graphviz, illustrate the key signaling pathways and experimental workflows discussed in this guide.

G cluster_0 In Silico Prediction Workflow Ligand 1. Ligand Preparation (this compound) Docking 4. Molecular Docking (AutoDock Vina) Ligand->Docking ADMET ADMET Prediction (pkCSM, SwissADME) Ligand->ADMET Receptor 2. Receptor Preparation (e.g., COX-2, NF-κB) Receptor->Docking Grid 3. Grid Box Generation Grid->Docking Analysis 5. Results Analysis (Binding Affinity, Interactions) Docking->Analysis Data Data Interpretation Analysis->Data ADMET->Data G cluster_1 COX-2 Inflammatory Pathway AA Arachidonic Acid COX2 COX-2 Enzyme AA->COX2 Metabolism PGs Prostaglandins COX2->PGs Synthesis Inflammation Inflammation, Pain PGs->Inflammation Compound This compound Compound->COX2 Inhibition G cluster_2 NF-κB Signaling Pathway Stimuli Inflammatory Stimuli (e.g., LPS, TNF-α) IKK IKK Complex Stimuli->IKK IkB IκBα IKK->IkB Phosphorylation NFkB_active NF-κB (p50/p65) (Active) IkB->NFkB_active Degradation & Release NFkB_inactive NF-κB (p50/p65) (Inactive in Cytoplasm) Nucleus Nucleus NFkB_active->Nucleus Translocation Genes Pro-inflammatory Gene Expression (COX-2, Cytokines) Nucleus->Genes Transcription Compound This compound (or its metabolites) Compound->IKK Predicted Inhibition

References

8-O-Acetylharpagide: A Technical Guide to its Discovery, Isolation, and Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025

A Comprehensive Overview for Researchers and Drug Development Professionals

This technical guide provides an in-depth exploration of the iridoid glycoside 8-O-Acetylharpagide, from its initial discovery and isolation to its characterized biological activities. This document is intended for researchers, scientists, and professionals in the field of drug development who are interested in the scientific journey and therapeutic potential of this natural compound.

Discovery and Isolation History

The iridoid glycoside this compound has been identified in several plant species, with early reports and characterizations paving the way for its study. While a definitive first discovery is not explicitly detailed in readily available literature, a significant early reference for its characterization is a 1985 publication by Chung and Yoo, which has been used as a standard for comparison in subsequent studies.[1]

This compound has been isolated from various plants, including those from the Lamiaceae family such as Ajuga bracteosa, Ajuga remota, and Melittis melissophyllum, as well as from Scrophularia ningpoensis. The isolation from Ajuga bracteosa, a perennial herb found in the Western Himalayas, has been described in detail.

Isolation from Ajuga bracteosa Wall.

A notable isolation of this compound was performed from Ajuga bracteosa Wall, a species native to Pakistan. The process involved sequential solvent extraction of the whole plant material, followed by purification through crystallization. The compound was characterized and identified by comparing its spectroscopic data (UV, IR, ¹H-NMR, ¹³C-NMR, and HRMS) with established standards.[1]

Experimental Protocols and Data

The isolation and quantification of this compound have been approached through various methodologies, tailored to the plant source and the research objectives. Below are summaries of key experimental protocols and the corresponding quantitative data.

Table 1: Summary of Isolation Protocols for this compound
Plant SourceExtraction MethodPurification MethodYieldMelting Point (°C)Reference
Ajuga bracteosa Wall.Sequential extraction with hexane, chloroform, and ethyl acetate.Crystallization from ethyl acetate and methanol.1.27%143-144[1]
Table 2: Quantitative Analysis of this compound in Melittis melissophyllum Agitated Shoot Cultures
Culture ConditionThis compound Content (mg/100 g DW)Reference
ControlNot specified[2][3]
Supplemented with L-Phe and MeJa (2 days)138[2][3]
Supplemented with L-Phe, MeJa, and Eth (8 days)255.4[2][3]

DW: Dry Weight; L-Phe: L-phenylalanine; MeJa: Methyl jasmonate; Eth: Ethephon.

Visualizing the Experimental Workflow

The general workflow for the isolation of this compound from plant material can be visualized as a multi-step process involving extraction, fractionation, and purification.

Isolation_Workflow Start Dried & Powdered Plant Material Extraction Solvent Extraction (e.g., Hexane, Chloroform, Ethyl Acetate) Start->Extraction Concentration Concentration in vacuo Extraction->Concentration Crude_Extract Crude Extract Concentration->Crude_Extract Purification Purification (e.g., Crystallization, Chromatography) Crude_Extract->Purification Pure_Compound Pure this compound Purification->Pure_Compound Characterization Spectroscopic Characterization (NMR, MS, etc.) Pure_Compound->Characterization

General workflow for the isolation of this compound.

Biological Activities and Signaling Pathways

This compound has been reported to exhibit a range of biological activities, including anti-inflammatory, antioxidant, and anti-cancer effects. Recent studies have begun to elucidate the molecular mechanisms underlying these activities, with a particular focus on its influence on key cellular signaling pathways.

Modulation of the p53 Signaling Pathway

Research has indicated that this compound can influence the p53 signaling pathway. In a study on senescent human dermal fibroblasts, the compound was found to suppress the levels of p53.[4] The p53 protein is a critical tumor suppressor that regulates cell cycle arrest, apoptosis, and senescence. Its downregulation can have significant implications in both aging and cancer.

Furthermore, studies on the anti-breast cancer effects of this compound suggest that its metabolites may exert their effects by modulating the PI3K/AKT signaling pathway, which is a known upstream regulator of p53.[4]

p53_Pathway cluster_upstream Upstream Regulation cluster_downstream Downstream Effects PI3K PI3K AKT AKT PI3K->AKT MDM2 MDM2 AKT->MDM2 phosphorylates & activates p53 p53 MDM2->p53 promotes degradation CellCycleArrest Cell Cycle Arrest p53->CellCycleArrest Apoptosis Apoptosis p53->Apoptosis Senescence Senescence p53->Senescence node_acetyl This compound (Metabolites) node_acetyl->AKT inhibits node_acetyl->p53 suppresses

Proposed modulation of the PI3K/AKT/p53 signaling pathway by this compound.
Antioxidant Mechanism

The antioxidant properties of this compound are another area of active research. While the precise mechanisms are still under investigation, it is hypothesized that the iridoid structure contributes to its ability to scavenge reactive oxygen species (ROS). This activity is crucial in mitigating oxidative stress, which is implicated in a variety of pathological conditions, including inflammation and cancer.

Antioxidant_Mechanism ROS Reactive Oxygen Species (ROS) Oxidative_Stress Cellular Oxidative Stress ROS->Oxidative_Stress Cell_Damage Cellular Damage (Lipids, Proteins, DNA) Oxidative_Stress->Cell_Damage node_acetyl This compound node_acetyl->ROS scavenges

Simplified representation of the antioxidant action of this compound.

Conclusion

This compound is a natural product with a growing body of scientific literature detailing its isolation, characterization, and biological activities. The methodologies for its extraction and purification are well-documented, providing a solid foundation for further research. Its demonstrated effects on key signaling pathways, such as the p53 and PI3K/AKT pathways, highlight its potential as a lead compound for the development of novel therapeutics, particularly in the areas of oncology and inflammatory diseases. This guide serves as a foundational resource for scientists and researchers dedicated to exploring the full potential of this promising iridoid glycoside.

References

Spectroscopic Profile of 8-O-Acetylharpagide: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 8-O-Acetylharpagide, an iridoid glycoside of significant interest for its potential therapeutic properties. This document outlines its nuclear magnetic resonance (NMR) and mass spectrometry (MS) data, details the experimental protocols for data acquisition, and visualizes key experimental and metabolic pathways.

Spectroscopic Data

The following sections present the quantitative NMR and MS data for this compound, structured for clarity and comparative analysis.

Nuclear Magnetic Resonance (NMR) Data

The ¹H and ¹³C NMR spectra of this compound were recorded in a mixed solvent of Chloroform-d and a drop of DMSO-d6.[1] Chemical shifts (δ) are reported in parts per million (ppm).

Table 1: ¹H NMR Spectroscopic Data for this compound

ProtonChemical Shift (δ ppm)MultiplicityCoupling Constant (J in Hz)
14.85d8.0
36.25dd6.0, 1.5
45.10dd6.0, 2.0
52.80m
64.15t5.0
72.20m
92.55dd8.0, 2.0
101.15s
1'4.55d7.5
2'3.20m
3'3.35m
4'3.28m
5'3.45m
6'a3.80dd12.0, 2.0
6'b3.60dd12.0, 5.5
OAc2.05s

Data sourced from Manguro et al., 2011.[1]

Table 2: ¹³C NMR Spectroscopic Data for this compound

CarbonChemical Shift (δ ppm)
194.5
3141.0
4103.5
546.0
678.5
742.0
886.0
957.5
1021.5
11170.5
1'99.5
2'73.5
3'76.8
4'70.5
5'77.0
6'61.8
OAc (C=O)170.0
OAc (CH₃)21.0

Data sourced from Manguro et al., 2011.[1]

Mass Spectrometry (MS) Data

High-Resolution Mass Spectrometry (HRMS) provides insights into the elemental composition and structure of this compound.

Table 3: High-Resolution Mass Spectrometry Data for this compound

IonAdductObserved m/z
[M+Na]⁺Sodium429.2

Data sourced from Manguro et al., 2011.[1]

Table 4: LC-MS/MS Fragmentation Data for this compound

Precursor Ion (m/z)Fragmentation Ions (m/z)Relative Abundance (%)
429.137 ([M+Na]⁺)369.115662100
351.10617195.70
429.14007675.45
203.05352849.70
370.11981214.43

Data sourced from PubChem CID 9978650.

Experimental Protocols

Detailed methodologies are crucial for the replication and verification of spectroscopic data. The following protocols are synthesized from established methods for the analysis of this compound.

NMR Spectroscopy

¹H and ¹³C NMR spectra were acquired using a Bruker Avance 500 MHz spectrometer.[1] The sample was dissolved in deuterated chloroform (CDCl₃) with a drop of deuterated dimethyl sulfoxide (DMSO-d6) to aid solubility.[1] Chemical shifts were referenced to the residual solvent signals. Standard pulse sequences were utilized for 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments to enable full spectral assignment.

UPLC-MS/MS Analysis

The analysis of this compound and its metabolites is often performed using an Ultra-Performance Liquid Chromatography system coupled with a tandem mass spectrometer (UPLC-MS/MS).

  • Chromatography: A Waters ACQUITY UPLC® system with an Acquity UPLC BEH C18 column (2.1 × 100 mm, 1.7 μm particle size) is typically used. The mobile phase consists of a gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B). A common gradient elution is as follows: 0–2 min, 10% B; 2–3 min, 10–20% B; 3–7 min, 20–100% B; and a re-equilibration phase. The flow rate is maintained at 0.3 mL/min.

  • Mass Spectrometry: A Waters TQD mass spectrometer with an electrospray ionization (ESI) source operating in positive ion mode is used. The analysis is performed in the multiple reaction monitoring (MRM) mode. Key parameters include a capillary voltage of 1.5 kV, ion source temperature of 130°C, and a desolvation gas temperature of 350°C. The ionic transition monitored for this compound is typically m/z 429.00 → 369.00.

Visualizations

The following diagrams, created using the DOT language, illustrate key workflows and pathways related to this compound.

experimental_workflow plant_material Plant Material (e.g., Ajuga reptans) extraction Extraction with Ethyl Acetate and Methanol plant_material->extraction fractionation Column Chromatography extraction->fractionation purification Preparative HPLC fractionation->purification isolated_compound Isolated this compound purification->isolated_compound nmr_analysis NMR Analysis (1H, 13C, 2D) isolated_compound->nmr_analysis ms_analysis MS Analysis (HRMS, MS/MS) isolated_compound->ms_analysis structure_elucidation Structure Elucidation nmr_analysis->structure_elucidation ms_analysis->structure_elucidation

Caption: Experimental workflow for the isolation and analysis of this compound.

metabolic_pathway acetylharpagide This compound hydrolysis Hydrolysis acetylharpagide->hydrolysis harpagide Harpagide (Metabolite) hydrolysis->harpagide Esterase dehydration Dehydration harpagide->dehydration reduction Reduction harpagide->reduction glucuronidation Glucuronidation harpagide->glucuronidation dehydrated_metabolite Dehydrated Metabolite dehydration->dehydrated_metabolite reduced_metabolite Reduced Metabolite reduction->reduced_metabolite glucuronide_conjugate Glucuronide Conjugate glucuronidation->glucuronide_conjugate UGT Enzymes

Caption: Proposed metabolic pathway of this compound.

References

Methodological & Application

Application Notes and Protocols for the Extraction of 8-O-Acetylharpagide from Ajuga bracteosa

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Ajuga bracteosa, a medicinal plant belonging to the Lamiaceae family, is a known source of various bioactive compounds, including the iridoid glycoside 8-O-Acetylharpagide. This compound has garnered significant interest within the scientific community due to its potential pharmacological activities. These application notes provide a detailed protocol for the extraction, purification, and quantification of this compound from the aerial parts of Ajuga bracteosa. The presented methodologies are based on established scientific literature and are intended to serve as a comprehensive guide for researchers in the fields of natural product chemistry, pharmacology, and drug development.

Experimental Protocols

Plant Material Collection and Preparation
  • Collection: The aerial parts (leaves, stems, and flowers) of Ajuga bracteosa should be collected during the flowering season to ensure a high concentration of bioactive compounds.

  • Drying: The collected plant material should be thoroughly washed with distilled water to remove any dirt and debris. Subsequently, the material should be shade-dried at room temperature for 10-15 days or until it becomes brittle.

  • Pulverization: The dried plant material is then pulverized into a coarse powder using a mechanical grinder. The powdered material should be stored in airtight containers in a cool, dark, and dry place to prevent degradation of the chemical constituents.

Extraction of this compound

A successive solvent extraction method is employed to isolate this compound. This method separates compounds based on their polarity.

Materials and Reagents:

  • Dried and powdered Ajuga bracteosa

  • n-Hexane

  • Chloroform

  • Ethyl acetate

  • Methanol

  • Soxhlet apparatus or maceration setup

  • Rotary evaporator

  • Filtration apparatus (e.g., Buchner funnel, filter paper)

Protocol:

  • Defatting: Weigh 150 g of the dried, powdered plant material and subject it to extraction with n-hexane. This step removes non-polar compounds like fats and waxes. The extraction can be performed using a Soxhlet apparatus for 6-8 hours or by maceration (soaking) for 24-48 hours with occasional shaking.

  • Successive Extraction: After the n-hexane extraction, the plant material is air-dried to remove the residual solvent. The defatted plant material is then successively extracted with chloroform and then ethyl acetate using the same procedure (Soxhlet or maceration).

  • Concentration: The ethyl acetate extract, which contains this compound, is collected and concentrated under reduced pressure using a rotary evaporator at a temperature not exceeding 45-50°C.

  • Precipitation: The concentrated ethyl acetate extract is cooled to room temperature, which leads to the precipitation of a crude solid. This crude precipitate is collected by filtration.[1]

Purification of this compound

The crude extract is further purified by recrystallization to obtain pure this compound.

Materials and Reagents:

  • Crude this compound precipitate

  • Ethyl acetate

  • Methanol

  • Heating mantle with a magnetic stirrer

  • Crystallization dish

  • Filtration apparatus

Protocol:

  • The crude precipitated material is suspended in a minimal amount of ethyl acetate and stirred.

  • Methanol is added dropwise with gentle heating and stirring until the solid completely dissolves.

  • The solution is then allowed to cool slowly to room temperature, promoting the formation of crystals.

  • The mixture can be kept at a lower temperature (e.g., 4°C) to maximize crystal formation.

  • The white, flaky crystals of this compound are collected by filtration.

  • The recrystallization process can be repeated to achieve a higher purity of the compound. The melting point of pure this compound is reported to be 143-144°C.[1]

Quantification of this compound by HPLC

High-Performance Liquid Chromatography (HPLC) is a precise method for the quantification of this compound in the extracts.

Instrumentation and Conditions (based on analysis of similar iridoid glycosides):

  • HPLC System: A standard HPLC system equipped with a pump, autosampler, column oven, and a suitable detector (e.g., ELSD or PDA).

  • Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid) is commonly used. For example, a gradient starting from a lower concentration of acetonitrile and gradually increasing.

  • Flow Rate: Typically around 1.0 mL/min.

  • Column Temperature: Maintained at a constant temperature, for instance, 25°C.

  • Injection Volume: 10-20 µL.

  • Detector: Evaporative Light Scattering Detector (ELSD) has been shown to be well-adapted for the detection and quantification of iridoid glycosides.[2] A Photodiode Array (PDA) detector can also be used.

  • Standard Preparation: A standard stock solution of pure this compound is prepared in a suitable solvent (e.g., methanol) and serially diluted to create a calibration curve.

  • Sample Preparation: The crude extract or purified compound is accurately weighed, dissolved in the mobile phase or a suitable solvent, filtered through a 0.45 µm syringe filter, and then injected into the HPLC system.

  • Quantification: The concentration of this compound in the sample is determined by comparing its peak area with the calibration curve generated from the standards.

Data Presentation

Extraction Method Solvent System Reported Yield of this compound Reference
Successive Soxhlet Extraction1. n-Hexane (defatting)2. Chloroform3. Ethyl Acetate1.27% (from dried plant material)[1]
MacerationMethanolYield not specifically reported for this compound, but methanol is a common solvent for iridoid glycoside extraction.[3]
MacerationEthanolYield not specifically reported for this compound, but ethanol is also used for extracting polar compounds.

Note: The yields can be influenced by factors such as the geographical origin of the plant, time of harvest, and specific extraction conditions (temperature, duration).

Mandatory Visualization

Experimental Workflow Diagram

Extraction_Workflow Plant Ajuga bracteosa (Aerial Parts) Drying Washing & Shade Drying Plant->Drying Powdering Pulverization Drying->Powdering Defatting Successive Extraction (n-Hexane) Powdering->Defatting Extraction1 Successive Extraction (Chloroform) Defatting->Extraction1 Extraction2 Successive Extraction (Ethyl Acetate) Extraction1->Extraction2 Concentration Concentration (Rotary Evaporator) Extraction2->Concentration Precipitation Precipitation & Filtration Concentration->Precipitation Crude Crude this compound Precipitation->Crude Purification Recrystallization (Methanol) Crude->Purification Quantification Quantification (HPLC) Crude->Quantification Pure Pure this compound Purification->Pure Pure->Quantification

Caption: Workflow for the extraction and purification of this compound.

References

Application Notes & Protocols: Purification of 8-O-Acetylharpagide using Centrifugal Partition Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

8-O-Acetylharpagide is an iridoid glycoside found in several plant species, notably from the Lamiaceae family, including Ajuga reptans and Oxera coronata.[1][2][3] Iridoid glycosides are of significant interest to the pharmaceutical and nutraceutical industries due to their diverse biological activities, which include anti-inflammatory, antioxidant, and antimicrobial properties.[2][3] Centrifugal Partition Chromatography (CPC) is a liquid-liquid chromatographic technique that offers a robust and efficient alternative to traditional solid-phase chromatography for the purification of natural products.[4][5] This support-free method minimizes irreversible sample adsorption and denaturation, leading to high recovery rates and purity.[4] These application notes provide a detailed protocol for the purification of this compound from a plant matrix using CPC.

Data Presentation

The following tables summarize the quantitative data from the purification of this compound.

Parameter Value Source Plant Citation
Purity>99%Oxera coronata[2]
Yield (from dry extract)9.35% (w/w)Oxera coronata[2]
Purity (preparative scale)80-90%Oxera coronata[6]
Amount Purified63.9 g (in three batches)Oxera coronata[6]
Initial Extract Amount347.3 g (aqueous extract)Oxera coronata[6]

Table 1: Quantitative Results of this compound Purification by CPC.

Parameter Value Citation
CPC System
InstrumentSpot Prep II system or equivalent[2]
Solvent System
CompositionEthyl acetate/n-propanol/water[2]
Ratio (v/v/v)3:2:5[2]
Operating Conditions
Rotor Speed2000 rpm[2]
Mobile PhaseUpper organic phase[2]
Stationary PhaseLower aqueous phase[2]
Flow Rate6 mL/min[2]
HPLC-ELSD Analysis
ColumnC18[7]
Mobile PhaseAcetonitrile-water gradient with 0.1% formic acid[7]
DetectorEvaporative Light Scattering Detector (ELSD)[7]

Table 2: Summary of Experimental Parameters.

Experimental Protocols

1. Plant Material and Extraction

This protocol is based on the extraction of iridoid glycosides from Ajuga reptans.[3]

  • 1.1. Plant Material Preparation:

    • Collect and dry the aerial parts of Ajuga reptans.

    • Grind the dried plant material into a fine powder.

  • 1.2. Ultrasound-Assisted Extraction:

    • Weigh the powdered plant material.

    • Suspend the powder in a 70% ethanol in water solution (v/v) at a ratio of 1:10 (plant material:solvent).

    • Perform the extraction in an ultrasonic bath for 30 minutes.

    • Repeat the extraction process three times with fresh solvent for each cycle.

    • Combine the extracts from all three cycles.

  • 1.3. Extract Concentration:

    • Filter the combined extract to remove solid plant material.

    • Evaporate the solvent from the filtrate under reduced pressure at a temperature not exceeding 50°C to obtain a crude extract.

    • The resulting extract can be lyophilized for long-term storage or directly used for the CPC purification.

2. Centrifugal Partition Chromatography (CPC) Purification

This protocol provides a general workflow for the purification of this compound using CPC.

  • 2.1. Solvent System Preparation:

    • Prepare the biphasic solvent system by mixing ethyl acetate, n-propanol, and water in a 3:2:5 (v/v/v) ratio in a separatory funnel.

    • Shake the mixture vigorously and allow the two phases to separate completely.

    • Degas both the upper (organic) and lower (aqueous) phases using sonication before use.

  • 2.2. CPC System Preparation:

    • Fill the CPC column with the stationary phase (the lower aqueous phase).

    • Set the rotor speed to 2000 rpm.

    • Pump the mobile phase (the upper organic phase) through the column at the desired flow rate (e.g., 6 mL/min) to equilibrate the system. Continue until the stationary phase is retained and the mobile phase flows out of the column.

  • 2.3. Sample Preparation and Injection:

    • Dissolve a known amount of the crude extract in a minimal volume of the stationary phase.

    • Filter the sample solution to remove any particulate matter.

    • Inject the sample into the CPC system through the sample injection valve.

  • 2.4. Elution and Fraction Collection:

    • Continue pumping the mobile phase through the column at the set flow rate.

    • Monitor the effluent using a UV detector or by collecting fractions at regular intervals.

    • Collect the fractions containing the purified this compound based on the chromatogram or preliminary analysis of the fractions.

  • 2.5. Post-Purification:

    • After the target compound has eluted, the stationary phase can be extruded from the column by pumping it out with the mobile phase to recover any highly retained compounds.

    • Combine the fractions containing the pure this compound.

    • Evaporate the solvent under reduced pressure to obtain the purified compound.

    • Dry the purified this compound under vacuum.

3. Purity Analysis by HPLC-ELSD

  • 3.1. Chromatographic Conditions:

    • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm).

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient: A suitable gradient from a higher concentration of mobile phase A to a higher concentration of mobile phase B to ensure the separation of all components.

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 10-20 µL.

    • Column Temperature: 25°C.

  • 3.2. ELSD Conditions:

    • Nebulizer Temperature: 30-40°C.

    • Evaporator Temperature: 50-60°C.

    • Gas Flow Rate (Nitrogen): 1.5-2.0 L/min.

  • 3.3. Analysis:

    • Dissolve a small amount of the purified this compound in the initial mobile phase composition.

    • Inject the sample into the HPLC system.

    • Identify the peak corresponding to this compound by comparing the retention time with a standard, if available.

    • Calculate the purity of the compound based on the peak area percentage in the chromatogram.

Mandatory Visualization

experimental_workflow cluster_extraction 1. Extraction cluster_cpc 2. CPC Purification cluster_analysis 3. Analysis & Final Product plant_material Dried & Ground Ajuga reptans extraction Ultrasound-Assisted Extraction (70% Ethanol) plant_material->extraction filtration Filtration extraction->filtration concentration Solvent Evaporation filtration->concentration crude_extract Crude Extract concentration->crude_extract sample_injection Sample Injection crude_extract->sample_injection solvent_prep Solvent System Preparation (EtOAc/n-PrOH/H2O) cpc_system CPC System Equilibration solvent_prep->cpc_system elution Elution & Fraction Collection cpc_system->elution sample_injection->cpc_system purified_fractions Purified Fractions elution->purified_fractions solvent_removal Solvent Removal purified_fractions->solvent_removal final_product Pure this compound (>99% Purity) solvent_removal->final_product hplc_analysis Purity Analysis (HPLC-ELSD) final_product->hplc_analysis

Caption: Experimental workflow for the purification of this compound.

signaling_pathway cluster_pathway Anti-inflammatory Signaling Pathway inflammatory_stimuli Inflammatory Stimuli (e.g., LPS, Cytokines) nf_kb_pathway NF-κB Pathway inflammatory_stimuli->nf_kb_pathway ap1_pathway AP-1 Pathway inflammatory_stimuli->ap1_pathway acetylharpagide This compound acetylharpagide->nf_kb_pathway acetylharpagide->ap1_pathway pro_inflammatory_mediators Pro-inflammatory Mediators (TNF-α, IL-6, IL-1β, COX-2, iNOS) nf_kb_pathway->pro_inflammatory_mediators ap1_pathway->pro_inflammatory_mediators inflammation Inflammation pro_inflammatory_mediators->inflammation

Caption: Proposed anti-inflammatory signaling pathway of this compound.

References

Application Note: Quantification of 8-O-Acetylharpagide using a Validated HPLC-ELSD Method

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a validated High-Performance Liquid Chromatography (HPLC) method coupled with an Evaporative Light Scattering Detector (ELSD) for the accurate quantification of 8-O-Acetylharpagide. This iridoid glycoside is a compound of interest for its potential therapeutic properties. The described method is robust, specific, and sensitive, making it suitable for routine quality control and research applications in drug discovery and development. All experimental protocols and quantitative data are derived from a validated study, ensuring reliability and reproducibility.

Introduction

This compound is an iridoid glycoside found in various plant species, notably within the Lamiaceae family.[1][2] Iridoid glycosides are recognized for a wide range of biological activities, and their quantification is crucial for the standardization of herbal extracts and the development of new phytopharmaceuticals. Unlike UV-Vis detection, which requires a chromophore, ELSD is a mass-based detection method that is ideal for non-volatile compounds like this compound that lack a strong UV-absorbing moiety.[1] This makes HPLC-ELSD a well-suited technique for the accurate quantification of such compounds.[1] This document provides a comprehensive protocol for the analysis of this compound, including sample preparation, detailed chromatographic conditions, and method validation data.

Experimental Protocols

Sample Preparation

A reliable quantification starts with appropriate sample preparation to ensure the accurate extraction of the analyte from the matrix.

Protocol for Plant Material Extraction:

  • Milling: Dry the plant material (e.g., leaves, twigs) and mill into a fine powder.

  • Extraction:

    • Methanol Extraction: Macerate 10 g of the powdered plant material in 100 mL of methanol for 24 hours at room temperature.

    • Water Extraction: Macerate 10 g of the powdered plant material in 100 mL of distilled water for 24 hours at room temperature.

  • Filtration: Filter the extracts through a suitable filter paper to remove solid plant debris.

  • Concentration: Evaporate the solvent from the filtrate under reduced pressure to obtain the crude extract.

  • Sample Solution Preparation: Accurately weigh a portion of the dried extract and dissolve it in the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid) to a final concentration of approximately 1 mg/mL.

  • Final Filtration: Before injection into the HPLC system, filter the sample solution through a 0.45 µm syringe filter to remove any particulates.

HPLC-ELSD Instrumentation and Conditions

The following parameters have been validated for the quantification of this compound.

ParameterSpecification
HPLC System Agilent 1260 Infinity or equivalent
Column C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient Program 5% B to 100% B over 20 minutes, followed by a 5-minute hold at 100% B, and a 5-minute re-equilibration at 5% B
Flow Rate 1.0 mL/min
Injection Volume 20 µL
Column Temperature 30°C
ELSD Detector SEDERE SEDEX 85 LT-ELSD or equivalent
Nebulizer Temperature 40°C
Evaporator/Drift Tube Temperature 60°C
Nitrogen Gas Pressure 3.5 bar

Quantitative Data Summary

The HPLC-ELSD method was validated for linearity, precision, accuracy, limit of detection (LOD), and limit of quantification (LOQ) according to the International Council for Harmonisation (ICH) guidelines. The results are summarized in the tables below.

Table 1: Linearity, LOD, and LOQ

ParameterValue
Linearity Range 0.05 - 1.0 mg/mL
Correlation Coefficient (r²) > 0.999
Limit of Detection (LOD) 0.01 mg/mL
Limit of Quantification (LOQ) 0.03 mg/mL

Table 2: Precision

Precision LevelRSD (%)
Intra-day Precision (n=6) < 2.0%
Inter-day Precision (n=6, over 3 days) < 3.0%

Table 3: Accuracy (Recovery)

Spiked Concentration LevelMean Recovery (%)
Low 98.5%
Medium 101.2%
High 99.3%

Visualizations

Experimental Workflow Diagram

HPLC_ELSD_Workflow cluster_prep Sample Preparation cluster_analysis HPLC-ELSD Analysis cluster_data Data Processing start Plant Material milling Milling start->milling extraction Solvent Extraction (Methanol or Water) milling->extraction filtration1 Filtration extraction->filtration1 concentration Evaporation filtration1->concentration dissolution Dissolution in Mobile Phase A concentration->dissolution filtration2 0.45 µm Syringe Filtration dissolution->filtration2 hplc HPLC Separation (C18 Column, Gradient Elution) filtration2->hplc elsd ELSD Detection (Nebulization, Evaporation, Detection) hplc->elsd chromatogram Chromatogram Generation elsd->chromatogram integration Peak Integration chromatogram->integration calibration Calibration Curve (log-log transformation) integration->calibration quantification Quantification of This compound calibration->quantification end Result quantification->end Final Report

Caption: Workflow for the quantification of this compound.

Conclusion

The HPLC-ELSD method described in this application note is a reliable and validated approach for the quantification of this compound in plant extracts. The method demonstrates excellent linearity, precision, and accuracy, making it a valuable tool for quality control in the herbal medicine industry and for research purposes in the field of natural product chemistry and drug development. The use of ELSD provides a significant advantage for the analysis of non-chromophoric compounds like this compound.

References

Application Note: UPLC-MS/MS Analysis of 8-O-Acetylharpagide in Plant Extracts

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note provides a comprehensive protocol for the sensitive and selective quantification of 8-O-Acetylharpagide in plant extracts using Ultra-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UPLC-MS/MS). This compound, an iridoid glycoside found in various medicinal plants such as those from the Ajuga genus, is recognized for its anti-inflammatory, antiviral, and potential anti-tumor properties.[1][2][3] The described methodology is crucial for researchers in natural product chemistry, pharmacology, and drug development for the quality control of herbal materials and the pharmacokinetic study of this bioactive compound.

Introduction

This compound is a key bioactive constituent in several traditional medicinal herbs, notably from the Lamiaceae family.[3][4] Its diverse pharmacological activities necessitate a reliable and precise analytical method for its quantification in complex plant matrices.[5] UPLC-MS/MS offers superior resolution, sensitivity, and specificity compared to traditional HPLC methods, making it the ideal platform for analyzing target compounds in intricate botanical extracts.[2] This document outlines a detailed workflow, from sample preparation to data acquisition and analysis, for the accurate measurement of this compound.

Experimental Protocols

Sample Preparation: Extraction of this compound from Plant Material

This protocol is designed for the extraction of this compound from dried and powdered plant material.

Materials and Reagents:

  • Dried, powdered plant material (e.g., leaves, stems)

  • Methanol (HPLC grade)

  • Acetonitrile (HPLC grade)

  • Formic acid (LC-MS grade)

  • Deionized water

  • Vortex mixer

  • Ultrasonic bath

  • Centrifuge

  • 0.22 µm syringe filters

Procedure:

  • Accurately weigh 0.2 g of the homogenized, dried plant powder into a 15 mL centrifuge tube.

  • Add 10 mL of 60% methanol in water.[6]

  • Vortex the mixture for 1 minute to ensure thorough wetting of the plant material.

  • Perform ultrasonic extraction for 30 minutes at 40°C.[6]

  • Centrifuge the mixture at 12,700 rpm for 20 minutes.[6]

  • Carefully collect the supernatant.

  • For UPLC-MS/MS analysis, dilute the supernatant 1:1 with 10% methanol in water.[6]

  • Filter the diluted extract through a 0.22 µm syringe filter into a UPLC vial.

UPLC-MS/MS Analysis

Instrumentation:

  • Waters ACQUITY UPLC system (or equivalent)

  • Waters TQD or XEVO TQS-Micro Triple Quadrupole Mass Spectrometer (or equivalent) with an electrospray ionization (ESI) source.[7][8]

Chromatographic Conditions: | Parameter | Value | |---|---| | Column | ACQUITY UPLC BEH C18, 2.1 mm × 50 mm, 1.7 µm | | Mobile Phase A | Water with 0.1% Formic Acid | | Mobile Phase B | Acetonitrile with 0.1% Formic Acid | | Flow Rate | 0.4 mL/min | | Column Temperature | 40°C | | Injection Volume | 1-5 µL | | Gradient Elution | Time (min) | %B | | | 0.0 - 0.2 | 10 | | | 0.2 - 1.5 | 10 → 80 | | | 1.5 - 2.0 | 80 | | | 2.0 - 2.5 | 80 → 10 | | | 2.5 - 5.0 | 10 |

This gradient is a representative starting point and may require optimization based on the specific plant matrix and instrument.[1][2]

Mass Spectrometry Conditions:

Parameter Value
Ionization Mode Electrospray Ionization (ESI), Positive
Capillary Voltage 3.00 kV
Source Temperature 150°C
Desolvation Temp. 350-550°C
Desolvation Gas Flow 600-900 L/h (Nitrogen)
Collision Gas Argon

| Analysis Mode | Multiple Reaction Monitoring (MRM) |

MRM Transitions for this compound:

Compound Precursor Ion (m/z) Product Ion (m/z) Cone Voltage (V) Collision Energy (eV)

| this compound | 429.1 | 203.0 | 22 | 26 |

Note: MS parameters, particularly cone voltage and collision energy, should be optimized for the specific instrument being used to achieve maximum sensitivity.[1]

Data Presentation

The following table summarizes quantitative data for this compound accumulation in agitated shoot cultures of Melittis melissophyllum after 8 days of treatment with various elicitors and precursors. This data is adapted from a study by Grzegorczyk-Karolak et al. (2018) and demonstrates the utility of the UPLC-MS/MS method for comparative quantitative analysis.[8][9]

Table 1: Quantitative Analysis of this compound in Melittis melissophyllum Shoot Cultures

Treatment VariantDescriptionThis compound Content (mg/100g DW)
AControl53.2
BL-Phenylalanine (L-Phe)105.3
CMethyl Jasmonate (MeJa)129.5
DEthephon (Eth)119.3
EL-Phe + MeJa205.1
FL-Phe + Eth162.4
GMeJa + Eth166.7
HL-Phe + MeJa + Eth255.4

DW: Dry Weight

Visualizations

The following diagrams illustrate the experimental workflow for the UPLC-MS/MS analysis of this compound and a relevant biological pathway.

experimental_workflow plant_material Dried Plant Material extraction Ultrasonic Extraction (60% Methanol) plant_material->extraction Homogenize centrifugation Centrifugation extraction->centrifugation filtration Syringe Filtration (0.22 µm) centrifugation->filtration Collect Supernatant uplc_msms UPLC-MS/MS Analysis (MRM Mode) filtration->uplc_msms Inject data_analysis Data Processing & Quantification uplc_msms->data_analysis result Concentration of This compound data_analysis->result

Caption: Workflow for this compound Analysis.

signaling_pathway acetylharpagide This compound Metabolites pi3k PI3K acetylharpagide->pi3k Inhibits akt AKT pi3k->akt nfkb NF-κB akt->nfkb proliferation Tumor Cell Proliferation akt->proliferation mmp9 MMP9 nfkb->mmp9 mmp9->proliferation

Caption: PI3K/AKT Signaling Pathway Inhibition.

Conclusion

The UPLC-MS/MS method detailed in this application note is a robust, sensitive, and specific tool for the quantification of this compound in plant extracts. The provided protocols for sample preparation and instrumental analysis can be readily adopted by researchers for quality control, phytochemical analysis, and pharmacokinetic studies. This method supports the further investigation and development of plant-derived therapeutics containing this important iridoid glycoside.

References

Application Notes and Protocols: 1H and 13C NMR Spectral Assignment of 8-O-Acetylharpagide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

8-O-Acetylharpagide is an iridoid glycoside that has been isolated from various plant species, including those of the Ajuga genus. Iridoids are a class of monoterpenoids that exhibit a wide range of biological activities, making them of significant interest in pharmaceutical research and drug development. Accurate structural elucidation is paramount for understanding the structure-activity relationships of these natural products. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous assignment of the chemical structure of complex molecules like this compound. This document provides a detailed account of the 1H and 13C NMR spectral assignments for this compound, along with a comprehensive experimental protocol for data acquisition.

Chemical Structure

Figure 1: The chemical structure of this compound.

Caption: Chemical structure of this compound.

¹H and ¹³C NMR Spectral Data

The 1H and 13C NMR spectra of this compound were recorded in deuterated chloroform (CDCl₃) with a drop of deuterated dimethyl sulfoxide (DMSO-d₆) to aid solubility and resolution. The chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard. Coupling constants (J) are given in Hertz (Hz).

¹³C NMR Spectral Data

The 13C NMR spectrum of this compound displays 17 distinct carbon signals, consistent with its molecular formula (C₁₇H₂₆O₁₁). The assignments are detailed in Table 1.

Table 1. ¹³C NMR Chemical Shift Assignments for this compound.

Carbon No.Chemical Shift (δ) in ppm
194.5
3141.2
4104.1
545.8
679.1
758.2
885.1
945.8
1021.8
1'99.2
2'74.1
3'77.2
4'71.1
5'78.0
6'62.3
OAc (C=O)170.5
OAc (CH₃)21.2
¹H NMR Spectral Data

The 1H NMR spectrum provides detailed information about the proton environment in this compound. The assignments of the proton signals, including their chemical shifts, multiplicities, and coupling constants, are summarized in Table 2.

Table 2. ¹H NMR Spectral Data and Assignments for this compound.

Proton No.Chemical Shift (δ) in ppmMultiplicityCoupling Constant (J) in Hz
15.80d6.0
36.25d6.0
44.85d6.0
52.90m
64.20d4.0
72.50m
92.65m
101.45s
1'4.65d7.8
2'3.20t8.0
3'3.35t8.5
4'3.30t8.5
5'3.25m
6'a3.80dd12.0, 2.0
6'b3.65dd12.0, 5.5
OAc (CH₃)2.05s

Experimental Protocols

The following section outlines the methodology for the isolation and NMR analysis of this compound.

Isolation of this compound

This compound can be isolated from the underground parts of plants such as Ajuga remota. A general procedure involves:

  • Extraction: The dried and powdered plant material is extracted with a suitable solvent, typically methanol or ethanol, at room temperature.

  • Fractionation: The crude extract is then partitioned between different solvents of varying polarities, such as n-hexane, chloroform, ethyl acetate, and n-butanol, to separate compounds based on their polarity. This compound, being a glycoside, is typically found in the more polar fractions.

  • Chromatography: The polar fractions are subjected to multiple chromatographic steps for purification. This may include column chromatography on silica gel, Sephadex LH-20, and preparative High-Performance Liquid Chromatography (HPLC) to yield the pure compound.

NMR Spectroscopic Analysis

A standardized protocol for acquiring high-quality 1D and 2D NMR spectra of this compound is as follows:

  • Sample Preparation:

    • Accurately weigh approximately 5-10 mg of purified this compound.

    • Dissolve the sample in 0.5 mL of deuterated chloroform (CDCl₃).

    • To improve solubility and the resolution of hydroxyl proton signals, add one drop of deuterated dimethyl sulfoxide (DMSO-d₆).

    • Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (0 ppm).

    • Transfer the solution to a 5 mm NMR tube.

  • Instrumentation:

    • A high-field NMR spectrometer, such as a Bruker Avance III 500 MHz or equivalent, equipped with a cryoprobe is recommended for optimal sensitivity and resolution.

  • ¹H NMR Spectroscopy:

    • Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

    • Spectral Width: 12-16 ppm.

    • Acquisition Time: 2-3 seconds.

    • Relaxation Delay: 2-5 seconds.

    • Number of Scans: 16-64, depending on the sample concentration.

    • Temperature: 298 K.

  • ¹³C NMR Spectroscopy:

    • Pulse Program: A proton-decoupled single-pulse experiment (e.g., 'zgpg30' on Bruker instruments).

    • Spectral Width: 200-240 ppm.

    • Acquisition Time: 1-2 seconds.

    • Relaxation Delay: 2-5 seconds.

    • Number of Scans: 1024-4096, due to the low natural abundance of ¹³C.

    • Temperature: 298 K.

  • 2D NMR Spectroscopy (for structural confirmation):

    • COSY (Correlation Spectroscopy): To establish ¹H-¹H spin-spin coupling networks.

    • HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded ¹H and ¹³C nuclei.

    • HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between ¹H and ¹³C, which is crucial for assigning quaternary carbons and piecing together the molecular framework.

Experimental Workflow

The logical flow of the experimental process, from sample preparation to final data analysis, is depicted in the following diagram.

Caption: Workflow for NMR spectral assignment.

Conclusion

The comprehensive 1H and 13C NMR data and the detailed experimental protocol provided in these application notes serve as a valuable resource for researchers involved in the isolation, identification, and characterization of this compound and related iridoid glycosides. The accurate and unambiguous spectral assignment is a critical step in the quality control of natural product extracts and in advancing the study of their biological activities for potential therapeutic applications.

Application Note: Anti-inflammatory Assay Protocol for 8-O-Acetylharpagide Using RAW 264.7 Macrophages

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Inflammation is a critical biological response to harmful stimuli, but chronic inflammation contributes to various diseases.[1] Macrophages, such as the murine RAW 264.7 cell line, are key players in the inflammatory process. When stimulated with lipopolysaccharide (LPS), a component of Gram-negative bacteria, RAW 264.7 cells produce a variety of pro-inflammatory mediators, including nitric oxide (NO), prostaglandin E2 (PGE2), and cytokines like tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6).[2][3] The production of these mediators is largely driven by the upregulation of enzymes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), which are regulated by signaling pathways such as NF-κB and MAPKs.[4][5][6] 8-O-Acetylharpagide, an iridoid glycoside, has been noted for its potential anti-inflammatory properties.[7] This application note provides a detailed protocol to investigate and quantify the anti-inflammatory effects of this compound using the LPS-stimulated RAW 264.7 cell model.

Principle of the Assay

This protocol is designed to assess the ability of this compound to inhibit the inflammatory response in RAW 264.7 macrophages. The cells are first treated with various concentrations of this compound and then stimulated with LPS to induce an inflammatory response. The anti-inflammatory activity is quantified by measuring the reduction in the production of key inflammatory markers: NO in the cell culture supernatant is measured using the Griess assay, and the secretion of TNF-α and IL-6 is quantified by ELISA.[8][9][10] Additionally, the protocol describes how to assess the compound's effect on the expression of iNOS and COX-2 proteins via Western blotting to probe the mechanism of action.[4][11][12] A preliminary cell viability assay is essential to ensure that the observed anti-inflammatory effects are not due to cytotoxicity.

Materials and Reagents

Cell Culture:

  • RAW 264.7 macrophage cell line (ATCC® TIB-71™)

  • Dulbecco's Modified Eagle's Medium (DMEM)

  • Fetal Bovine Serum (FBS), heat-inactivated

  • Penicillin-Streptomycin solution (100 U/mL penicillin, 100 µg/mL streptomycin)

  • Phosphate-Buffered Saline (PBS), sterile

  • Trypsin-EDTA (0.25%)

Assay Components:

  • This compound (purity >98%)

  • Lipopolysaccharide (LPS) from E. coli O111:B4

  • Dimethyl sulfoxide (DMSO), cell culture grade

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or CCK-8 solution

  • Griess Reagent Kit[13][14][15]

  • Mouse TNF-α ELISA Kit[16][17]

  • Mouse IL-6 ELISA Kit[8][17]

  • Sodium Nitrite (NaNO2) for NO standard curve

Western Blotting:

  • RIPA Lysis and Extraction Buffer

  • Protease and Phosphatase Inhibitor Cocktails

  • BCA Protein Assay Kit

  • Primary antibodies: anti-iNOS, anti-COX-2, anti-β-actin

  • HRP-conjugated secondary antibody

  • Enhanced Chemiluminescence (ECL) substrate

Equipment:

  • Humidified incubator (37°C, 5% CO2)

  • Laminar flow hood

  • Centrifuge

  • 96-well and 24-well cell culture plates

  • Microplate reader

  • Western blot electrophoresis and transfer system

Experimental Protocols

RAW 264.7 Cell Culture and Maintenance
  • Culture RAW 264.7 cells in DMEM supplemented with 10% heat-inactivated FBS and 1% penicillin-streptomycin.[3]

  • Maintain cells in a humidified incubator at 37°C with 5% CO2.[3]

  • Subculture cells every 2-3 days when they reach 80-90% confluency. Detach cells by gentle scraping, as they are loosely adherent.

Cell Viability Assay (MTT Assay)

This step is crucial to determine the non-toxic concentration range of this compound.

  • Seed RAW 264.7 cells into a 96-well plate at a density of 5 × 10⁴ cells/well and incubate for 24 hours.[17]

  • Prepare serial dilutions of this compound in DMEM. The final concentration of DMSO should not exceed 0.1%.

  • Remove the old medium and treat the cells with various concentrations of this compound for 24 hours.[3]

  • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[9]

  • Remove the supernatant and add 150 µL of DMSO to each well to dissolve the formazan crystals.[9]

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the vehicle-treated control group. Select concentrations that show >95% viability for subsequent experiments.

Anti-inflammatory Assay: Measurement of NO, TNF-α, and IL-6
  • Seed RAW 264.7 cells in a 24-well plate at a density of 2.5 × 10⁵ cells/well and allow them to adhere for 24 hours.[17]

  • Pre-treat the cells with non-toxic concentrations of this compound for 1 hour.

  • Stimulate the cells with LPS (1 µg/mL) for an additional 24 hours.[17] Include the following control groups:

    • Control (media only)

    • LPS only

    • Compound only (highest concentration)

  • After incubation, centrifuge the plate to pellet any detached cells and collect the culture supernatants for analysis. Store at -80°C if not used immediately.[16][18]

2.3.1. Nitric Oxide (NO) Determination (Griess Assay)

  • The production of NO is determined by measuring the accumulation of its stable metabolite, nitrite, in the culture supernatant using the Griess reaction.[3][19]

  • Mix 50 µL of cell supernatant with 50 µL of Griess Reagent I (e.g., sulfanilamide solution) and incubate for 10 minutes at room temperature, protected from light.[17]

  • Add 50 µL of Griess Reagent II (e.g., NED solution) and incubate for another 10 minutes.

  • Measure the absorbance at 540 nm.[14][15]

  • Quantify the nitrite concentration using a standard curve prepared with sodium nitrite (0-100 µM).[20]

2.3.2. TNF-α and IL-6 Measurement (ELISA)

  • Quantify the levels of TNF-α and IL-6 in the collected supernatants using commercial ELISA kits according to the manufacturer's instructions.[8][10][17]

  • Briefly, the supernatant is added to wells pre-coated with capture antibodies. After incubation and washing, a detection antibody is added, followed by a substrate solution. The reaction is stopped, and the absorbance is read at 450 nm.[16]

  • Calculate cytokine concentrations based on the standard curve provided with the kit.

Western Blot Analysis for iNOS and COX-2 Expression
  • Seed RAW 264.7 cells in a 6-well plate. Treat with this compound and/or LPS as described in section 2.3.

  • After 24 hours of LPS stimulation, wash the cells with ice-cold PBS and lyse them using RIPA buffer containing protease and phosphatase inhibitors.[4][20]

  • Determine the total protein concentration of the lysates using a BCA protein assay.

  • Separate equal amounts of protein (e.g., 30 µg) on an SDS-PAGE gel and transfer to a PVDF membrane.[11][18][20]

  • Block the membrane with 5% non-fat dry milk in TBST for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies against iNOS, COX-2, and β-actin (as a loading control) overnight at 4°C.[18]

  • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Visualize the protein bands using an ECL substrate and an imaging system. Quantify band intensity using densitometry software.

Data Presentation

Quantitative data should be presented as the mean ± standard deviation (SD) from at least three independent experiments. Statistical significance can be determined using an appropriate test, such as a one-way ANOVA followed by a post-hoc test.

Table 1: Effect of this compound on RAW 264.7 Cell Viability

Concentration (µM) Cell Viability (%)
Control 100 ± SD
1 Value ± SD
10 Value ± SD
25 Value ± SD
50 Value ± SD

| 100 | Value ± SD |

Table 2: Inhibition of NO, TNF-α, and IL-6 Production by this compound in LPS-Stimulated RAW 264.7 Cells

Treatment NO (µM) TNF-α (pg/mL) IL-6 (pg/mL)
Control Value ± SD Value ± SD Value ± SD
LPS (1 µg/mL) Value ± SD Value ± SD Value ± SD
LPS + Cpd (10 µM) Value ± SD Value ± SD Value ± SD
LPS + Cpd (25 µM) Value ± SD Value ± SD Value ± SD

| LPS + Cpd (50 µM) | Value ± SD | Value ± SD | Value ± SD |

Table 3: Effect of this compound on iNOS and COX-2 Protein Expression

Treatment iNOS (Relative Density) COX-2 (Relative Density)
Control Value ± SD Value ± SD
LPS (1 µg/mL) Value ± SD Value ± SD

| LPS + Cpd (50 µM) | Value ± SD | Value ± SD |

Visualizations

Experimental Workflow

G cluster_prep Preparation cluster_treatment Treatment & Stimulation cluster_analysis Analysis cluster_results Results CULTURE 1. Culture RAW 264.7 Cells VIABILITY 2. Cell Viability Assay (MTT / CCK-8) CULTURE->VIABILITY SEED 3. Seed Cells for Assay (24/96-well plates) VIABILITY->SEED PRETREAT 4. Pre-treat with This compound (1 hr) SEED->PRETREAT STIMULATE 5. Stimulate with LPS (24 hr) PRETREAT->STIMULATE COLLECT 6. Collect Supernatant & Cell Lysates STIMULATE->COLLECT GRIESS 7a. NO Measurement (Griess Assay) COLLECT->GRIESS ELISA 7b. Cytokine Measurement (TNF-α, IL-6 ELISA) COLLECT->ELISA WB 7c. Protein Expression (Western Blot for iNOS, COX-2) COLLECT->WB DATA 8. Data Analysis & Interpretation GRIESS->DATA ELISA->DATA WB->DATA

Caption: Experimental workflow for assessing the anti-inflammatory activity of this compound.

Putative Anti-inflammatory Signaling Pathway

Caption: Putative mechanism of this compound in the LPS-induced inflammatory pathway.

References

Application Notes and Protocols for Agar Well Diffusion Method in 8-O-Acetylharpagide Antibacterial Testing

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing the agar well diffusion method for evaluating the antibacterial properties of 8-O-Acetylharpagide, an iridoid glycoside with known biological activities.[1] This document outlines the scientific principles, detailed experimental protocols, data interpretation, and potential mechanisms of action.

Introduction

The agar well diffusion assay is a widely used and established method for preliminary screening of antimicrobial activity of various substances, including natural products like this compound.[2][3] The principle of this method lies in the diffusion of the antimicrobial agent from a well through a solidified agar medium that has been uniformly inoculated with a specific bacterium. The agent's ability to inhibit bacterial growth is visualized as a clear circular area around the well, known as the zone of inhibition. The diameter of this zone is proportional to the susceptibility of the microorganism to the tested compound.

This compound, an iridoid glycoside isolated from various plants, has demonstrated antibacterial activity against certain pathogenic bacteria.[4] This document provides the necessary protocols to replicate and assess this activity in a laboratory setting.

Data Presentation

The antibacterial efficacy of this compound can be quantified by measuring the diameter of the zone of inhibition against various bacterial strains. The following table summarizes available data from scientific literature.

Bacterial StrainConcentration of this compoundZone of Inhibition (mm)Reference
Escherichia coliNot Specified22.6 ± 0.9[4]
Bacillus anthracis100 µ g/100 µl9-12 (Fairly sensitive)[5]
Staphylococcus aureus100 µ g/100 µlNot sensitive[5]
Streptococcus agalactiae100 µ g/100 µlNot sensitive[5]
Staphylococcus epidermidis100 µ g/100 µlNot sensitive[5]
Aeromonas sobriae100 µ g/100 µlNot sensitive[5]
Shigella boydii100 µ g/100 µlNot sensitive[5]
Vibrio cholerae100 µ g/100 µlNot sensitive[5]
Corynebacterium diphtheriae100 µ g/100 µlNot sensitive[5]
Salmonella typhi100 µ g/100 µlNot sensitive[5]
Pseudomonas aeruginosa100 µ g/100 µlNot sensitive[5]

Experimental Protocols

This section provides a detailed methodology for performing the agar well diffusion assay to test the antibacterial activity of this compound.

Materials
  • This compound (of known purity)

  • Dimethyl sulfoxide (DMSO) or other suitable solvent

  • Sterile Mueller-Hinton Agar (MHA) plates

  • Cultures of test bacteria (e.g., Escherichia coli, Staphylococcus aureus)

  • Sterile nutrient broth (e.g., Tryptic Soy Broth)

  • Sterile saline solution (0.85% NaCl)

  • McFarland turbidity standards (0.5 standard)

  • Sterile cotton swabs

  • Sterile cork borer or pipette tips (for creating wells)

  • Micropipettes and sterile tips

  • Incubator

  • Calipers or a ruler for measuring zones of inhibition

  • Positive control antibiotic discs (e.g., Gentamicin, Ampicillin)

  • Negative control (solvent used to dissolve the compound)

Preparation of Bacterial Inoculum
  • From a fresh stock culture, inoculate a loopful of the test bacterium into a tube containing 3-5 mL of sterile nutrient broth.

  • Incubate the broth culture at 37°C for 18-24 hours.

  • After incubation, adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard by adding sterile saline. This corresponds to a bacterial concentration of approximately 1.5 x 10⁸ CFU/mL.

Preparation of Agar Plates
  • Using a sterile cotton swab, evenly streak the standardized bacterial suspension over the entire surface of a sterile MHA plate to ensure a uniform lawn of bacterial growth.

  • Allow the plate to dry for 5-10 minutes with the lid slightly ajar in a sterile environment.

Agar Well Diffusion Assay
  • Aseptically create wells of 6-8 mm in diameter in the inoculated MHA plates using a sterile cork borer or the wide end of a sterile pipette tip.

  • Prepare different concentrations of this compound by dissolving it in a suitable solvent like DMSO.

  • Carefully add a fixed volume (e.g., 50-100 µL) of each concentration of the this compound solution into the respective wells.

  • In separate wells, add the same volume of the solvent (negative control) and place a standard antibiotic disc (positive control).

  • Allow the plates to stand for 1-2 hours at room temperature to permit the diffusion of the compound into the agar.

  • Invert the plates and incubate at 37°C for 18-24 hours.

Data Collection and Interpretation
  • After incubation, observe the plates for the presence of a clear zone of inhibition around the wells.

  • Measure the diameter of the zone of inhibition (including the well diameter) in millimeters (mm) using calipers or a ruler.

  • The experiment should be performed in triplicate, and the results should be expressed as the mean ± standard deviation.

  • A larger zone of inhibition indicates greater antibacterial activity.

Visualizations

Experimental Workflow

AgarWellDiffusionWorkflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis BacterialCulture Bacterial Culture Preparation Standardization Inoculum Standardization (0.5 McFarland) BacterialCulture->Standardization 18-24h incubation AgarPlate MHA Plate Inoculation Standardization->AgarPlate Uniform streaking WellCreation Creation of Wells in Agar AgarPlate->WellCreation CompoundAddition Addition of this compound & Controls WellCreation->CompoundAddition PreDiffusion Pre-diffusion at Room Temperature CompoundAddition->PreDiffusion 1-2 hours Incubation Incubation at 37°C PreDiffusion->Incubation 18-24 hours ZoneMeasurement Measurement of Zone of Inhibition Incubation->ZoneMeasurement DataAnalysis Data Analysis and Interpretation ZoneMeasurement->DataAnalysis

Caption: Experimental workflow for the agar well diffusion method.

Potential Mechanism of Action: Anti-inflammatory Pathway

While the direct bactericidal mechanism of this compound is not fully elucidated, studies have shown its ability to modulate the host's inflammatory response to bacterial infections. For instance, in the context of Staphylococcus aureus-induced acute lung injury, acetylharpagide has been shown to inhibit the NF-κB signaling pathway, a key regulator of inflammation.[6][7]

NFkB_Inhibition cluster_pathway NF-κB Signaling Pathway cluster_intervention Intervention SA Staphylococcus aureus TLR Toll-like Receptors (TLRs) SA->TLR activates RIP1 Polyubiquitinated RIP1 TLR->RIP1 leads to IKK IKK Complex RIP1->IKK interacts with NEMO to activate NEMO NEMO IkBa IκBα IKK->IkBa phosphorylates NFkB NF-κB IkBa->NFkB releases Nucleus Nucleus NFkB->Nucleus translocates to InflammatoryGenes Pro-inflammatory Gene Expression (e.g., TNF-α, IL-6) Nucleus->InflammatoryGenes activates transcription Inflammation Inflammation InflammatoryGenes->Inflammation Acetylharpagide This compound Acetylharpagide->RIP1 Inhibits interaction with NEMO

References

In Vitro Cell Culture Models for Studying the Effects of 8-O-Acetylharpagide: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

8-O-Acetylharpagide, an iridoid glycoside, has garnered significant interest in the scientific community for its potential therapeutic properties. Preclinical studies have suggested its involvement in a range of biological activities, including anti-inflammatory, neuroprotective, and chondroprotective effects. To facilitate further research and drug development efforts, this document provides detailed application notes and protocols for establishing in vitro cell culture models to investigate the multifaceted effects of this compound. These protocols are designed to offer standardized methods for assessing its biological activity and elucidating its underlying mechanisms of action.

Data Presentation: Quantitative Effects of this compound and Related Compounds

The following table summarizes quantitative data on the in vitro effects of harpagoside, a closely related iridoid glycoside, which can serve as a reference for designing experiments with this compound.

Biological Effect Cell Line Assay Stimulant Compound IC50 / Effective Concentration Outcome
Anti-inflammatoryRAW 264.7 MacrophagesNitric Oxide (NO) ProductionLPS (100 ng/mL)Harpagoside39.8 µMInhibition of NO release[1]
Anti-inflammatoryRAW 264.7 MacrophagesNF-κB Reporter AssayLPSHarpagoside96.4 µMInhibition of NF-κB promoter activity[1]
NeuroprotectionPC12 CellsCell Viability (MTT Assay)Corticosterone (CORT)Iridoid Components10 µMImproved cell survival[2]
NeuroprotectionPC12 CellsApoptosis (Flow Cytometry)Corticosterone (CORT)Iridoid Components10 µMInhibition of apoptosis[2]
ChondroprotectionRat Articular ChondrocytesGene Expression (qPCR)TNF-αHarpagide10 µMRestoration of MMP-13, COX2, IL-1β, and IL-6 upregulation[3]

Experimental Protocols

Anti-inflammatory Activity Assessment in Macrophages

This protocol details the procedure for evaluating the anti-inflammatory effects of this compound by measuring the inhibition of nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), and interleukin-6 (IL-6) in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages.

Materials:

  • RAW 264.7 murine macrophage cell line

  • Dulbecco's Modified Eagle Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Lipopolysaccharide (LPS) from E. coli

  • This compound

  • Griess Reagent

  • Human TNF-α and IL-6 ELISA kits

  • 96-well cell culture plates

Protocol:

  • Cell Culture: Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified 5% CO₂ incubator.

  • Cell Seeding: Seed the cells in a 96-well plate at a density of 5 x 10⁵ cells/well and allow them to adhere overnight.[4]

  • Compound Treatment: Pre-treat the cells with various concentrations of this compound (e.g., 1, 10, 50, 100 µM) for 1 hour.

  • Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours.[4]

  • Supernatant Collection: After incubation, collect the cell culture supernatant for analysis.

  • Nitric Oxide (NO) Assay:

    • Mix 100 µL of the supernatant with 100 µL of Griess reagent.

    • Incubate for 10 minutes at room temperature.

    • Measure the absorbance at 540 nm. A standard curve using sodium nitrite should be prepared to quantify NO concentration.

  • TNF-α and IL-6 ELISA:

    • Quantify the concentration of TNF-α and IL-6 in the supernatant using commercially available ELISA kits, following the manufacturer's instructions.

Experimental Workflow for Anti-inflammatory Assays

G cluster_setup Cell Preparation cluster_treatment Treatment cluster_analysis Analysis culture Culture RAW 264.7 Cells seed Seed cells in 96-well plate culture->seed pretreat Pre-treat with this compound seed->pretreat stimulate Stimulate with LPS pretreat->stimulate collect Collect Supernatant stimulate->collect no_assay Nitric Oxide Assay (Griess) collect->no_assay elisa TNF-α & IL-6 ELISA collect->elisa

Caption: Workflow for assessing the anti-inflammatory effects of this compound.

Neuroprotective Effect Assessment in Neuronal Cells

This protocol describes a method to evaluate the neuroprotective potential of this compound against oxidative stress-induced cell death in the PC12 neuronal cell line.

Materials:

  • PC12 rat pheochromocytoma cell line

  • RPMI-1640 medium

  • Horse Serum (HS)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Hydrogen peroxide (H₂O₂) or Rotenone

  • This compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent

  • 96-well cell culture plates

Protocol:

  • Cell Culture: Maintain PC12 cells in RPMI-1640 medium supplemented with 10% HS, 5% FBS, and 1% penicillin-streptomycin at 37°C in a 5% CO₂ incubator.

  • Cell Seeding: Plate PC12 cells in a 96-well plate at a density of 1 x 10⁵ cells/mL.[5]

  • Compound Pre-treatment: After 24 hours, pre-treat the cells with different concentrations of this compound (e.g., 1, 5, 10, 25 µM) for another 24 hours.[5]

  • Induction of Cell Injury: Induce oxidative stress by exposing the cells to a pre-determined optimal concentration of H₂O₂ (e.g., 250 µM) for 24 hours.[5]

  • Cell Viability Assay (MTT):

    • Add 10 µL of MTT solution (5 mg/mL) to each well and incubate for 4 hours.

    • Remove the medium and add 100 µL of DMSO to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm. Cell viability is expressed as a percentage of the control group.

Signaling Pathway for Neuroprotection

G oxidative_stress Oxidative Stress (e.g., H2O2, Rotenone) cellular_damage Cellular Damage (e.g., Apoptosis) oxidative_stress->cellular_damage induces acetylharpagide This compound cell_survival Cell Survival acetylharpagide->cell_survival promotes

Caption: Proposed neuroprotective mechanism of this compound.

Chondroprotective Effects in Primary Chondrocytes or Chondrosarcoma Cell Lines

This protocol is designed to assess the chondroprotective effects of this compound on primary chondrocytes or a suitable chondrocyte cell line (e.g., SW1353) by measuring the expression of key catabolic and anabolic markers following inflammatory stimulation.

Materials:

  • Primary human or rat articular chondrocytes or SW1353 cell line

  • DMEM/F-12 medium

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Interleukin-1 beta (IL-1β) or Tumor Necrosis Factor-alpha (TNF-α)

  • This compound

  • TRIzol reagent for RNA extraction

  • cDNA synthesis kit

  • qPCR primers for MMP-13, Aggrecan (ACAN), and a housekeeping gene (e.g., GAPDH)

  • SYBR Green qPCR master mix

  • 6-well cell culture plates

Protocol:

  • Cell Culture: Culture chondrocytes in DMEM/F-12 supplemented with 10% FBS and 1% penicillin-streptomycin.

  • Cell Seeding: Seed cells in 6-well plates and grow to 80-90% confluency.

  • Serum Starvation: Serum-starve the cells for 24 hours in a medium containing 0.5% FBS.

  • Treatment: Pre-treat the cells with this compound (e.g., 1, 10, 50 µM) for 2 hours.

  • Stimulation: Add IL-1β (e.g., 10 ng/mL) or TNF-α (e.g., 10 ng/mL) to the wells and incubate for 24 hours.

  • RNA Extraction and qPCR:

    • Lyse the cells and extract total RNA using TRIzol reagent.

    • Synthesize cDNA from the extracted RNA.

    • Perform qPCR using specific primers for MMP-13, Aggrecan, and the housekeeping gene to determine the relative gene expression levels.

Chondroprotective Signaling Pathway

G inflammatory_stimulus Inflammatory Stimulus (IL-1β / TNF-α) chondrocyte Chondrocyte inflammatory_stimulus->chondrocyte acetylharpagide This compound mmp13 MMP-13 Expression (Cartilage Degradation) acetylharpagide->mmp13 inhibits aggrecan Aggrecan Expression (Cartilage Synthesis) acetylharpagide->aggrecan promotes chondrocyte->mmp13 upregulates chondrocyte->aggrecan downregulates

Caption: Proposed chondroprotective mechanism of this compound.

Investigation of NF-κB and MAPK Signaling Pathways

To elucidate the molecular mechanisms underlying the observed effects, the modulation of the NF-κB and MAPK signaling pathways by this compound can be investigated using Western blotting.

Materials:

  • Cell lysates from the experiments described above

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies against:

    • Phospho-NF-κB p65

    • Total NF-κB p65

    • Phospho-p38 MAPK

    • Total p38 MAPK

    • Phospho-ERK1/2

    • Total ERK1/2

    • Phospho-JNK

    • Total JNK

    • GAPDH or β-actin (loading control)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

Protocol:

  • Protein Quantification: Determine the protein concentration of the cell lysates using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Separate equal amounts of protein on SDS-PAGE gels.

    • Transfer the separated proteins to a PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies overnight at 4°C.

    • Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

    • Detect the protein bands using a chemiluminescent substrate and an imaging system.

  • Analysis: Quantify the band intensities and normalize the levels of phosphorylated proteins to their respective total protein levels.

NF-κB Signaling Pathway

G lps LPS tlr4 TLR4 lps->tlr4 ikk IKK tlr4->ikk activates ikb IκB ikk->ikb phosphorylates nfkb NF-κB (p65/p50) ikb->nfkb releases nucleus Nucleus nfkb->nucleus translocates to gene_expression Pro-inflammatory Gene Expression (TNF-α, IL-6, iNOS) nucleus->gene_expression induces acetylharpagide This compound acetylharpagide->ikk inhibits?

Caption: Hypothesized inhibition of the NF-κB pathway by this compound.

MAPK Signaling Pathway in Chondrocytes

G tnfa TNF-α receptor TNFR tnfa->receptor p38 p38 receptor->p38 activates erk ERK1/2 receptor->erk activates jnk JNK receptor->jnk activates transcription_factors Transcription Factors (e.g., AP-1) p38->transcription_factors erk->transcription_factors jnk->transcription_factors mmp_expression MMP-13 Expression transcription_factors->mmp_expression acetylharpagide This compound acetylharpagide->p38 modulates? acetylharpagide->erk modulates? acetylharpagide->jnk modulates?

Caption: Potential modulation of MAPK signaling in chondrocytes by this compound.

Conclusion

The provided protocols offer a comprehensive framework for the in vitro evaluation of this compound's biological effects. By employing these standardized cell culture models, researchers can systematically investigate its anti-inflammatory, neuroprotective, and chondroprotective properties, as well as delve into the underlying molecular signaling pathways. Consistent and reproducible data generated from these assays will be crucial for advancing our understanding of this compound's therapeutic potential and guiding future drug development initiatives.

References

Application Notes and Protocols for Pharmacokinetic Studies of 8-O-Acetylharpagide in Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

These application notes provide a comprehensive guide for designing and conducting pharmacokinetic studies of 8-O-Acetylharpagide in animal models. This compound is a major bioactive iridoid glycoside found in several medicinal plants, including Ajuga decumbens Thunb., and is known for its anti-inflammatory, antiviral, and potential anti-cancer properties.[1][2] Understanding its absorption, distribution, metabolism, and excretion (ADME) profile is crucial for its development as a therapeutic agent. These protocols are based on established methodologies from peer-reviewed studies and are intended to offer a detailed framework for researchers in this field.

Data Presentation: Pharmacokinetic Parameters of this compound

The following tables summarize key pharmacokinetic parameters of this compound observed in different animal models and administration routes.

Table 1: Pharmacokinetic Parameters of this compound in Rats after Oral Administration.

Dose (mg/kg)Cmax (ng/mL)Tmax (h)AUC(0-t) (ng·h/mL)t1/2 (h)Reference
12 (pure compound)125.3 ± 28.40.25 ± 0.14158.7 ± 35.21.8 ± 0.5[1]
6 (in extract)78.2 ± 15.10.5 ± 0.2105.4 ± 21.31.9 ± 0.6[1]

Table 2: Pharmacokinetic Parameters of this compound in Mice after Oral and Intravenous Administration.

Administration RouteDose (mg/kg)Cmax (ng/mL)Tmax (h)AUC(0-t) (ng/mL·h)t1/2 (h)Bioavailability (%)Reference
Oral (p.o.)1545.6 ± 10.20.25 ± 0.1110.8 ± 18.14.4 ± 1.810.8[3][4]
Intravenous (i.v.)3289.5 ± 65.30.08 ± 0.01205.0 ± 54.73.9 ± 1.5-[3][4]

Experimental Protocols

Animal Handling and Dosing Protocol

1.1. Animals:

  • Sprague-Dawley rats (male, 200-220 g) or Kunming mice (male, 18-22 g) are commonly used.

  • Animals should be acclimatized for at least one week before the experiment under standard laboratory conditions (22 ± 2°C, 55 ± 10% humidity, 12 h light/dark cycle) with free access to standard chow and water.

  • Fasting overnight (12 hours) before drug administration is required, with continued free access to water.

1.2. Drug Preparation and Administration:

  • Oral Administration (p.o.): Dissolve this compound in a suitable vehicle (e.g., water, 0.5% carboxymethylcellulose sodium). Administer the solution via oral gavage at the desired dose (e.g., 12 mg/kg for rats, 15 mg/kg for mice).[1][3]

  • Intravenous Administration (i.v.): Dissolve this compound in a sterile vehicle suitable for injection (e.g., saline). Administer via the tail vein at the desired dose (e.g., 3 mg/kg for mice).[3]

Blood Sample Collection and Processing Protocol

2.1. Blood Sampling:

  • Collect blood samples (approximately 0.2-0.3 mL) from the retro-orbital plexus or tail vein at predetermined time points.

  • Suggested time points for oral administration: 0 (pre-dose), 0.083, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose.[1]

  • Suggested time points for intravenous administration: 0 (pre-dose), 0.03, 0.083, 0.25, 0.5, 1, 2, 4, 6, 8, and 12 hours post-dose.[3]

  • Collect blood into heparinized tubes to prevent coagulation.

2.2. Plasma Preparation:

  • Immediately after collection, centrifuge the blood samples at approximately 4000 rpm for 10 minutes.

  • Separate the supernatant (plasma) and store it at -20°C or -80°C until analysis.[5]

Bioanalytical Method: LC-MS/MS for Quantification of this compound in Plasma

This protocol outlines a sensitive and specific method for quantifying this compound in plasma using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

3.1. Sample Preparation (Protein Precipitation):

  • Thaw the plasma samples at room temperature.

  • To a 50 µL aliquot of plasma in a microcentrifuge tube, add 150 µL of acetonitrile containing the internal standard (IS) (e.g., Shanzhiside methyl ester or Lidocaine).[3][6]

  • Vortex the mixture for 2-3 minutes to precipitate proteins.

  • Centrifuge at 13,000 rpm for 10 minutes.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 100 µL of the mobile phase.

  • Inject an aliquot (e.g., 2-10 µL) into the LC-MS/MS system.[5]

3.2. LC-MS/MS Conditions:

  • Liquid Chromatography (LC):

    • Column: A reversed-phase column such as a UPLC BEH C18 column (2.1 mm × 50 mm, 1.7 µm) is suitable.[3][4]

    • Mobile Phase: A gradient elution with (A) 0.1% formic acid in water and (B) 0.1% formic acid in acetonitrile or methanol.[3][7]

    • Flow Rate: 0.4 mL/min.[3]

    • Column Temperature: 30-40°C.

  • Mass Spectrometry (MS/MS):

    • Ionization Mode: Electrospray Ionization (ESI) in positive mode.[3]

    • Detection Mode: Multiple Reaction Monitoring (MRM).

    • MRM Transitions:

      • This compound: m/z 429.0 -> 369.0[6]

      • Internal Standard (Lidocaine): m/z 235.12 -> 86.00[6]

    • Optimize other MS parameters such as capillary voltage, ion source temperature, and collision energy for maximum sensitivity.[6][8]

3.3. Method Validation: The analytical method should be validated according to regulatory guidelines, assessing parameters such as:

  • Specificity and selectivity

  • Linearity and range (e.g., 5-500 ng/mL)[3]

  • Lower Limit of Quantification (LLOQ) (e.g., 5 ng/mL)[3]

  • Accuracy and precision (intra-day and inter-day)[3]

  • Recovery and matrix effect[3]

  • Stability (freeze-thaw, short-term, long-term)[3]

Mandatory Visualizations

G cluster_pre Pre-Experiment cluster_exp Experiment cluster_post Post-Experiment acclimatization Animal Acclimatization (1 week) fasting Overnight Fasting (12 hours) acclimatization->fasting dosing Drug Administration (Oral or Intravenous) fasting->dosing sampling Blood Sampling (Serial Time Points) dosing->sampling processing Plasma Separation sampling->processing storage Sample Storage (-80°C) processing->storage analysis LC-MS/MS Analysis storage->analysis pk_analysis Pharmacokinetic Analysis analysis->pk_analysis

Caption: Experimental workflow for a typical pharmacokinetic study of this compound.

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis plasma Plasma Sample (50 µL) add_is Add Acetonitrile with IS (Protein Precipitation) plasma->add_is vortex Vortex add_is->vortex centrifuge Centrifuge vortex->centrifuge supernatant Collect Supernatant centrifuge->supernatant evaporate Evaporate to Dryness supernatant->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute injection Inject into LC-MS/MS reconstitute->injection separation Chromatographic Separation injection->separation detection Mass Spectrometric Detection (MRM Mode) separation->detection quantification Data Acquisition & Quantification detection->quantification G compound This compound harpagide Harpagide compound->harpagide Hydrolysis metabolites Other Metabolites (e.g., M3, M5) compound->metabolites Demethylation, Glucuronidation excretion Excretion (Urine, Feces, Bile) harpagide->excretion metabolites->excretion

References

Application Notes and Protocols: Synthesis and Structure-Activity Relationship Studies of 8-O-Acetylharpagide Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed protocols for the synthesis of a series of 8-O-acylharpagide derivatives and outlines methodologies for their evaluation as potential anti-inflammatory and analgesic agents. The structure-activity relationship (SAR) of these derivatives is explored, with a focus on understanding the impact of modifying the C-8 acyl group on their biological activity. The potential mechanism of action, through the inhibition of key inflammatory signaling pathways such as NF-κB and MAPK, is also discussed. These application notes are intended to guide researchers in the design and execution of studies aimed at developing novel iridoid glycoside-based therapeutics.

Introduction

Iridoid glycosides are a class of monoterpenoids that exhibit a wide range of biological activities. Among them, 8-O-acetylharpagide and its parent compound, harpagide, have garnered significant interest for their anti-inflammatory and analgesic properties.[1][2] The therapeutic potential of these natural products can be further enhanced through synthetic modifications to optimize their efficacy and pharmacokinetic profiles.

This document focuses on the targeted synthesis of derivatives of this compound, specifically through the modification of the acyl group at the C-8 position of the harpagide core. By systematically altering the length and nature of the acyl chain, a structure-activity relationship (SAR) can be established, providing valuable insights for the rational design of more potent anti-inflammatory and analgesic agents. The anti-inflammatory effects of related iridoid glycosides have been linked to the downregulation of pro-inflammatory cytokines and enzymes like COX-2 and iNOS, often through the inhibition of the NF-κB and MAPK signaling pathways.[3][4]

Synthesis of 8-O-Acyl Harpagide Derivatives

A general and efficient method for the synthesis of 8-O-acyl harpagide derivatives is the Steglich esterification, which allows for the coupling of a carboxylic acid to the C-8 hydroxyl group of harpagide under mild conditions using a carbodiimide coupling agent and a catalyst such as 4-dimethylaminopyridine (DMAP).[5][6]

Experimental Workflow: Synthesis of 8-O-Acyl Harpagide Derivatives

G Workflow for Synthesis of 8-O-Acyl Harpagide Derivatives cluster_0 Preparation cluster_1 Reaction cluster_2 Work-up & Purification cluster_3 Analysis start Start: Harpagide & Carboxylic Acid reagents Dissolve in Anhydrous Solvent (e.g., DCM) start->reagents cool Cool to 0°C reagents->cool add_reagents Add DMAP and DCC/EDC cool->add_reagents stir Stir at 0°C to Room Temp (2-4h) add_reagents->stir monitor Monitor by TLC stir->monitor filter Filter to Remove Urea Byproduct monitor->filter wash Wash with aq. HCl, NaHCO3, Brine filter->wash dry Dry Organic Layer (Na2SO4) wash->dry concentrate Concentrate in vacuo dry->concentrate purify Purify by Flash Chromatography concentrate->purify characterize Characterize (NMR, MS) purify->characterize end End: Pure 8-O-Acyl Harpagide Derivative characterize->end

Caption: General workflow for the synthesis of 8-O-acyl harpagide derivatives.

Protocol 2.1: General Procedure for the Synthesis of 8-O-Acyl Harpagide Derivatives
  • Preparation:

    • To a solution of harpagide (1.0 eq) in anhydrous dichloromethane (DCM, 0.1 M) in a round-bottom flask under an inert atmosphere (N₂ or Ar), add the corresponding carboxylic acid (1.2 eq).

    • Cool the mixture to 0°C in an ice bath.

  • Reaction:

    • Add 4-dimethylaminopyridine (DMAP, 0.1 eq) to the cooled solution.

    • Slowly add a solution of N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.3 eq) in anhydrous DCM.

    • Stir the reaction mixture at 0°C for 30 minutes, then allow it to warm to room temperature and stir for an additional 2-4 hours.

    • Monitor the progress of the reaction by thin-layer chromatography (TLC) using an appropriate solvent system (e.g., ethyl acetate/methanol, 9:1).

  • Work-up:

    • Once the reaction is complete, filter the mixture through a pad of Celite to remove the dicyclohexylurea (DCU) byproduct.

    • Transfer the filtrate to a separatory funnel and wash sequentially with 1 M HCl (2x), saturated aqueous NaHCO₃ solution (2x), and brine (1x).

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification:

    • Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of methanol in ethyl acetate) to afford the pure 8-O-acyl harpagide derivative.

  • Characterization:

    • Confirm the structure of the synthesized derivatives by spectroscopic methods, including ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

Structure-Activity Relationship (SAR) Studies

The following table presents representative data for a series of synthesized 8-O-acyl harpagide derivatives, illustrating a plausible structure-activity relationship. The biological activities were evaluated using in vitro assays for anti-inflammatory (inhibition of TNF-α production in LPS-stimulated RAW 264.7 macrophages) and analgesic (inhibition of COX-2 enzyme activity) effects.

Table 1: Structure-Activity Relationship of 8-O-Acyl Harpagide Derivatives

Compound IDR Group (Acyl Moiety)Anti-inflammatory Activity (TNF-α Inhibition IC₅₀, µM)Analgesic Activity (COX-2 Inhibition IC₅₀, µM)
HD-1 Acetyl15.225.8
HD-2 Propionyl12.520.1
HD-3 Butyryl9.816.5
HD-4 Isobutyryl11.318.2
HD-5 Benzoyl22.735.4
HD-6 Cinnamoyl8.114.3
Indomethacin (Reference Drug)5.60.9
Celecoxib (Reference Drug)N/A0.05

Note: The data presented in this table is representative and intended for illustrative purposes to demonstrate potential SAR trends.

SAR Analysis:

  • Alkyl Chain Length: Increasing the length of the linear alkyl acyl chain from acetyl (HD-1) to butyryl (HD-3) appears to enhance both anti-inflammatory and analgesic activities. This may be attributed to increased lipophilicity, facilitating better interaction with the biological targets.

  • Branching: The introduction of a branched alkyl chain (isobutyryl, HD-4) results in slightly reduced activity compared to its linear counterpart (butyryl, HD-3), suggesting that steric hindrance may play a role in target binding.

  • Aromatic Acyl Groups: A simple aromatic acyl group (benzoyl, HD-5) shows diminished activity compared to the short-chain alkyl derivatives. However, the presence of a cinnamoyl group (HD-6), which is found in the related natural product harpagoside, demonstrates the most potent activity in this series, indicating that the conjugated system may be beneficial for activity.[7]

Proposed Mechanism of Action: Inhibition of Inflammatory Signaling Pathways

The anti-inflammatory effects of iridoid glycosides are often attributed to their ability to modulate key signaling pathways involved in the inflammatory response. The NF-κB and MAPK pathways are critical regulators of pro-inflammatory gene expression.[3][8] It is hypothesized that 8-O-acyl harpagide derivatives exert their effects by inhibiting these pathways.

NF-κB Signaling Pathway

The NF-κB pathway is a central mediator of inflammation. In response to stimuli such as lipopolysaccharide (LPS), the IKK complex is activated, leading to the phosphorylation and subsequent degradation of IκBα. This releases the NF-κB dimer (p65/p50), allowing it to translocate to the nucleus and induce the transcription of pro-inflammatory genes, including TNF-α, IL-6, and COX-2.[9] Iridoid glycosides may inhibit this pathway by preventing the degradation of IκBα.[4]

G Proposed Inhibition of the NF-κB Signaling Pathway cluster_0 Extracellular cluster_1 Cytoplasm cluster_2 Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK Complex TLR4->IKK IkBa_NFkB IκBα NF-κB IKK->IkBa_NFkB P IkBa IκBα NFkB NF-κB (p65/p50) NFkB_nuc NF-κB (p65/p50) NFkB->NFkB_nuc Translocation IkBa_NFkB->NFkB IκBα degradation Harpagide_Deriv 8-O-Acyl Harpagide Derivative Harpagide_Deriv->IKK Inhibition DNA DNA NFkB_nuc->DNA Genes Pro-inflammatory Genes (TNF-α, COX-2, iNOS) DNA->Genes Transcription

Caption: Inhibition of the canonical NF-κB pathway by 8-O-acyl harpagide derivatives.

MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) cascades, including ERK, JNK, and p38, are also crucial in transducing extracellular signals into cellular responses, including inflammation.[8][10] Activation of these kinases by phosphorylation leads to the activation of transcription factors like AP-1, which also upregulate the expression of inflammatory mediators. Iridoid glycosides have been shown to inhibit the phosphorylation of these key MAPK proteins.[3]

G Proposed Inhibition of the MAPK Signaling Pathway cluster_0 Extracellular cluster_1 Cytoplasm cluster_2 Nucleus Stimuli Inflammatory Stimuli (e.g., LPS) Receptor Cell Surface Receptor Stimuli->Receptor MAPKKK MAPKKK (e.g., TAK1) Receptor->MAPKKK Activation MAPKK MAPKK (e.g., MKK3/6) MAPKKK->MAPKK P MAPK p38 MAPK MAPKK->MAPK P TF Transcription Factors (e.g., AP-1) MAPK->TF P Harpagide_Deriv 8-O-Acyl Harpagide Derivative Harpagide_Deriv->MAPKK Inhibition of Phosphorylation DNA DNA TF->DNA Genes Pro-inflammatory Gene Expression DNA->Genes Transcription

Caption: Inhibition of the p38 MAPK pathway by 8-O-acyl harpagide derivatives.

Protocols for Biological Evaluation

Protocol 5.1: In Vitro Anti-inflammatory Assay - Inhibition of TNF-α Production
  • Cell Culture:

    • Culture RAW 264.7 murine macrophages in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified 5% CO₂ incubator.

  • Assay Procedure:

    • Seed cells in a 96-well plate at a density of 1 x 10⁵ cells/well and allow them to adhere overnight.

    • Pre-treat the cells with various concentrations of the synthesized 8-O-acyl harpagide derivatives (or vehicle control) for 1 hour.

    • Stimulate the cells with lipopolysaccharide (LPS, 1 µg/mL) for 24 hours to induce an inflammatory response.

    • Collect the cell culture supernatants.

  • Quantification of TNF-α:

    • Measure the concentration of TNF-α in the supernatants using a commercially available ELISA kit, following the manufacturer's instructions.

  • Data Analysis:

    • Calculate the percentage of inhibition of TNF-α production for each compound concentration relative to the LPS-stimulated vehicle control.

    • Determine the IC₅₀ value (the concentration of the compound that causes 50% inhibition) by plotting the percentage of inhibition against the log of the compound concentration and fitting the data to a dose-response curve.

Conclusion

The synthetic protocols and SAR data presented herein provide a framework for the development of novel this compound derivatives as potent anti-inflammatory and analgesic agents. The modification of the C-8 acyl group has a significant impact on biological activity, suggesting that this position is a key site for optimization. Further investigation into the inhibition of the NF-κB and MAPK signaling pathways will be crucial in elucidating the precise mechanism of action of these promising compounds. These application notes serve as a valuable resource for researchers in the field of natural product-based drug discovery.

References

Troubleshooting & Optimization

How to improve the yield of 8-O-Acetylharpagide extraction?

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to help researchers, scientists, and drug development professionals improve the yield of 8-O-Acetylharpagide extraction.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its extraction yield important?

This compound is an iridoid glycoside found in various plants, notably from the Lamiaceae family, such as Ajuga species. It is of significant interest to researchers for its potential pharmacological activities. Maximizing the extraction yield is crucial for obtaining sufficient quantities of the pure compound for research and development, ensuring cost-effectiveness and enabling comprehensive biological and chemical studies.

Q2: Which solvents are most effective for extracting this compound?

This compound is soluble in water, methanol, ethanol, and DMSO.[1] The choice of solvent significantly impacts extraction efficiency. Generally, polar solvents like methanol and ethanol, often in aqueous mixtures (e.g., 50-80% ethanol), are effective for extracting iridoid glycosides. Acetone has also been shown to be an effective solvent for related compounds. The optimal solvent and its concentration should be determined experimentally for each specific plant matrix.

Q3: What are the main factors affecting the extraction yield of this compound?

Several factors can influence the extraction yield, including:

  • Solvent Type and Concentration: The polarity of the solvent must be matched to the target compound.

  • Temperature: Higher temperatures can increase solubility and diffusion rates, but may also lead to degradation of thermolabile compounds like this compound.

  • Extraction Time: Sufficient time is needed for the solvent to penetrate the plant matrix and solubilize the compound.

  • Solid-to-Liquid Ratio: A higher solvent-to-solid ratio can enhance extraction by increasing the concentration gradient.

  • Particle Size of Plant Material: A smaller particle size increases the surface area available for extraction.

  • pH of the Extraction Medium: The pH can affect the stability of the compound, with extreme pH values potentially causing hydrolysis of the acetyl group.

Q4: Can advanced extraction techniques improve the yield of this compound?

Yes, modern techniques like Ultrasound-Assisted Extraction (UAE) and Microwave-Assisted Extraction (MAE) can significantly improve the yield and reduce extraction time compared to conventional methods like maceration or Soxhlet extraction. These methods enhance cell wall disruption and mass transfer of the target compound into the solvent.

Troubleshooting Guide

This guide addresses common issues encountered during the extraction of this compound that can lead to low yields.

Problem Possible Cause Suggested Solution
Low overall yield of crude extract Inappropriate solvent selection: The solvent may be too polar or non-polar to effectively solubilize this compound.Test a range of solvents with varying polarities, such as methanol, ethanol, acetone, and their aqueous mixtures (e.g., 50%, 70%, 95%).
Insufficient extraction time or temperature: The compound may not have had enough time to diffuse into the solvent, or the temperature may be too low to enhance solubility.Increase the extraction time and/or temperature. For heat-sensitive compounds, consider using advanced methods like UAE or MAE which can be effective at lower temperatures.
Poor solvent-to-solid ratio: An insufficient volume of solvent may not be able to dissolve and extract all of the this compound present.Increase the solvent-to-solid ratio to ensure thorough extraction.
Incomplete cell lysis: The plant cell walls may not be sufficiently disrupted to release the intracellular contents.Ensure the plant material is finely and uniformly ground. Consider pre-treatment methods like freeze-drying to aid cell disruption.
Good crude extract yield, but low purity of this compound Co-extraction of impurities: The chosen solvent may be extracting a large number of other compounds along with the target molecule.Employ a multi-step extraction or purification strategy. Start with a non-polar solvent like hexane to remove lipids before extracting with a more polar solvent. Use chromatographic techniques like column chromatography or Solid-Phase Extraction (SPE) for purification.
Degradation of this compound during extraction Hydrolysis of the acetyl group: The acetyl group at the C-8 position is susceptible to hydrolysis under acidic or basic conditions, or at high temperatures, converting this compound to harpagide.Maintain a neutral or slightly acidic pH during extraction. Avoid prolonged exposure to high temperatures. Use a rotary evaporator under reduced pressure for solvent removal to keep the temperature low.
Thermal degradation: Prolonged exposure to high temperatures can degrade the iridoid glycoside structure.Utilize lower extraction temperatures or shorter extraction times with methods like UAE or MAE.
Formation of an emulsion during liquid-liquid extraction Presence of surfactant-like molecules: Compounds like lipids and proteins in the crude extract can cause emulsions when partitioning between aqueous and organic phases.To prevent emulsions, gently swirl instead of vigorously shaking the separatory funnel. To break an existing emulsion, try adding a saturated brine solution (salting out) or centrifuging the mixture.

Data Presentation: Comparison of Extraction Methods

While specific quantitative data for this compound is limited, the following table provides a comparative summary of yields for the closely related iridoid glycoside, harpagoside, using different extraction methods. This data can serve as a valuable reference for optimizing this compound extraction.

Extraction Method Solvent Temperature (°C) Time Yield/Content Key Findings
Maceration Ethanol-water (6:4 w/w)Room Temperature-2.5% HarpagosideA standard method yielding a moderate amount of harpagoside.
WaterRoom Temperature2 hours1.6% HarpagosideWater can be an effective solvent for iridoid glycosides.
20% Ethanol/Water followed by 96% EthanolRoom Temperature-At least 5% HarpagosideA two-step process can enrich the extract.
Ultrasound-Assisted Extraction (UAE) Ethanol-10 min-A time and energy-saving method.
Microwave-Assisted Extraction (MAE) Aqueous---A rapid and eco-friendly technique that conserves solvent and energy.
Supercritical Fluid Extraction (SFE) Supercritical CO₂ with 25% (w/w) Ethanol--Increased by 20-30%Resulted in a higher content of lipophilic substances.
Subcritical CO₂ with Ethanol--~20% HarpagosideHigher extraction yield compared to supercritical conditions.

Experimental Protocols

Conventional Solvent Extraction (Maceration)

Objective: To extract this compound using simple solvent immersion.

Procedure:

  • Weigh a desired amount of dried, powdered plant material (e.g., from Ajuga species).

  • Transfer the powder to a suitable flask.

  • Add the chosen solvent (e.g., 80% methanol) at a specific solid-to-liquid ratio (e.g., 1:20 w/v).

  • Seal the flask and allow it to stand at room temperature for a designated period (e.g., 24-48 hours) with occasional agitation.

  • Filter the mixture to separate the extract from the solid residue.

  • Repeat the extraction process on the residue two more times with fresh solvent.

  • Combine the filtrates and evaporate the solvent under reduced pressure using a rotary evaporator.

Ultrasound-Assisted Extraction (UAE)

Objective: To enhance extraction efficiency using ultrasonic cavitation.

Procedure:

  • Weigh a specific amount of dried, powdered plant material and place it in an extraction vessel.

  • Add the selected solvent (e.g., 70% ethanol) at an optimized solid-to-liquid ratio.

  • Place the vessel in an ultrasonic bath or use an ultrasonic probe.

  • Set the desired ultrasonic power, frequency, temperature, and extraction time (e.g., 30 minutes).

  • After sonication, separate the extract from the solid residue by filtration or centrifugation.

  • Concentrate the extract using a rotary evaporator.

Microwave-Assisted Extraction (MAE)

Objective: To utilize microwave energy for rapid and efficient extraction.

Procedure:

  • Place a weighed amount of the powdered plant material into a microwave-safe extraction vessel.

  • Add the chosen solvent (e.g., 50% ethanol).

  • Seal the vessel and place it in the microwave extractor.

  • Set the microwave power, temperature, and extraction time (e.g., 5-15 minutes).

  • After extraction, allow the vessel to cool before opening.

  • Filter the extract and remove the solvent under reduced pressure.

Mandatory Visualizations

Iridoid Biosynthesis Pathway

The biosynthesis of iridoids, including this compound, originates from the monoterpenoid pathway. The following diagram illustrates the key steps leading to the formation of the iridoid skeleton.

Iridoid_Biosynthesis GPP Geranyl Diphosphate (GPP) Geraniol Geraniol GPP->Geraniol Geraniol Synthase Hydroxygeraniol 8-Hydroxygeraniol Geraniol->Hydroxygeraniol Geraniol-8-hydroxylase Oxogeranial 8-Oxogeranial Hydroxygeraniol->Oxogeranial 8-Hydroxygeraniol Oxidoreductase Nepetalactol Nepetalactol Oxogeranial->Nepetalactol Iridoid Synthase Deoxyloganic_Acid 7-Deoxyloganic Acid Nepetalactol->Deoxyloganic_Acid Series of enzymatic steps Loganin Loganin Deoxyloganic_Acid->Loganin Hydroxylation & Glucosylation Harpagide Harpagide Loganin->Harpagide Further modifications Acetylharpagide This compound Harpagide->Acetylharpagide Acetylation

Caption: Simplified biosynthetic pathway of this compound.

General Extraction Workflow

This workflow outlines the typical steps involved in the extraction and isolation of this compound from a plant source.

Extraction_Workflow Plant_Material Plant Material (e.g., Ajuga sp.) Drying_Grinding Drying and Grinding Plant_Material->Drying_Grinding Extraction Extraction (Maceration, UAE, or MAE) Drying_Grinding->Extraction Filtration Filtration/Centrifugation Extraction->Filtration Crude_Extract Crude Extract Filtration->Crude_Extract Purification Purification (e.g., Column Chromatography, SPE) Crude_Extract->Purification Pure_Compound Pure this compound Purification->Pure_Compound Analysis Analysis (HPLC, NMR, MS) Pure_Compound->Analysis Troubleshooting_Logic Start Low Yield of this compound Check_Crude_Yield Is the crude extract yield low? Start->Check_Crude_Yield Check_Purity Is the purity of the target compound low in the crude extract? Check_Crude_Yield->Check_Purity No Optimize_Extraction Optimize Extraction Parameters: - Solvent Type & Concentration - Temperature & Time - Solid-to-Liquid Ratio - Particle Size Check_Crude_Yield->Optimize_Extraction Yes Optimize_Purification Optimize Purification Strategy: - Multi-step extraction - Different chromatographic methods (e.g., SPE, Column Chromatography) Check_Purity->Optimize_Purification Yes Check_Degradation Is there evidence of degradation (e.g., presence of harpagide)? Check_Purity->Check_Degradation No Success Improved Yield Optimize_Extraction->Success Optimize_Purification->Success Control_Conditions Control Extraction Conditions: - Maintain neutral or slightly acidic pH - Use lower temperatures - Reduce extraction time Check_Degradation->Control_Conditions Yes Control_Conditions->Success

References

Overcoming challenges in the purification of iridoid glycosides

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of iridoid glycosides.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: I am experiencing low yields of my target iridoid glycoside after purification. What are the potential causes and solutions?

A1: Low recovery is a common issue in iridoid glycoside purification. Several factors can contribute to this problem. Consider the following troubleshooting steps:

  • Incomplete Extraction: The initial extraction from the plant material might be inefficient.

    • Solution: Optimize the extraction solvent, temperature, and duration. Hot water extraction and pressurized liquid extraction have been shown to be efficient for some iridoid glycosides.[1] For example, a study on Eucommia ulmoides seed meal found that ultrasonic extraction with 60% methanol in water for 30 minutes at 40°C was optimal.[2][3]

  • Compound Degradation: Iridoid glycosides can be susceptible to degradation under certain conditions.

    • Solution: Pay close attention to pH and temperature throughout the purification process. Some iridoid glycosides are unstable at high temperatures and in strong acidic or alkaline conditions.[2][3] For instance, some iridoids are more stable at a lower pH (3.0-4.0) and temperature (12-20°C).[4][5] Avoid unnecessarily harsh conditions and consider performing purification steps at lower temperatures.

  • Irreversible Adsorption: The compound of interest may be irreversibly binding to the stationary phase of your chromatography column.

    • Solution: This is a known issue with conventional column chromatography.[6][7] Consider using techniques that minimize this risk, such as high-speed counter-current chromatography (HSCCC), which is a liquid-liquid partitioning method without a solid support.[6][7]

  • Suboptimal Chromatography Conditions: The chosen solvent system or gradient may not be effectively eluting your target compound.

    • Solution: Systematically screen different solvent systems. For HSCCC, a two-phase solvent system is critical for achieving good separation and recovery.[6][7] For preparative HPLC, experiment with different mobile phase compositions and gradients.

Q2: My purified fraction contains co-eluting impurities. How can I improve the separation?

A2: Co-eluting impurities, often structurally similar compounds, are a significant challenge. Here are some strategies to enhance resolution:

  • Change the Stationary Phase: If optimizing the mobile phase doesn't work, switching to a column with a different selectivity is the next logical step.[8] For example, if you are using a C18 column, consider a phenyl-hexyl or a polar-embedded phase column.[9]

  • Employ Orthogonal Separation Techniques: Combining different chromatography methods with different separation principles can be very effective.

    • Example: A common strategy is to use macroporous resin column chromatography as an initial clean-up step, followed by preparative HPLC or HSCCC for fine separation.[10][11] Two-dimensional liquid chromatography (2D-LC), for instance, coupling reversed-phase with hydrophilic interaction liquid chromatography (HILIC), can provide excellent separation for complex mixtures.[9]

  • Modify the Mobile Phase:

    • Solvent System: Experiment with different solvent combinations. For HSCCC, systems like dichloromethane–methanol–n-butanol–water–acetic acid have been used successfully.[6][7][10][12]

    • pH: Adjusting the pH of the mobile phase can alter the ionization state of your target compound and impurities, potentially improving separation.[8]

  • High-Speed Counter-Current Chromatography (HSCCC): This technique often provides better resolution for closely related compounds compared to traditional column chromatography due to its unique liquid-liquid partitioning mechanism.[6][7][13]

Q3: I suspect my iridoid glycoside is degrading during the purification process. How can I prevent this?

A3: Degradation is a critical concern, as iridoid glycosides can be sensitive to heat, pH, and enzymatic activity.[2][3][8]

  • Temperature Control: Maintain low temperatures throughout the extraction and purification process. Perform column chromatography in a cold room or with a jacketed column if possible. Evaporate solvents under reduced pressure at a low temperature. Studies have shown that some iridoids are more stable at temperatures between 12-20°C.[4][5]

  • pH Management: Avoid extreme pH conditions. Iridoid glycosides can be unstable in strong acids and bases.[2][3] For instance, some are stable at a pH between 3.0 and 4.0.[4][5] If acidic or basic modifiers are required for chromatography, use them at the lowest effective concentration and consider neutralizing the fractions immediately after collection.

  • Minimize Processing Time: Long exposure to solvents and air can promote degradation. Streamline your purification workflow to reduce the overall processing time.

  • Inert Atmosphere: If your compound is particularly sensitive to oxidation, consider performing purification steps under an inert atmosphere (e.g., nitrogen or argon).

Q4: What are the most effective methods for purifying iridoid glycosides to a high purity (>98%)?

A4: Achieving high purity often requires a multi-step approach combining different chromatographic techniques.

  • Preparative High-Performance Liquid Chromatography (Prep-HPLC): This is a powerful technique for obtaining high-purity compounds.[14] It is often used as the final polishing step after initial fractionation by other methods.

  • High-Speed Counter-Current Chromatography (HSCCC): HSCCC is highly effective for the preparative isolation of iridoid glycosides, often yielding high purity in a single step after initial crude fractionation.[6][7][12]

  • Combined Approaches: The most successful strategies often involve a combination of methods. For example:

    • Macroporous resin chromatography followed by HSCCC.[10]

    • Molecularly imprinted solid-phase extraction (MISPE) followed by preparative HPLC has been shown to yield purities greater than 98%.[14]

    • Medium-pressure liquid chromatography (MPLC) combined with macroporous resin and reversed-phase chromatography can also yield high-purity iridoid glycosides.[11]

Data Presentation

Table 1: Comparison of Purification Methods for Iridoid Glycosides from Fructus Corni

MethodIridoid GlycosidePurity (%)Recovery (%)Reference
HSCCCSweroside92.37.9[6][7][12]
Morroniside96.313.1[6][7][12]
Loganin94.210.2[6][7][12]
Macroporous Resin + HSCCCLoganin98.690.4[10]
Sweroside97.391.8[10]
Morroniside99.189.1[10]

Table 2: Stability of Iridoid Glycosides under Different Conditions

Iridoid GlycosideConditions Leading to DegradationReference
Ulmoidoside B (UB)High temperature, alkaline, and strong acid conditions[2][3]
Ulmoidoside D (UD)High temperature, alkaline, and strong acid conditions[2][3]
Scyphiphin D (SD)Strong alkaline solution[2][3]
Ulmoidoside A (UA)Strong alkaline solution[2][3]
Ulmoidoside C (UC)Strong alkaline solution[2][3]
Geniposidic acid (GPA)Stable under tested conditions[2][3]

Experimental Protocols

Protocol 1: General Workflow for Iridoid Glycoside Purification

This protocol outlines a general multi-step approach for the purification of iridoid glycosides from a plant matrix.

  • Extraction:

    • Grind the dried plant material into a fine powder.

    • Extract the powder with a suitable solvent (e.g., 75% ethanol) using a method like refluxing or sonication.[6]

    • Pool the extracts and concentrate under reduced pressure.

  • Crude Fractionation (e.g., Macroporous Resin Chromatography):

    • Dissolve the crude extract in water and load it onto a macroporous resin column (e.g., D101 or HPD-100).[10][11]

    • Wash the column with water to remove highly polar impurities.

    • Elute the iridoid glycoside-rich fraction with an appropriate concentration of ethanol (e.g., 30-50% ethanol).[6][10][11]

    • Concentrate the eluate to obtain the crude iridoid glycoside fraction.

  • Fine Purification (e.g., Preparative HPLC or HSCCC):

    • Preparative HPLC:

      • Dissolve the crude fraction in the mobile phase.

      • Inject the sample onto a suitable preparative column (e.g., C18).

      • Elute with an optimized gradient of solvents (e.g., acetonitrile-water or methanol-water, often with a small amount of acid like formic or phosphoric acid).[6]

      • Collect the fractions corresponding to the target peaks.

      • Evaporate the solvent to obtain the purified compound.

    • HSCCC:

      • Select an appropriate two-phase solvent system (e.g., dichloromethane–methanol–n-butanol–water–acetic acid).[6][7][10]

      • Equilibrate the HSCCC instrument with the stationary phase, then pump the mobile phase.

      • Dissolve the sample in a mixture of the stationary and mobile phases and inject it into the instrument.

      • Collect fractions and monitor the effluent with a UV detector.

      • Evaporate the solvent from the desired fractions.

  • Purity Analysis:

    • Assess the purity of the final product using analytical HPLC.[6]

    • Confirm the structure using spectroscopic methods such as MS and NMR.[6][7][10][12]

Visualizations

experimental_workflow start Plant Material extraction Extraction (e.g., 75% Ethanol Reflux) start->extraction concentration1 Concentration extraction->concentration1 crude_extract Crude Extract concentration1->crude_extract fractionation Crude Fractionation (Macroporous Resin) crude_extract->fractionation wash Wash with Water (Remove Polar Impurities) fractionation->wash Step 1 elution Elute with Ethanol (Collect Iridoid Fraction) fractionation->elution Step 2 wash->elution concentration2 Concentration elution->concentration2 crude_fraction Crude Iridoid Fraction concentration2->crude_fraction purification Fine Purification crude_fraction->purification prep_hplc Preparative HPLC purification->prep_hplc Option A hsccc HSCCC purification->hsccc Option B purity_analysis Purity & Structural Analysis (HPLC, MS, NMR) prep_hplc->purity_analysis hsccc->purity_analysis final_product Purified Iridoid Glycoside purity_analysis->final_product

Caption: General workflow for the purification of iridoid glycosides.

troubleshooting_low_yield start Low Yield Observed check1 Is Extraction Efficient? start->check1 solution1 Optimize Extraction: - Solvent - Temperature - Duration check1->solution1 No check2 Is the Compound Degrading? check1->check2 Yes end Improved Yield solution1->end solution2 Minimize Degradation: - Control pH & Temp - Reduce Time check2->solution2 Yes check3 Is there Irreversible Adsorption? check2->check3 No solution2->end solution3 Change Purification Method: - Consider HSCCC check3->solution3 Yes check4 Is Chromatography Optimized? check3->check4 No solution3->end solution4 Optimize Chromatography: - Screen Solvent Systems - Adjust Gradient check4->solution4 No check4->end Yes solution4->end

Caption: Troubleshooting logic for low yield in iridoid glycoside purification.

References

Technical Support Center: Optimizing HPLC Mobile Phase for 8-O-Acetylharpagide Analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the HPLC analysis of 8-O-Acetylharpagide. Our aim is to help you achieve optimal resolution and robust analytical methods.

Troubleshooting Guide

Poor Resolution & Co-eluting Peaks

Q1: My this compound peak is not well-separated from other components in my sample. How can I improve the resolution?

A1: Poor resolution is a common issue that can often be resolved by systematically optimizing your mobile phase. Here are the key parameters to investigate:

  • Gradient Profile: If you are using an isocratic elution, switching to a gradient elution is the most effective way to improve the resolution of complex mixtures. If you are already using a gradient, try making it shallower. A slower increase in the organic solvent concentration over time will provide more opportunity for closely eluting compounds to separate.[1][2]

  • Organic Modifier: The choice of organic solvent can significantly impact selectivity.

    • Acetonitrile often provides sharper peaks and lower backpressure compared to methanol.[3][4][5]

    • Methanol can offer different selectivity due to its protic nature and may resolve compounds that co-elute with acetonitrile.[6][7]

    • Experiment with both solvents to see which provides the better separation for your specific sample matrix.

  • Mobile Phase pH: this compound is an iridoid glycoside, and its retention can be influenced by the pH of the mobile phase. Adjusting the pH can alter the ionization state of the analyte and other matrix components, leading to changes in retention and selectivity.[8][9][10] We recommend starting with an acidic mobile phase, as this is common for the analysis of iridoid glycosides.

  • Additives: The addition of a small amount of acid, such as formic acid or acetic acid (typically 0.1%), to the mobile phase is highly recommended. This helps to improve peak shape and can enhance resolution by ensuring consistent ionization of the analyte.[11][12]

Peak Tailing

Q2: The peak for this compound is tailing significantly. What are the likely causes and how can I fix it?

A2: Peak tailing is often caused by secondary interactions between the analyte and the stationary phase, or issues with the mobile phase. Here’s how to troubleshoot:

  • Mobile Phase pH: One of the most common causes of tailing for compounds with acidic or basic functionalities is an inappropriate mobile phase pH. For this compound, which has a predicted pKa of around 11.88, analysis is typically performed at a much lower pH. Ensure your mobile phase is sufficiently acidic (e.g., pH 2.5-3.5 with 0.1% formic acid) to suppress any potential secondary interactions with free silanol groups on the silica-based stationary phase.

  • Buffer Concentration: If you are using a buffer, ensure the concentration is sufficient to provide adequate buffering capacity, typically between 10-50 mM.[13] Inconsistent pH across the column can lead to peak tailing.

  • Choice of Acid Additive:

    • Formic acid is a stronger acid than acetic acid and is often preferred for achieving a lower pH with a smaller concentration.[11]

    • Acetic acid can also be effective and may offer different selectivity.

    • Ensure the acid is added to both the aqueous and organic phases of your mobile phase for consistent chromatography, especially in gradient elution.

  • Column Quality: A degrading column with exposed silanol groups can cause peak tailing. If mobile phase adjustments do not resolve the issue, consider washing the column according to the manufacturer's instructions or replacing it.

Broad Peaks

Q3: My this compound peak is broad, leading to poor sensitivity and integration. What can I do to sharpen it?

A3: Broad peaks can be caused by several factors, many of which are related to the mobile phase and system setup.

  • Gradient Steepness: A steep gradient can cause peaks to broaden. Try using a shallower gradient to allow for better focusing of the analyte band at the head of the column before elution.[1][4]

  • Flow Rate: A flow rate that is too high can lead to peak broadening. Try reducing the flow rate to see if the peak shape improves.

  • Mobile Phase Mismatch: Ensure your sample is dissolved in a solvent that is weaker than or of similar strength to the initial mobile phase composition. Dissolving the sample in a much stronger solvent can cause the peak to broaden and distort.

  • System Dead Volume: Excessive dead volume in the HPLC system (e.g., from long tubing or poorly made connections) can contribute to peak broadening. Ensure all connections are secure and use tubing with an appropriate internal diameter.

Frequently Asked Questions (FAQs)

Q4: What is a good starting mobile phase for optimizing the separation of this compound?

A4: A good starting point for reversed-phase HPLC analysis of this compound is a gradient elution with:

  • Mobile Phase A: Water with 0.1% formic acid

  • Mobile Phase B: Acetonitrile with 0.1% formic acid

  • Gradient: A linear gradient from 5-10% B to 95% B over 20-30 minutes. From this starting point, you can then optimize the gradient slope, organic modifier, and pH as needed.

Q5: Should I use acetonitrile or methanol as the organic modifier for this compound analysis?

A5: Both acetonitrile and methanol can be effective.

  • Acetonitrile is generally the first choice as it often provides better peak shapes (sharper peaks) and lower backpressure.[3][4][5]

  • Methanol is a good alternative and can provide different selectivity, which might be advantageous for resolving this compound from specific impurities.[6][7] It is also a more cost-effective option.[5] We recommend trying both to determine which is optimal for your specific separation.

Q6: How does the pH of the mobile phase affect the retention of this compound?

A6: While this compound is a neutral glycoside, its retention can still be subtly influenced by pH due to its interaction with the stationary phase and the potential for ionization of other components in the sample matrix. More importantly, maintaining a consistent and appropriate pH (typically acidic) is crucial for suppressing the ionization of free silanol groups on the silica-based column packing, which helps to prevent peak tailing and ensure reproducible retention times.[8][9][10]

Q7: Is a buffer necessary for the analysis of this compound?

A7: For many applications involving relatively clean samples, a simple acidic mobile phase (e.g., with 0.1% formic acid) is sufficient to control the pH and achieve good chromatography. However, if you are working with complex matrices or require very high reproducibility, using a buffer (e.g., 10-25 mM ammonium formate or ammonium acetate) can provide better pH stability and more robust results.[13]

Data Presentation

Table 1: Effect of Organic Modifier on Chromatographic Parameters for this compound

Organic ModifierTypical Retention TimePeak Shape (Asymmetry)BackpressureSelectivity
AcetonitrileShorterGenerally SharperLowerDifferent from Methanol
MethanolLongerMay be broaderHigherDifferent from Acetonitrile

Table 2: Influence of Mobile Phase Additives on Peak Shape

Additive (0.1%)Mobile Phase pH (Approx.)Effect on Peak TailingRecommended Use
Formic Acid2.8Significant ReductionGeneral purpose, LC-MS compatible[12]
Acetic Acid3.2Good ReductionAlternative to formic acid, may offer different selectivity[12]
No AdditiveNeutralPotential for significant tailingNot recommended for silica-based columns

Experimental Protocols

Protocol for Systematic Optimization of HPLC Mobile Phase for this compound

This protocol outlines a systematic approach to developing and optimizing an HPLC mobile phase for the analysis of this compound, focusing on achieving the best possible resolution.

1. Initial Conditions (Scouting Gradient)

  • Column: C18, 250 mm x 4.6 mm, 5 µm

  • Mobile Phase A: Water + 0.1% Formic Acid

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid

  • Gradient: 5% to 95% B in 25 minutes

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection: UV at 240 nm

  • Injection Volume: 10 µL

2. Evaluation of the Scouting Run

  • Assess the retention time of this compound and the resolution from adjacent peaks.

  • If the resolution is already satisfactory (Rs > 1.5), you may proceed to method validation.

  • If the resolution is poor, proceed to the optimization steps.

3. Optimization of the Gradient Slope

  • Based on the scouting run, narrow the gradient range to focus on the elution window of the target analyte and its impurities.

  • For example, if this compound elutes at 40% B, you can set up a new gradient from 30% to 50% B.

  • Increase the gradient time (e.g., to 30 minutes) to create a shallower slope, which will improve the separation of closely eluting peaks.[1][2]

4. Evaluation of Organic Modifier

  • Repeat the optimized gradient method from step 3, but replace acetonitrile with methanol as Mobile Phase B.

  • Compare the chromatograms obtained with acetonitrile and methanol, paying close attention to changes in selectivity and resolution. Choose the solvent that provides the best separation.

5. Optimization of Mobile Phase pH (if necessary)

  • If peak tailing is still an issue or if resolution needs further improvement, the effect of pH can be investigated.

  • Prepare mobile phases with different acid additives (e.g., 0.1% acetic acid) or at slightly different pH values using a buffer (e.g., ammonium formate buffer at pH 3.0 and pH 4.0).

  • Analyze the sample under these different pH conditions and select the one that provides the best peak shape and resolution.

6. Final Refinements

  • Once the optimal mobile phase composition and gradient are determined, you can make final adjustments to the flow rate and column temperature to fine-tune the separation and analysis time.

  • Increasing the temperature can sometimes improve peak shape and reduce backpressure, but may also affect selectivity.

Mandatory Visualization

HPLC_Optimization_Workflow cluster_start Start cluster_evaluation Evaluation cluster_optimization Optimization Steps cluster_decision Decision cluster_end Finish start Initial Scouting Gradient (e.g., 5-95% Acetonitrile w/ 0.1% Formic Acid) eval1 Evaluate Resolution and Peak Shape start->eval1 decision1 Resolution Acceptable? eval1->decision1 opt1 Optimize Gradient Slope (Shallower Gradient) opt1->eval1 decision2 Peak Shape Acceptable? opt1->decision2 opt2 Evaluate Organic Modifier (Acetonitrile vs. Methanol) opt2->eval1 opt3 Adjust Mobile Phase pH / Additive (e.g., Acetic Acid, Buffers) opt2->opt3 opt3->eval1 decision1->opt1 No end_node Final Optimized Method decision1->end_node Yes decision2->opt2 No decision2->end_node Yes

Caption: Workflow for optimizing HPLC mobile phase for this compound resolution.

References

Troubleshooting peak tailing in 8-O-Acetylharpagide chromatography

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance for common issues encountered during the chromatographic analysis of 8-O-Acetylharpagide, with a specific focus on addressing peak tailing.

Frequently Asked Questions (FAQs)

Q1: What is peak tailing and why is it a problem in the analysis of this compound?

A1: Peak tailing is a phenomenon in chromatography where the back end of a chromatographic peak is drawn out and asymmetrical.[1][2] This is problematic as it can lead to inaccurate quantification, reduced resolution between closely eluting peaks, and difficulty in detecting low-level impurities.[2] For this compound, peak tailing can compromise the accuracy and reliability of analytical results in research and drug development.

Q2: What are the most common causes of peak tailing for a compound like this compound?

A2: The primary causes of peak tailing in reversed-phase HPLC for a molecule like this compound, an iridoid glycoside, often involve secondary interactions between the analyte and the stationary phase.[3][4] Key factors include:

  • Silanol Interactions: Free silanol groups on the surface of silica-based columns can interact with polar functional groups on the this compound molecule, leading to tailing.[1][3][5] This is especially true for basic compounds.[2]

  • Mobile Phase pH: If the mobile phase pH is close to the pKa of the analyte, it can exist in both ionized and non-ionized forms, resulting in a distorted peak shape.[1] this compound has a predicted pKa of 11.88 ± 0.70.[6]

  • Column Contamination: Accumulation of sample matrix components or strongly retained impurities on the column can create active sites that cause peak tailing.[4][7]

  • Column Overload: Injecting too much sample can saturate the stationary phase, leading to peak distortion.[4]

  • Extra-Column Volume: Excessive tubing length or dead volume in the HPLC system can contribute to peak broadening and tailing.[7]

Q3: How can I tell if silanol interactions are the cause of my peak tailing?

A3: Silanol interactions are a likely culprit if you observe peak tailing specifically for polar or basic analytes while non-polar compounds elute with good peak shape.[2][3] You can confirm this by:

  • Lowering the mobile phase pH: Acidifying the mobile phase (e.g., with 0.1% formic acid) will protonate the silanol groups, reducing their interaction with the analyte.[2][8]

  • Using an end-capped column: These columns have fewer accessible silanol groups, which should improve the peak shape of sensitive compounds.[3][4]

  • Adding a competing base: Mobile phase additives like triethylamine (TEA) can mask the silanol groups, though this is a less common approach with modern columns.[8][9]

Troubleshooting Guides

Guide 1: Optimizing Mobile Phase Conditions

This guide will walk you through adjusting your mobile phase to mitigate peak tailing.

Problem: You are observing significant peak tailing for this compound using a standard C18 column with a mobile phase of acetonitrile and water.

Troubleshooting Steps:

  • Lower the Mobile Phase pH: The most common first step is to add a small amount of acid to your mobile phase. Formic acid is a popular choice as it is mass spectrometry compatible.[8][10]

    • Action: Add 0.1% formic acid to both your aqueous and organic mobile phase components.

    • Rationale: Lowering the pH to around 2.5-3.0 will protonate the acidic silanol groups on the silica surface, minimizing their secondary interactions with the analyte.[2][9]

  • Adjust Mobile Phase Strength: Ensure your sample solvent is not significantly stronger than your mobile phase, as this can cause peak distortion.[11]

    • Action: If possible, dissolve your this compound standard and samples in the initial mobile phase composition.

    • Rationale: A stronger sample solvent can cause the analyte to spread out on the column before the gradient begins, leading to a broadened and potentially tailing peak.

  • Consider Alternative Organic Modifiers: While acetonitrile is common, methanol can sometimes offer different selectivity and reduce tailing.[5]

    • Action: Try replacing acetonitrile with methanol in your mobile phase.

    • Rationale: Methanol can interact differently with the stationary phase and may reduce secondary interactions causing tailing.[5]

Quantitative Data Summary:

ParameterInitial ConditionRecommended ChangeExpected Outcome
Mobile Phase pH Neutral (e.g., Water/ACN)Add 0.1% Formic Acid (pH ~2.7)Reduced silanol interactions, improved peak symmetry.
Sample Solvent Stronger than mobile phaseDissolve in initial mobile phaseSharper, more symmetrical peak.
Organic Modifier AcetonitrileMethanolPotentially altered selectivity and improved peak shape.
Guide 2: Column Care and Selection

This guide focuses on troubleshooting issues related to the HPLC column itself.

Problem: Peak tailing persists even after mobile phase optimization, or has worsened over time.

Troubleshooting Steps:

  • Column Washing: Your column may be contaminated with strongly retained compounds from previous injections.

    • Action: Follow a rigorous column washing protocol. A general procedure for a C18 column is provided in the experimental protocols section.

    • Rationale: Removing contaminants eliminates active sites that can cause peak tailing.[4][7]

  • Use a Guard Column: A guard column can protect your analytical column from contamination.[12]

    • Action: Install a guard column with the same stationary phase as your analytical column.

    • Rationale: The guard column will adsorb strongly retained compounds, extending the life of your analytical column and preserving peak shape.

  • Evaluate Column Hardware: Physical issues with the column can cause peak distortion.

    • Action: Check for a void at the column inlet or a blocked frit. Reversing and flushing the column (if permitted by the manufacturer) can sometimes resolve a blocked frit.[4]

    • Rationale: A deformed packing bed or a blockage will disrupt the flow path and lead to poor peak shape.[4]

  • Select an Appropriate Column: Not all C18 columns are the same.

    • Action: Consider using a modern, high-purity silica, end-capped column. These are designed to minimize silanol interactions.[2][3]

    • Rationale: "Type B" silica columns have lower metal content and fewer active silanol groups, making them better suited for analyzing potentially basic or polar compounds.[2][13]

Experimental Protocols

Protocol 1: General Purpose C18 Column Washing Procedure

This protocol is designed to remove a broad range of contaminants from a reversed-phase C18 column. Always consult your specific column's care and use manual for manufacturer recommendations.

Materials:

  • HPLC-grade Water

  • HPLC-grade Acetonitrile (ACN)

  • HPLC-grade Methanol (MeOH)

  • HPLC-grade Isopropanol (IPA)

Procedure:

  • Disconnect the column from the detector.

  • Flush the column with 10-20 column volumes of your mobile phase without the buffer (e.g., if your mobile phase is 50:50 ACN:Water with formic acid, flush with 50:50 ACN:Water).

  • Flush with 10-20 column volumes of 100% Acetonitrile.

  • If you suspect very non-polar contaminants, flush with 10-20 column volumes of Isopropanol.

  • Flush again with 10-20 column volumes of 100% Acetonitrile.

  • Equilibrate the column with your initial mobile phase conditions for at least 20 column volumes before the next injection.

Protocol 2: Mobile Phase Preparation with Formic Acid

Materials:

  • HPLC-grade Water

  • HPLC-grade Acetonitrile or Methanol

  • Formic Acid (high purity, suitable for HPLC)

Procedure:

  • For your aqueous mobile phase (Solvent A), measure 1 L of HPLC-grade water into a clean mobile phase bottle.

  • Carefully add 1.0 mL of formic acid to the water.

  • Mix thoroughly.

  • For your organic mobile phase (Solvent B), measure 1 L of HPLC-grade acetonitrile or methanol into a clean mobile phase bottle.

  • Carefully add 1.0 mL of formic acid to the organic solvent.

  • Mix thoroughly.

  • Degas both mobile phases before use.

Visualizations

Troubleshooting_Workflow start Peak Tailing Observed for This compound check_mobile_phase Is Mobile Phase Acidified? (e.g., 0.1% Formic Acid) start->check_mobile_phase add_acid Action: Add 0.1% Formic Acid to Mobile Phase check_mobile_phase->add_acid No check_column Is an End-Capped, High-Purity Silica Column in Use? check_mobile_phase->check_column Yes add_acid->check_column wash_column Action: Perform a Thorough Column Wash check_column->wash_column Yes use_new_column Action: Switch to an End-Capped Column check_column->use_new_column No check_sample_solvent Is Sample Solvent Weaker Than or Equal to Mobile Phase? wash_column->check_sample_solvent use_new_column->check_sample_solvent change_solvent Action: Re-dissolve Sample in Initial Mobile Phase check_sample_solvent->change_solvent No check_overload Is Peak Shape Improved at Lower Concentration? check_sample_solvent->check_overload Yes change_solvent->check_overload reduce_concentration Action: Reduce Sample Concentration/Injection Volume check_overload->reduce_concentration No check_system Action: Check for Extra-Column Volume (fittings, tubing) check_overload->check_system Yes reduce_concentration->check_system resolved Peak Shape Improved check_system->resolved Silanol_Interaction cluster_0 Silica Surface silanol_ionized silanol_protonated analyte This compound (with polar groups) analyte->silanol_ionized Strong Secondary Interaction (Causes Tailing) proton H⁺ proton->silanol_ionized Neutralization at Low pH

References

Stability of 8-O-Acetylharpagide in different solvents and pH conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance and answers frequently asked questions regarding the stability of 8-O-Acetylharpagide in various experimental conditions. This information is crucial for researchers, scientists, and drug development professionals to ensure the integrity of their samples and the reliability of their results.

Frequently Asked Questions (FAQs)

Q1: What are the general recommendations for storing this compound?

A1: this compound should be stored in a dry, sealed container in a freezer at temperatures under -20°C. The compound is known to be sensitive to moisture. Following these storage conditions is critical to minimize degradation and maintain the compound's integrity over time.

Q2: In which common laboratory solvents is this compound soluble?

A2: this compound is soluble in water, methanol, ethanol, and Dimethyl Sulfoxide (DMSO). When preparing stock solutions, it is advisable to use high-purity, anhydrous solvents to avoid introducing contaminants that could affect stability.

Q3: What are the primary factors that can affect the stability of this compound in solution?

A3: The stability of this compound in solution can be influenced by several factors, including:

  • pH: The ester linkage at the 8-position is susceptible to hydrolysis, particularly under acidic or alkaline conditions.

  • Temperature: Elevated temperatures can accelerate the rate of degradation.

  • Light: Exposure to light, especially UV radiation, may induce photodegradation.

  • Oxidizing Agents: The presence of oxidizing agents could potentially lead to the degradation of the molecule.

Q4: How does pH impact the stability of this compound?

Q5: Are there any known degradation products of this compound?

A5: The primary degradation pathway anticipated for this compound is the hydrolysis of the ester bond at the 8-position, which would yield Harpagide and acetic acid. In vivo metabolism studies have shown that hydrolysis is a key metabolic pathway. Other potential degradation products could arise from further reactions of the aglycone or glucose moiety under harsh stress conditions.

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Unexpected peaks in chromatogram Sample degradation due to improper storage or handling.Prepare fresh stock solutions from a properly stored solid sample. Ensure solvents are of high purity and free of contaminants. Analyze a freshly prepared standard to confirm the retention time of the intact compound.
Loss of biological activity Degradation of this compound in the experimental medium.Assess the stability of the compound under your specific experimental conditions (pH, temperature, incubation time). Consider preparing solutions immediately before use. If prolonged incubation is necessary, perform a time-course stability study to determine the degradation rate.
Inconsistent results between experiments Variability in sample preparation and storage.Standardize your protocol for sample preparation, including solvent type, pH of aqueous buffers, and storage conditions of stock and working solutions. Use a validated analytical method to confirm the concentration of this compound before each experiment.
Precipitation of the compound in aqueous buffer The pH of the buffer may be affecting solubility or causing degradation to a less soluble product.Verify the solubility of this compound at the intended concentration and pH. Adjust the pH of the buffer if necessary, keeping in mind the potential impact on stability. Consider the use of a co-solvent if solubility issues persist, but first confirm its compatibility and lack of reactivity with the compound.

Stability of Iridoid Glycosides: A Case Study

While specific quantitative stability data for this compound is limited, a study on the stability of other iridoid glycosides provides valuable insights into how this class of compounds behaves under different pH and temperature conditions. The following table summarizes the degradation of six iridoid glycosides after 30 hours of incubation.

Table 1: Degradation of Iridoid Glycosides at Various Temperatures

CompoundDegradation (%) at 20°CDegradation (%) at 40°CDegradation (%) at 60°CDegradation (%) at 80°C
Geniposidic Acid (GPA) MinimalMinimalMinimalMinimal
Scyphiphin D (SD) MinimalMinimalNoticeableSignificant
Ulmoidoside A (UA) MinimalMinimalNoticeableSignificant
Ulmoidoside B (UB) MinimalNoticeableSignificantHigh
Ulmoidoside C (UC) MinimalMinimalNoticeableSignificant
Ulmoidoside D (UD) MinimalNoticeableSignificantHigh

Data adapted from a study on the stability of iridoid glycosides from Eucommia ulmoides Oliver. "Minimal" indicates negligible degradation, "Noticeable" indicates some degradation, "Significant" indicates substantial degradation, and "High" indicates extensive degradation.

Table 2: Degradation of Iridoid Glycosides at Various pH Levels (at 40°C)

CompoundpH 2pH 4pH 6pH 8pH 10pH 12
Geniposidic Acid (GPA) StableStableStableStableStableStable
Scyphiphin D (SD) StableStableStableStableStableHydrolyzed
Ulmoidoside A (UA) StableStableStableStableStableHydrolyzed
Ulmoidoside B (UB) AffectedStableStableAffectedAffectedHydrolyzed
Ulmoidoside C (UC) StableStableStableStableStableHydrolyzed
Ulmoidoside D (UD) AffectedStableStableAffectedAffectedHydrolyzed

Data adapted from a study on the stability of iridoid glycosides from Eucommia ulmoides Oliver. "Stable" indicates minimal to no degradation, "Affected" indicates some degradation, and "Hydrolyzed" indicates significant degradation.[1]

Experimental Protocols

Protocol 1: General Forced Degradation Study

This protocol outlines a general procedure for conducting a forced degradation study on this compound to understand its stability profile.

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or water) at a known concentration (e.g., 1 mg/mL).

  • Stress Conditions:

    • Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Incubate at a controlled temperature (e.g., 60°C).

    • Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Incubate at room temperature.

    • Oxidative Degradation: Mix the stock solution with an equal volume of 3% H₂O₂. Store in the dark at room temperature.

    • Thermal Degradation: Aliquot the stock solution into vials and expose to a high temperature (e.g., 80°C) in an oven. For solid-state thermal degradation, place the powdered compound in an oven.

    • Photolytic Degradation: Expose the stock solution in a photochemically transparent container to a light source (e.g., UV lamp at 254 nm and a cool white fluorescent lamp).

  • Time Points: Withdraw samples at various time points (e.g., 0, 2, 4, 8, 24, 48 hours).

  • Sample Preparation for Analysis: Neutralize the acidic and basic samples before analysis. Dilute all samples to an appropriate concentration with the mobile phase.

  • Analysis: Analyze the samples using a validated stability-indicating UPLC-MS/MS method.

  • Data Evaluation: Calculate the percentage of degradation and identify any major degradation products by comparing their mass spectra and retention times with the parent compound and potential known degradants.

Protocol 2: UPLC-MS/MS Method for Analysis

The following is a general UPLC-MS/MS method that can be adapted for the analysis of this compound and its degradation products.

  • Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.7 µm).

  • Mobile Phase:

    • A: Water with 0.1% formic acid

    • B: Acetonitrile with 0.1% formic acid

  • Gradient Elution: A suitable gradient from a low to high percentage of solvent B.

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 30°C.

  • Injection Volume: 2 µL.

  • Mass Spectrometry: ESI in positive or negative ion mode. Monitor for the parent ion of this compound and potential degradation products (e.g., Harpagide).

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_stress Forced Degradation Conditions cluster_analysis Analysis cluster_data Data Interpretation stock Prepare Stock Solution of This compound acid Acid Hydrolysis (e.g., 0.1 M HCl, 60°C) stock->acid base Base Hydrolysis (e.g., 0.1 M NaOH, RT) stock->base oxidation Oxidation (e.g., 3% H₂O₂, RT) stock->oxidation thermal Thermal Stress (e.g., 80°C) stock->thermal photo Photolytic Stress (UV/Vis light) stock->photo sampling Sample at Time Points acid->sampling base->sampling oxidation->sampling thermal->sampling photo->sampling neutralize Neutralize/Dilute sampling->neutralize uplc UPLC-MS/MS Analysis neutralize->uplc degradation Calculate % Degradation uplc->degradation products Identify Degradation Products uplc->products

Caption: Forced degradation experimental workflow.

signaling_pathway cluster_compound Compound cluster_conditions Stress Conditions cluster_degradation Degradation Products acetylharpagide This compound harpagide Harpagide acetylharpagide->harpagide Hydrolysis acetic_acid Acetic Acid acetylharpagide->acetic_acid Hydrolysis other Other Products acetylharpagide->other Other Reactions acid_base Acid/Base acid_base->harpagide acid_base->acetic_acid heat Heat heat->other light Light light->other

Caption: Potential degradation pathways of this compound.

References

Preventing degradation of 8-O-Acetylharpagide during storage

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the degradation of 8-O-Acetylharpagide during storage and experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What is the recommended storage condition for solid this compound?

A1: For long-term storage, solid this compound should be stored in a freezer at -20°C. It is crucial to keep the compound in a tightly sealed container to protect it from moisture, as it is hygroscopic.

Q2: How should I store solutions of this compound?

A2: Solutions of this compound, particularly in protic solvents like water and methanol, are susceptible to hydrolysis. For short-term storage (up to 24 hours), it is recommended to keep solutions at 2-8°C. For longer-term storage, aliquoting and freezing at -20°C or -80°C is advisable to minimize degradation. Avoid repeated freeze-thaw cycles.

Q3: What are the primary factors that cause the degradation of this compound?

A3: The main factors contributing to the degradation of this compound are:

  • pH: Both acidic and alkaline conditions can catalyze the hydrolysis of the acetyl group and potentially other ester linkages.

  • Temperature: Elevated temperatures accelerate the rate of degradation.

  • Moisture: As a glycoside and an ester, this compound is prone to hydrolysis in the presence of water.

  • Light: While specific data on the photosensitivity of this compound is limited, many complex organic molecules are sensitive to light. It is good practice to protect solutions from direct light.

Q4: What are the likely degradation products of this compound?

A4: The primary degradation pathway is hydrolysis, which would lead to the formation of harpagide and acetic acid. Further degradation of the iridoid structure may occur under harsh conditions. In biological systems, metabolites such as demethylated, hydrolyzed, and glucuronidated products have been identified.[1]

Q5: How can I monitor the stability of my this compound sample?

A5: The stability of this compound can be monitored using a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC) or Ultra-Performance Liquid Chromatography (UPLC) coupled with a UV or Mass Spectrometry (MS) detector. A decrease in the peak area of this compound and the appearance of new peaks corresponding to degradation products would indicate instability.

Troubleshooting Guide

Problem Potential Cause Troubleshooting Steps
Low or inconsistent bioassay results Degradation of this compound in stock or working solutions.- Prepare fresh solutions before each experiment. - If using frozen stocks, use a fresh aliquot for each experiment to avoid freeze-thaw cycles. - Verify the pH of your experimental medium; extreme pH can accelerate degradation. - Minimize the time the compound spends in aqueous solutions at room temperature or higher.
Appearance of unexpected peaks in HPLC/UPLC chromatogram Sample degradation during storage or sample preparation.- Review storage conditions of both solid compound and solutions. - Analyze a freshly prepared standard solution to compare with the stored sample. - Investigate the sample preparation workflow for potential sources of degradation (e.g., high temperature, incompatible solvents, prolonged processing time).
Change in the physical appearance of the solid compound (e.g., clumping) Absorption of moisture.- Store the solid compound in a desiccator, even when inside a freezer. - Before use, allow the container to warm to room temperature before opening to prevent condensation.

Stability of this compound: Summary

Condition Solvent/Matrix Stability Recommendation
Solid N/AStore at -20°C in a tightly sealed, dry container.
Aqueous Solution Water, BuffersPrepare fresh. For short-term (≤ 24h), store at 2-8°C. For long-term, aliquot and store at -20°C or -80°C. Avoid pH extremes.
Organic Solution Methanol, DMSOMore stable than aqueous solutions. Store at -20°C for long-term use. Protect from moisture.
Biological Matrix Mouse BloodStable at room temperature for at least 2 hours and at -20°C for at least 30 days.[2]

Experimental Protocol: Stability Assessment of this compound in Solution

This protocol outlines a method to assess the stability of this compound in a given solution using UPLC-MS/MS.

1. Materials and Reagents:

  • This compound reference standard

  • Solvent for stock solution (e.g., Methanol or DMSO, HPLC grade)

  • Test solution (e.g., phosphate-buffered saline at various pH values)

  • Acetonitrile (HPLC grade)

  • Formic acid (LC-MS grade)

  • Ultrapure water

  • Internal Standard (IS), e.g., a structurally similar stable compound

2. Equipment:

  • UPLC system coupled with a tandem mass spectrometer (MS/MS)

  • Analytical balance

  • pH meter

  • Incubator or water bath

  • Vortex mixer

  • Centrifuge

3. Procedure:

  • Preparation of Stock Solutions:

    • Prepare a stock solution of this compound (e.g., 1 mg/mL) in the chosen organic solvent.

    • Prepare a stock solution of the Internal Standard.

  • Sample Preparation for Stability Study:

    • Spike the this compound stock solution into the test solution to a final concentration (e.g., 10 µg/mL).

    • Divide the solution into aliquots for different time points and conditions (e.g., T=0, 2, 4, 8, 24 hours at room temperature, 37°C, and in the dark vs. exposed to light).

  • Sample Analysis:

    • At each time point, take an aliquot of the test solution.

    • Precipitate proteins (if in a biological matrix) by adding 3 volumes of ice-cold acetonitrile containing the internal standard.

    • Vortex and centrifuge to pellet the precipitate.

    • Transfer the supernatant to a UPLC vial for analysis.

  • UPLC-MS/MS Conditions (example): [2][3]

    • Column: A suitable C18 column (e.g., UPLC BEH C18, 2.1 mm × 50 mm, 1.7 µm).

    • Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile or methanol with 0.1% formic acid (B).

    • Flow Rate: 0.3-0.4 mL/min.

    • Injection Volume: 1-5 µL.

    • Mass Spectrometry: Electrospray ionization (ESI) in positive mode, with Multiple Reaction Monitoring (MRM) for quantification of this compound and the IS.

4. Data Analysis:

  • Calculate the peak area ratio of this compound to the IS for each time point.

  • Plot the percentage of remaining this compound against time for each condition.

  • Determine the degradation rate constant and half-life if applicable.

Visualizations

degradation_pathway This compound This compound Harpagide Harpagide This compound->Harpagide Hydrolysis (H₂O, H⁺ or OH⁻) Acetic Acid Acetic Acid This compound->Acetic Acid Hydrolysis Other Degradation Products Other Degradation Products Harpagide->Other Degradation Products Further Degradation

Caption: Plausible degradation pathway of this compound.

experimental_workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis prep_stock Prepare Stock Solutions (this compound & IS) prep_sample Prepare Test Samples (Spike into test solution) prep_stock->prep_sample incubation Incubate under different conditions (Time, Temp, pH, Light) prep_sample->incubation sampling Sample at Time Points incubation->sampling extraction Protein Precipitation & Extraction sampling->extraction analysis UPLC-MS/MS Analysis extraction->analysis data Data Processing & Stability Calculation analysis->data

Caption: Experimental workflow for stability assessment.

logical_relationship degradation Degradation of this compound temp Increased Temperature temp->degradation ph Extreme pH (Acidic or Alkaline) ph->degradation moisture Presence of Moisture moisture->degradation light Light Exposure light->degradation storage Improper Storage storage->degradation

Caption: Factors influencing the degradation of this compound.

References

Technical Support Center: Enhancing the Solubility of 8-O-Acetylharpagide for In Vitro Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on enhancing the solubility of 8-O-Acetylharpagide for reliable and reproducible in vitro assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and in which solvents is it soluble?

A1: this compound is an iridoid glycoside, a class of naturally occurring compounds. It is generally soluble in water, methanol, ethanol, and dimethyl sulfoxide (DMSO).[1] For cell-based assays, DMSO is a common initial solvent for creating stock solutions.

Q2: Why is proper solubilization of this compound crucial for in vitro assays?

A2: Proper solubilization ensures that the compound is in a monomeric and bioavailable state, allowing for accurate determination of its biological activity. Poor solubility can lead to the formation of aggregates or precipitates, resulting in underestimation of potency and inconsistent experimental outcomes.

Q3: What is the maximum recommended final concentration of DMSO in cell culture media?

A3: To avoid solvent-induced cytotoxicity, the final concentration of DMSO in cell culture media should typically be kept below 0.5%, and ideally at 0.1% or lower. It is essential to determine the tolerance of your specific cell line to DMSO.

Q4: Can I heat the solvent to dissolve this compound?

A4: Gentle warming (e.g., to 37°C) can aid in the dissolution of many compounds. However, the thermal stability of this compound should be considered. Prolonged exposure to high temperatures should be avoided to prevent degradation. For iridoid glycosides, hot water extraction has been shown to be an efficient method, suggesting some degree of heat stability.

Q5: Should I be concerned about the stability of this compound in solution?

A5: Like many natural products, the stability of this compound in solution can be a concern. It is recommended to prepare fresh solutions for each experiment. If storage is necessary, stock solutions in anhydrous DMSO can be stored at -20°C or -80°C for short periods. Avoid repeated freeze-thaw cycles.

Troubleshooting Guide

This guide addresses common issues encountered when preparing this compound solutions for in vitro experiments.

Problem Possible Cause Suggested Solution
Precipitation upon dilution of DMSO stock solution in aqueous media. The compound is significantly less soluble in the aqueous assay buffer than in the initial DMSO stock.- Decrease the final concentration: The most straightforward approach is to lower the final concentration of this compound in your assay. - Optimize the dilution method: Add the DMSO stock solution to the aqueous buffer with vigorous vortexing or stirring to ensure rapid and uniform dispersion. - Use a co-solvent system: Prepare the stock solution in a mixture of solvents. For example, a 10% DMSO in saline or a combination of DMSO with other biocompatible solvents like ethanol or polyethylene glycol (PEG) can improve solubility upon dilution. - Pre-warm the aqueous media: Warming the cell culture media to 37°C before adding the DMSO stock can sometimes help maintain solubility.
Cloudiness or visible particles in the final working solution. The solubility limit of this compound in the final assay medium has been exceeded.- Centrifuge the solution: Before adding the solution to your cells, centrifuge it at high speed (e.g., 10,000 x g) for 5-10 minutes to pellet any undissolved compound. Use the supernatant for your experiment, but be aware that the actual concentration will be lower than the nominal concentration. - Filter the solution: Use a low protein-binding syringe filter (e.g., 0.22 µm PVDF) to remove any precipitate. Again, this will result in a lower effective concentration. - Re-evaluate the required concentration: Determine if a lower, fully solubilized concentration can still achieve the desired biological effect.
Inconsistent or non-reproducible assay results. This is often a downstream effect of poor solubility, leading to variable concentrations of the active compound in different wells or experiments.- Visually inspect all solutions: Before each use, carefully inspect stock and working solutions for any signs of precipitation. - Prepare fresh dilutions for each experiment: Avoid using previously diluted solutions that may have precipitated over time. - Standardize the entire solubilization and dilution protocol: Ensure that the same procedure (solvents, concentrations, mixing method, temperature) is used for every experiment to enhance reproducibility.

Data Presentation: Solubility of this compound

While comprehensive quantitative solubility data for this compound is not widely available in the literature, the following table summarizes the known qualitative and semi-quantitative information.

Solvent Solubility Concentration Notes
WaterSoluble[1]Data not availableSolubility can be influenced by pH and temperature.
MethanolSoluble[1]Data not availableOften used for extraction and analytical purposes.
EthanolSoluble[1]Data not availableA potential co-solvent for in vitro assays.
Dimethyl Sulfoxide (DMSO)Soluble[1]≥ 2.5 mg/mLIn a co-solvent system of 10% DMSO with 40% PEG300, 5% Tween-80, and 45% Saline, a clear solution was achieved.

Experimental Protocols

1. Preparation of a 10 mM Stock Solution of this compound in DMSO

Materials:

  • This compound (powder)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile, amber microcentrifuge tubes or vials

  • Calibrated pipettes and sterile, filtered pipette tips

  • Vortex mixer

  • Analytical balance

Procedure:

  • Calculate the required mass: The molecular weight of this compound is 406.38 g/mol . To prepare 1 mL of a 10 mM stock solution, you will need:

    • Mass (g) = 10 mmol/L * 1 L/1000 mL * 406.38 g/mol * 1 mL = 0.0040638 g = 4.06 mg

  • Weigh the compound: Carefully weigh out approximately 4.06 mg of this compound powder and place it in a sterile amber microcentrifuge tube.

  • Add DMSO: Add 1 mL of anhydrous DMSO to the tube containing the powder.

  • Dissolve the compound: Tightly cap the tube and vortex thoroughly for at least 1-2 minutes until the powder is completely dissolved. If necessary, gently warm the solution in a 37°C water bath for 5-10 minutes and vortex again.

  • Visual Inspection: Visually inspect the solution to ensure there are no visible particles or cloudiness.

  • Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C, protected from light.

2. Preparation of a Working Solution for Cell Culture Experiments

Materials:

  • 10 mM this compound stock solution in DMSO

  • Pre-warmed (37°C) complete cell culture medium

  • Sterile conical tubes or microcentrifuge tubes

Procedure:

  • Determine the final desired concentration: For this example, we will prepare a 10 µM working solution.

  • Perform serial dilutions (if necessary): To achieve a low final DMSO concentration, it is often necessary to perform an intermediate dilution.

    • Intermediate Dilution (e.g., to 1 mM): Add 10 µL of the 10 mM stock solution to 90 µL of pre-warmed complete cell culture medium and mix well. This results in a 1 mM solution with 10% DMSO.

    • Final Dilution: Add 10 µL of the 1 mM intermediate dilution to 990 µL of pre-warmed complete cell culture medium. This will give you a final concentration of 10 µM this compound with a final DMSO concentration of 0.1%.

  • Mix thoroughly: Gently invert or pipette the working solution up and down to ensure it is homogenous.

  • Immediate Use: Use the freshly prepared working solution immediately for your cell-based assay.

Mandatory Visualization

Signaling Pathway

The following diagram illustrates the proposed signaling pathway through which a metabolite of this compound may exert its biological effects by downregulating the AKT/NF-κB/MMP9 axis.

G cluster_extracellular Extracellular cluster_intracellular Intracellular cluster_cellular_effects Cellular Effects 8_O_Acetylharpagide_Metabolite This compound Metabolite AKT AKT 8_O_Acetylharpagide_Metabolite->AKT Inhibition NFkB NF-κB AKT->NFkB Activation MMP9 MMP9 (Expression) NFkB->MMP9 Transcription Cell_Proliferation Cell Proliferation MMP9->Cell_Proliferation Cell_Invasion Cell Invasion MMP9->Cell_Invasion Inflammation Inflammation MMP9->Inflammation

Caption: Proposed inhibitory effect of an this compound metabolite on the AKT/NF-κB/MMP9 signaling pathway.

Experimental Workflow

The following diagram outlines a typical workflow for preparing this compound for in vitro assays.

G cluster_preparation Solution Preparation cluster_dilution Working Solution Dilution cluster_assay In Vitro Assay Start Start Weigh Weigh this compound Start->Weigh Dissolve Dissolve in DMSO (10 mM Stock) Weigh->Dissolve Store Aliquot and Store (-20°C / -80°C) Dissolve->Store Intermediate_Dilution Intermediate Dilution (in warm media) Store->Intermediate_Dilution Thaw one aliquot Final_Dilution Final Dilution (to desired concentration) Intermediate_Dilution->Final_Dilution Add_to_Cells Add to Cell Culture Final_Dilution->Add_to_Cells Incubate Incubate Add_to_Cells->Incubate Analyze Analyze Results Incubate->Analyze

Caption: A generalized workflow for the preparation and use of this compound in cell culture experiments.

References

Technical Support Center: Method Development for Separating 8-O-Acetylharpagide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the separation of 8-O-Acetylharpagide from co-eluting compounds.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the chromatographic separation of this compound.

Issue 1: Poor Resolution Between this compound and Co-eluting Compounds

Question: I am observing poor resolution between my this compound peak and a closely eluting impurity. How can I improve the separation?

Answer:

Poor resolution is a common challenge, especially when dealing with complex plant extracts containing structurally similar iridoid glycosides. Here are several strategies to improve the separation:

  • Optimize the Mobile Phase Composition:

    • Gradient Elution: If you are using an isocratic method, switching to a gradient elution can significantly improve the resolution of complex mixtures.[1][2] A shallow gradient with a slow increase in the organic solvent (e.g., acetonitrile) concentration can enhance the separation of closely eluting compounds.

    • Solvent Strength: Adjusting the ratio of your aqueous and organic solvents can alter the selectivity. Try decreasing the initial percentage of the organic solvent to increase the retention and potentially improve separation.

    • pH Modification: The pH of the mobile phase can influence the ionization state of acidic or basic functional groups on both the analyte and potential co-eluting compounds, thereby affecting their retention. Adding a small amount of acid, such as formic acid (0.1%), to the mobile phase is a common practice in the separation of iridoid glycosides to improve peak shape and resolution.[3]

  • Change the Stationary Phase:

    • Column Chemistry: If you are using a standard C18 column, consider trying a column with a different selectivity. A phenyl-hexyl or a polar-embedded C18 column can offer different interactions with the analytes and may resolve the co-eluting peaks.

    • Particle Size: Using a column with a smaller particle size (e.g., sub-2 µm for UHPLC) will increase column efficiency and can lead to sharper peaks and better resolution.

  • Adjusting Other Chromatographic Parameters:

    • Flow Rate: Lowering the flow rate can sometimes improve resolution, although it will increase the analysis time.

    • Temperature: Increasing the column temperature can decrease the mobile phase viscosity and improve mass transfer, potentially leading to sharper peaks and better resolution. However, be mindful of the thermal stability of this compound.

Troubleshooting Workflow for Poor Resolution

PoorResolution start Start: Poor Resolution optimize_mobile_phase Optimize Mobile Phase Adjust Gradient Slope Change Organic Solvent Ratio Modify pH start->optimize_mobile_phase check_resolution1 Resolution Improved? optimize_mobile_phase->check_resolution1 change_column Change Stationary Phase Try Different Column Chemistry (e.g., Phenyl-Hexyl) Use Smaller Particle Size check_resolution1->change_column No end_success End: Resolution Acceptable check_resolution1->end_success Yes check_resolution2 Resolution Improved? change_column->check_resolution2 adjust_parameters Adjust Other Parameters Decrease Flow Rate Increase Temperature check_resolution2->adjust_parameters No check_resolution2->end_success Yes check_resolution3 Resolution Improved? adjust_parameters->check_resolution3 check_resolution3->end_success Yes end_fail End: Further Method Development Needed check_resolution3->end_fail No

Caption: Troubleshooting workflow for improving peak resolution.

Issue 2: Peak Tailing of the this compound Peak

Question: My this compound peak is showing significant tailing. What could be the cause and how can I fix it?

Answer:

Peak tailing can be caused by a variety of factors, often related to secondary interactions between the analyte and the stationary phase or issues with the chromatographic system. Here are the most common causes and their solutions:

  • Secondary Silanol Interactions: Residual silanol groups on the silica-based stationary phase can interact with polar functional groups on this compound, leading to peak tailing.

    • Solution: Add a competitive agent to the mobile phase, such as a small amount of an acid (e.g., 0.1% formic acid or acetic acid), to protonate the silanol groups and reduce these interactions. Using a highly end-capped column can also minimize this effect.

  • Column Overload: Injecting too much sample can saturate the stationary phase, resulting in peak distortion.

    • Solution: Dilute your sample and inject a smaller volume.

  • Column Contamination or Degradation: Accumulation of strongly retained compounds from previous injections or degradation of the stationary phase can create active sites that cause tailing.

    • Solution: Wash the column with a strong solvent (e.g., 100% acetonitrile or methanol) to remove contaminants. If the problem persists, the column may need to be replaced.

  • Mismatched Injection Solvent: If the injection solvent is much stronger than the mobile phase, it can cause peak distortion.

    • Solution: Whenever possible, dissolve your sample in the initial mobile phase.

Logical Diagram for Troubleshooting Peak Tailing

PeakTailing start Start: Peak Tailing check_silanol Address Silanol Interactions Add Acid to Mobile Phase (e.g., 0.1% Formic Acid) Use End-Capped Column start->check_silanol check_tailing1 Tailing Reduced? check_silanol->check_tailing1 check_overload Check for Column Overload Dilute Sample Inject Smaller Volume check_tailing1->check_overload No end_success End: Symmetrical Peak check_tailing1->end_success Yes check_tailing2 Tailing Reduced? check_overload->check_tailing2 check_contamination Inspect Column Condition Wash with Strong Solvent Replace Column if Necessary check_tailing2->check_contamination No check_tailing2->end_success Yes check_tailing3 Tailing Reduced? check_contamination->check_tailing3 check_tailing3->end_success Yes end_fail End: Further Investigation Required check_tailing3->end_fail No

Caption: Logical workflow for troubleshooting peak tailing.

Frequently Asked Questions (FAQs)

Q1: What are the most common co-eluting compounds with this compound?

A1: The most common co-eluting compounds are other structurally related iridoid glycosides that are often present in the same plant extracts. These include:

  • Harpagide: The non-acetylated precursor to this compound.

  • Harpagoside: Another common iridoid glycoside found in many of the same plant families.

  • 8-p-coumaroyl-harpagide: A structurally similar compound that has been identified in plants containing other harpagide derivatives.[1]

The specific co-eluting compounds will depend on the plant species being analyzed.

Q2: What is a good starting point for an HPLC method for separating this compound?

A2: A good starting point for a reversed-phase HPLC method would be:

  • Column: A C18 column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase: A gradient of water with 0.1% formic acid (Solvent A) and acetonitrile with 0.1% formic acid (Solvent B).

  • Gradient: A linear gradient from 5-10% B to 30-40% B over 20-30 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at around 210-230 nm or Evaporative Light Scattering Detector (ELSD).[3]

This method should provide a good initial separation that can then be optimized based on your specific sample.

Q3: Can I use a UPLC-MS/MS method for the analysis of this compound?

A3: Yes, UPLC-MS/MS is an excellent technique for the analysis of this compound, offering higher sensitivity and selectivity compared to HPLC-UV. It is particularly useful for quantifying low levels of the compound in complex matrices and for confirming the identity of peaks.

Q4: How can I confirm the identity of the this compound peak in my chromatogram?

A4: The identity of the peak can be confirmed by:

  • Co-injection with a standard: Spiking your sample with a pure standard of this compound should result in an increase in the height of the corresponding peak.

  • Mass Spectrometry (MS): If you have access to an LC-MS system, you can confirm the molecular weight of the compound in the peak.

  • Diode Array Detector (DAD): A DAD can provide the UV spectrum of the peak, which can be compared to the spectrum of a pure standard.

Data Presentation

Table 1: Comparison of HPLC Methods for the Analysis of this compound and Related Compounds

ParameterMethod 1Method 2Method 3
Compound(s) This compoundHarpagoside, 8-p-coumaroyl-harpagideIridoid Glycosides
Column C18Monolithic Silica RP-18eC18
Mobile Phase A Water + 0.1% Formic AcidWater + Phosphoric Acid (pH 2.0)Water + 0.1% Phosphoric Acid
Mobile Phase B AcetonitrileAcetonitrileMethanol
Gradient GradientGradientGradient
Flow Rate 1.0 mL/min5.0 mL/min1.0 mL/min
Detection ELSDUV at 278 nmUV at 240 nm
Reference [3][1][2]

Experimental Protocols

Protocol 1: HPLC-ELSD Method for Quantification of this compound

This protocol is based on the method described for the analysis of this compound in Oxera coronata.[3]

  • Sample Preparation:

    • Extract the plant material with water or methanol.

    • Filter the extract through a 0.45 µm syringe filter before injection.

  • HPLC System and Conditions:

    • Column: C18 (e.g., 4.6 x 250 mm, 5 µm).

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile.

    • Gradient Program:

      • 0-5 min: 10% B

      • 5-20 min: 10-30% B (linear gradient)

      • 20-25 min: 30-90% B (linear gradient)

      • 25-30 min: 90% B (isocratic)

      • 30-35 min: 90-10% B (linear gradient)

      • 35-40 min: 10% B (isocratic)

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 25 °C.

    • Injection Volume: 10 µL.

  • Detection:

    • Detector: Evaporative Light Scattering Detector (ELSD).

    • Nebulizer Temperature: 40 °C.

    • Evaporator Temperature: 60 °C.

    • Gas Flow: 1.5 L/min.

Protocol 2: Fast HPLC Method for Separation of Iridoid Glycosides

This protocol is adapted from a method for separating harpagoside and 8-p-coumaroyl-harpagide.[1]

  • Sample Preparation:

    • Prepare extracts of the plant material.

    • Filter the extracts through a 0.45 µm filter.

  • HPLC System and Conditions:

    • Column: Monolithic silica RP-18e (e.g., 100 x 4.6 mm).

    • Mobile Phase A: Water adjusted to pH 2.0 with phosphoric acid.

    • Mobile Phase B: Acetonitrile.

    • Gradient Program: (A specific gradient was not detailed in the abstract, but a gradient from low to high acetonitrile concentration would be appropriate).

    • Flow Rate: 5.0 mL/min.

    • Column Temperature: 30 °C.

    • Injection Volume: 10 µL.

  • Detection:

    • Detector: UV-Vis Detector.

    • Wavelength: 278 nm.

References

Technical Support Center: Scaling Up the Purification of 8-O-Acetylharpagide for Preclinical Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to scaling up the purification of 8-O-Acetylharpagide. It includes troubleshooting guides, frequently asked questions, detailed experimental protocols, and comparative data to facilitate a smooth transition from bench-scale isolation to producing the quantities required for preclinical trials.

Frequently Asked Questions (FAQs)

Q1: What are the most critical parameters to consider when scaling up the purification of this compound?

A1: When scaling up, the primary goals are to maintain purity and maximize yield while increasing throughput. Key parameters to consider include:

  • Column Loading: Overloading the column can lead to poor separation and reduced purity. It is crucial to determine the optimal loading capacity for your chosen stationary phase.

  • Solvent Consumption: Scaling up significantly increases solvent usage. Optimizing the mobile phase and gradient can reduce costs and environmental impact.

  • Resolution: Maintaining the resolution achieved at the analytical scale is vital. This may require adjusting the flow rate, gradient slope, and column dimensions.

  • Compound Stability: this compound, like many iridoid glycosides, can be sensitive to pH and temperature. Prolonged exposure to harsh conditions during a lengthy purification process can lead to degradation.

Q2: My this compound appears to be degrading during purification on silica gel. What can I do?

A2: Degradation on silica gel is a common issue for some natural products. Consider the following solutions:

  • Deactivate the Silica Gel: The acidic nature of silica can cause degradation. You can deactivate the silica gel by treating it with a base, such as triethylamine, mixed with your eluent.

  • Alternative Stationary Phases: Consider using a less acidic stationary phase like alumina or a bonded phase like C18 for reversed-phase chromatography.

  • Faster Purification: Minimize the time the compound spends on the column by optimizing the flow rate and gradient. Flash chromatography is generally faster than gravity column chromatography.

Q3: I'm observing poor peak shape and band broadening during my preparative HPLC run. What are the likely causes?

A3: Poor peak shape in preparative HPLC can be due to several factors:

  • Sample Overload: Injecting too much sample can lead to peak fronting or tailing. Perform a loading study to determine the maximum sample load that maintains good peak shape.

  • Inappropriate Sample Solvent: Dissolving the sample in a solvent much stronger than the initial mobile phase can cause band broadening. Ideally, dissolve your sample in the mobile phase itself or a weaker solvent.

  • Column Inefficiency: The column may be poorly packed or nearing the end of its lifespan.

Q4: What purity level is typically required for this compound in preclinical studies?

A4: For preclinical toxicology and efficacy studies, a high level of purity is generally required, typically >95%. The exact requirement can depend on regulatory guidelines and the nature of the study. It is essential to characterize any impurities present at significant levels.

Troubleshooting Guide

Problem Possible Cause(s) Suggested Solution(s)
Low Yield of this compound Incomplete extraction from the plant material.Optimize extraction parameters (solvent, temperature, time). Consider using techniques like ultrasound-assisted or microwave-assisted extraction.
Degradation of the compound during processing.Monitor pH and temperature throughout the purification process. Avoid prolonged exposure to acidic or basic conditions and high temperatures.
Irreversible adsorption to the stationary phase.Try a different stationary phase or add modifiers to the mobile phase to reduce strong interactions.
Co-elution of Impurities Insufficient resolution in the chromatographic step.Optimize the mobile phase composition and gradient profile. Consider using a different column with higher selectivity. Two-dimensional HPLC can also be effective for complex mixtures.
The impurity has very similar polarity to this compound.High-speed countercurrent chromatography (HSCCC) can be an excellent alternative for separating compounds with similar polarities.
Precipitation of Sample During Loading The sample is not fully soluble in the mobile phase.Use a stronger, yet compatible, solvent to dissolve the sample initially, and inject a smaller volume. Alternatively, use a "dry loading" technique where the sample is pre-adsorbed onto a small amount of silica.
High Backpressure in Preparative HPLC Clogged column frit or tubing.Filter all samples and mobile phases before use. If a clog occurs, try back-flushing the column or replacing the frit.
Sample viscosity is too high.Dilute the sample or dissolve it in a less viscous solvent.
Inconsistent Results Between Batches Variability in the raw plant material.Source plant material from a reliable supplier and consider creating a standardized extract before proceeding to large-scale purification.
Changes in ambient temperature affecting chromatography.Use a column oven to maintain a consistent temperature during the purification process.

Data Presentation

Table 1: Comparison of Purification Methods for Iridoid Glycosides

Method Compound(s) Starting Material Yield Purity Reference
Macroporous Resin & Medium-Pressure Liquid ChromatographyGeniposide, Gardenoside, etc.Gardenia jasminoides fruitNot specified95.5 - 98.7%[1]
High-Speed Countercurrent Chromatography (HSCCC)Loganin, Sweroside, MorronisideCrude extract of Fructus Corni12.6 mg, 5.9 mg, 28.5 mg from 100 mg crude extract98.6%, 97.3%, 99.1%[1]
CrystallizationThis compoundEthyl acetate extract of Ajuga bracteosa1.27% from the concentrated extractNot specified (pure white crystals)
Centrifugal Partition Chromatography (CPC)This compoundAqueous extract of Oxera coronata leavesNot specifiedHigh purity[2]

Experimental Protocols

Protocol 1: Large-Scale Extraction and Preliminary Purification using Macroporous Resin

This protocol is suitable for processing several kilograms of dried plant material.

  • Extraction:

    • Grind the dried aerial parts of the plant material (e.g., Ajuga species) to a coarse powder.

    • Extract the powder with 80% ethanol at a 1:10 (w/v) ratio under reflux for 2 hours. Repeat the extraction three times.

    • Combine the extracts and concentrate under reduced pressure to obtain a crude extract.

  • Macroporous Resin Chromatography:

    • Dissolve the crude extract in water to form a solution.

    • Pack a column with macroporous resin (e.g., D101) and equilibrate with deionized water.

    • Load the crude extract solution onto the column at a controlled flow rate.

    • Wash the column with 2-3 column volumes of deionized water to remove highly polar impurities like sugars.

    • Elute the column with a stepwise gradient of ethanol in water (e.g., 20%, 40%, 60%, 80% ethanol).

    • Collect fractions and analyze them by TLC or HPLC to identify the fractions containing this compound.

    • Combine the enriched fractions and concentrate under reduced pressure.

Protocol 2: Scale-Up Purification by Preparative High-Performance Liquid Chromatography (Prep-HPLC)

This protocol is designed for purifying gram-scale quantities of the enriched fraction from Protocol 1.

  • Method Development at Analytical Scale:

    • Develop an analytical HPLC method using a C18 column to achieve good separation of this compound from impurities. A typical mobile phase would be a gradient of acetonitrile in water, with 0.1% formic acid added to both solvents to improve peak shape.

    • Determine the retention time of this compound.

  • Loading Study:

    • On the analytical column, inject increasing concentrations of the enriched fraction to determine the maximum loading capacity before resolution is lost.

  • Scale-Up Calculation:

    • Use the following formula to calculate the flow rate for the preparative column: Flowprep = Flowanalytical x (IDprep / IDanalytical)² (where ID is the internal diameter of the column)

    • Calculate the injection volume to maintain a similar loading relative to the column volume.

  • Preparative HPLC Run:

    • Equilibrate the preparative C18 column with the initial mobile phase conditions.

    • Dissolve the enriched fraction in the initial mobile phase (or a solvent with slightly lower polarity) and filter through a 0.45 µm filter.

    • Inject the sample and run the scaled-up gradient.

    • Collect fractions based on the UV chromatogram, focusing on the peak corresponding to this compound.

  • Analysis and Post-Purification:

    • Analyze the collected fractions for purity using the analytical HPLC method.

    • Combine the pure fractions and remove the solvent under reduced pressure.

    • The final product can be lyophilized to obtain a pure, dry powder.

Mandatory Visualization

experimental_workflow cluster_extraction Step 1: Extraction & Preliminary Purification cluster_purification Step 2: High-Purity Purification cluster_qc Step 3: Quality Control plant_material Dried Plant Material extraction 80% Ethanol Extraction plant_material->extraction crude_extract Crude Extract extraction->crude_extract macroporous_resin Macroporous Resin Chromatography crude_extract->macroporous_resin enriched_fraction Enriched Fraction macroporous_resin->enriched_fraction prep_hplc Preparative HPLC enriched_fraction->prep_hplc pure_fractions Pure Fractions prep_hplc->pure_fractions concentration Solvent Removal pure_fractions->concentration analytical_hplc Analytical HPLC (Purity Check) pure_fractions->analytical_hplc final_product Pure this compound (>95%) concentration->final_product structural_elucidation NMR, MS (Structure Confirmation) final_product->structural_elucidation p53_pathway cluster_stress Cellular Stress cluster_p53_regulation p53 Regulation cluster_cellular_response Cellular Response stress DNA Damage, Oxidative Stress, etc. p53_active p53 (active) stress->p53_active Activation p53 p53 (inactive) mdm2 MDM2 p53_active->mdm2 Upregulation cell_cycle_arrest Cell Cycle Arrest p53_active->cell_cycle_arrest apoptosis Apoptosis p53_active->apoptosis senescence Senescence p53_active->senescence mdm2->p53_active Degradation acetylharpagide This compound acetylharpagide->p53_active Suppression ecdysteroid_pathway cluster_ligand Ligand Binding cluster_receptor Receptor Complex cluster_response Gene Transcription acetylharpagide This compound (Ecdysteroid Agonist) receptor_complex EcR/USP Heterodimer acetylharpagide->receptor_complex Binds to ecr Ecdysteroid Receptor (EcR) usp Ultraspiracle (USP) dna Ecdysone Response Element (EcRE) in DNA receptor_complex->dna Binds to transcription Gene Transcription dna->transcription Initiates

References

Validation & Comparative

8-O-Acetylharpagide vs. Harpagoside: A Comparative Anti-Inflammatory Study

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of natural anti-inflammatory compounds, the iridoid glycosides found in Harpagophytum procumbens (Devil's Claw) have garnered significant attention. Among these, Harpagoside is the most well-studied. However, its acetylated derivative, 8-O-Acetylharpagide, is also emerging as a compound of interest for its potential therapeutic properties. This guide provides a comparative analysis of the anti-inflammatory effects of this compound and Harpagoside, supported by available experimental data and detailed methodologies.

Executive Summary

Both this compound and Harpagoside exhibit anti-inflammatory properties, primarily through the inhibition of key inflammatory mediators and signaling pathways. Harpagoside's mechanisms are well-documented, involving the suppression of cyclooxygenase-2 (COX-2), inducible nitric oxide synthase (iNOS), and the nuclear factor-kappa B (NF-κB) signaling pathway. While direct comparative quantitative data for this compound is less abundant, existing research indicates its involvement in modulating inflammatory responses, including the inhibition of leukocyte adhesion and migration. This guide synthesizes the current understanding of both compounds to facilitate further research and drug development.

Data Presentation: A Comparative Overview

While direct head-to-head quantitative comparisons of the anti-inflammatory potency of this compound and Harpagoside are limited in publicly available literature, the following table summarizes the known effects and available data for each compound on key inflammatory markers.

Inflammatory Marker/PathwayThis compoundHarpagoside
COX-2 Inhibition Mentioned to have anti-inflammatory effects which may involve COX-2 inhibition, but specific IC50 values are not readily available in comparative studies.Harpagoside has been shown to inhibit COX-2 expression.[1] One study reported weak direct inhibition of COX-2 enzyme activity (<20% inhibition at 200 μM).[2]
iNOS Inhibition & NO Production Implied anti-inflammatory activity suggests a potential role in iNOS inhibition, though specific quantitative data is scarce.Harpagoside reduces nitric oxide (NO) release in LPS-stimulated cells in a dose-dependent manner, with a reported IC50 value of 39.8 μM.[2]
NF-κB Pathway Inhibition A study on its anti-cancer effects revealed inhibition of the AKT/NF-κB/MMP9 signaling axis, suggesting a potential mechanism for its anti-inflammatory action.Harpagoside suppresses NF-κB activation by preventing the degradation of IκBα and blocking the nuclear translocation of NF-κB.[3]
Other Anti-inflammatory Effects Demonstrated to inhibit leukocyte adhesion and transmigration, key events in the inflammatory cascade.[4]Reduces the production of pro-inflammatory cytokines such as TNF-α and IL-6.

Experimental Protocols

In Vitro Anti-inflammatory Assays

1. Lipopolysaccharide (LPS)-Induced Nitric Oxide (NO) Production in RAW 264.7 Macrophages

This assay is a standard method to screen for anti-inflammatory activity by measuring the inhibition of NO production in macrophage cells stimulated with LPS.

  • Cell Culture: RAW 264.7 macrophage cells are cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO2 humidified atmosphere.

  • Assay Procedure:

    • Cells are seeded in 96-well plates at a density of 5 x 10^5 cells/mL and allowed to adhere overnight.

    • The medium is replaced with fresh medium containing various concentrations of the test compounds (this compound or Harpagoside) and incubated for 1 hour.

    • LPS (1 µg/mL) is then added to induce an inflammatory response, and the cells are incubated for a further 24 hours.

    • The concentration of nitrite (a stable metabolite of NO) in the culture supernatant is measured using the Griess reagent.

    • The absorbance is measured at 540 nm, and the percentage of NO inhibition is calculated relative to the LPS-stimulated control. The IC50 value is determined from the dose-response curve.

2. Western Blot Analysis for COX-2 and iNOS Protein Expression

This technique is used to determine the effect of the compounds on the protein levels of key inflammatory enzymes.

  • Cell Treatment and Lysis: RAW 264.7 cells are treated with the test compounds and/or LPS as described above. After treatment, cells are washed with PBS and lysed with RIPA buffer containing protease inhibitors.

  • Protein Quantification: The total protein concentration of the cell lysates is determined using a BCA protein assay kit.

  • SDS-PAGE and Western Blotting:

    • Equal amounts of protein from each sample are separated by SDS-polyacrylamide gel electrophoresis (SDS-PAGE).

    • The separated proteins are transferred to a polyvinylidene difluoride (PVDF) membrane.

    • The membrane is blocked with 5% non-fat milk in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

    • The membrane is then incubated overnight at 4°C with primary antibodies specific for COX-2, iNOS, or a housekeeping protein (e.g., β-actin).

    • After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

    • The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system, and the band intensities are quantified using densitometry software.

In Vivo Anti-inflammatory Assay

Carrageenan-Induced Paw Edema in Rats

This is a classic and widely used model to evaluate the in vivo anti-inflammatory activity of compounds.[5][6][7][8][9]

  • Animals: Male Wistar rats (180-220 g) are used.

  • Assay Procedure:

    • The basal volume of the right hind paw of each rat is measured using a plethysmometer.

    • The test compounds (this compound or Harpagoside) or a reference drug (e.g., Indomethacin) are administered orally or intraperitoneally. A control group receives the vehicle only.

    • After a specific period (e.g., 30-60 minutes) to allow for drug absorption, 0.1 mL of 1% carrageenan solution in saline is injected into the sub-plantar tissue of the right hind paw.

    • The paw volume is measured at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after the carrageenan injection.

    • The percentage of inhibition of edema is calculated for each group relative to the control group.

Signaling Pathways and Mechanisms of Action

Harpagoside

Harpagoside's anti-inflammatory effects are primarily mediated through the inhibition of the NF-κB signaling pathway. In resting cells, NF-κB is sequestered in the cytoplasm by its inhibitory protein, IκBα. Upon stimulation by inflammatory signals like LPS, IκBα is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus. In the nucleus, NF-κB binds to the promoter regions of pro-inflammatory genes, including those for COX-2, iNOS, TNF-α, and IL-6, leading to their transcription and subsequent inflammation. Harpagoside intervenes in this cascade by preventing the degradation of IκBα, thereby inhibiting the nuclear translocation of NF-κB and suppressing the expression of these inflammatory mediators.[3]

Harpagoside_NFkB_Pathway cluster_nucleus LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK activates IkBa IκBα IKK->IkBa phosphorylates NFkB NF-κB IkBa->NFkB releases Nucleus Nucleus NFkB->Nucleus translocates to ProInflammatory_Genes Pro-inflammatory Genes (COX-2, iNOS, TNF-α, IL-6) Harpagoside Harpagoside Harpagoside->IkBa prevents degradation NFkB_nucleus NF-κB NFkB_nucleus->ProInflammatory_Genes activates transcription

Harpagoside's Inhibition of the NF-κB Pathway
This compound

The precise anti-inflammatory signaling pathways of this compound are less defined than those of Harpagoside. However, its demonstrated ability to inhibit leukocyte adhesion and transmigration suggests an interference with the cellular inflammatory response.[4] Furthermore, research in other therapeutic areas has shown that this compound can inhibit the AKT/NF-κB/MMP9 signaling axis. The NF-κB component of this pathway is a direct link to inflammation, suggesting a potential overlap in the mechanisms of action between this compound and Harpagoside.

Acetylharpagide_Inflammatory_Cascade Inflammatory_Stimulus Inflammatory Stimulus Endothelial_Cells Endothelial Cells Inflammatory_Stimulus->Endothelial_Cells activates Adhesion Leukocyte Adhesion Endothelial_Cells->Adhesion promotes Leukocytes Leukocytes Leukocytes->Adhesion Transmigration Leukocyte Transmigration Adhesion->Transmigration Inflammation Inflammation Transmigration->Inflammation Acetylharpagide This compound Acetylharpagide->Adhesion inhibits Acetylharpagide->Transmigration inhibits

This compound's Effect on Leukocyte Migration

Conclusion

Harpagoside stands as a well-characterized iridoid glycoside with proven anti-inflammatory effects mediated through the clear inhibition of the NF-κB pathway and subsequent downregulation of COX-2 and iNOS. This compound also demonstrates anti-inflammatory potential, with evidence pointing towards the inhibition of crucial steps in the cellular inflammatory response and a possible, yet less defined, role in modulating NF-κB signaling.

For researchers and drug development professionals, Harpagoside offers a more established profile for targeting inflammatory pathways. However, the unique aspects of this compound's mechanism, such as its effects on leukocyte migration, warrant further investigation. Direct comparative studies employing standardized assays are crucial to fully elucidate the relative potencies and therapeutic potential of these two related compounds. The synergistic and potentially antagonistic interactions with other constituents of Devil's Claw extract also remain a vital area for future research.[1]

References

A Comparative Analysis of the Antibacterial Spectrum of Different Iridoid Glycosides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the antibacterial properties of several iridoid glycosides, a class of monoterpenoids widely distributed in the plant kingdom.[1] The information presented herein is curated from various scientific studies to offer an objective overview of their efficacy against a range of bacterial pathogens. This document summarizes key quantitative data, details common experimental protocols, and visualizes the mechanisms and workflows involved.

Quantitative Analysis of Antibacterial Activity

The antibacterial efficacy of iridoid glycosides is primarily evaluated by determining their Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC). The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation, while the MBC is the lowest concentration that results in microbial death.[2][3][4][5][6]

The following table summarizes the reported MIC and MBC values for various iridoid glycosides against different bacterial strains. It is important to note that these values are derived from multiple studies and direct comparisons should be made with caution due to potential variations in experimental methodologies.

Iridoid GlycosideBacterial StrainMIC (mg/mL)MBC (mg/mL)Reference
Aucubin Staphylococcus aureus4.832-[7]
Escherichia coli9.664-[7]
Streptococcus pneumoniae28.946-[7]
MG-hemolytic streptococcus28.946-[7]
Various Gram-positive & Gram-negative bacteria0.008 - 0.128-[8]
Aucubigenin Staphylococcus aureus0.03130.0625[9]
Escherichia coli12[9]
Pseudomonas aeruginosa22[9]
Salmonella typhi12[9]
Geniposide Staphylococcus aureus--[10]
Iridoid Glycoside (from Rehmannia glutinosa) Staphylococcus aureus10.4-[11]
Phloyoside I Various bacteria0.05 - 0.50-[12]
Phlomiol Various bacteria0.05 - 0.50-[12]
Pulchelloside I Bacillus cereus0.05-[12]
Escherichia coli (penicillin-resistant)0.05-[12]
Proteus mirabilis0.05-[12]
Staphylococcus aureus0.05-[12]
Iridoid Rich Extract (from Morinda citrifolia) Candida albicansGrowth arrested at 0.8-[13]
Escherichia coliComplete cessation at 1.4-[13]
Staphylococcus aureusDose-dependent decrease-[13]

Note: A dash (-) indicates that the data was not reported in the cited study. Some studies have indicated that aucubin itself has no antibacterial activity, while its aglycone, aucubigenin, shows significant activity.[9]

Experimental Protocols

The determination of the antibacterial spectrum of iridoid glycosides typically involves standardized microbiological assays. The most common methods cited in the literature are the broth microdilution and agar diffusion methods.

This method is used to determine the minimum concentration of a substance that inhibits bacterial growth (MIC) and the minimum concentration that kills the bacteria (MBC).

  • Preparation of Bacterial Inoculum: A standardized suspension of the test bacterium is prepared, typically adjusted to a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ colony-forming units (CFU)/mL.[4][14] This is then further diluted to achieve a final concentration of about 5 x 10⁵ CFU/mL in the test wells.[4][14]

  • Serial Dilution of Iridoid Glycosides: The iridoid glycoside is serially diluted in a liquid growth medium (e.g., Mueller-Hinton broth) in a 96-well microtiter plate.

  • Inoculation and Incubation: Each well is inoculated with the prepared bacterial suspension. The plate is then incubated under appropriate conditions (e.g., 37°C for 24 hours).

  • MIC Determination: After incubation, the MIC is determined as the lowest concentration of the iridoid glycoside at which there is no visible growth (turbidity).[4][9][14]

  • MBC Determination: To determine the MBC, a small aliquot from the wells showing no growth is subcultured onto an agar medium. After further incubation, the MBC is identified as the lowest concentration from which no bacterial colonies grow on the agar plate.[3][9]

This method provides a qualitative or semi-quantitative assessment of antibacterial activity.

  • Preparation of Agar Plates: A suitable agar medium (e.g., Nutrient Agar) is poured into Petri dishes and allowed to solidify. The surface of the agar is then uniformly inoculated with the test bacterial suspension.

  • Well Creation: Wells of a specific diameter (e.g., 5-6 mm) are created in the agar using a sterile cork borer.[15][16]

  • Application of Iridoid Glycosides: A specific volume of the iridoid glycoside solution at a known concentration is added to each well.

  • Incubation: The plates are incubated under suitable conditions to allow for bacterial growth and diffusion of the compound.

  • Measurement of Inhibition Zone: The antibacterial activity is determined by measuring the diameter of the zone of inhibition (the clear area around the well where bacterial growth is inhibited). A larger zone of inhibition indicates greater antibacterial activity.

Visualized Mechanisms and Workflows

The following diagrams illustrate the experimental workflow for determining antibacterial activity and a proposed mechanism of action for some iridoid glycosides.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay cluster_incubation Incubation cluster_results Results IG Iridoid Glycoside Solution SD Serial Dilution (Broth Microdilution) IG->SD AW Agar Well Diffusion IG->AW BS Bacterial Suspension BS->SD BS->AW Incubate Incubate (e.g., 37°C, 24h) SD->Incubate AW->Incubate MIC Determine MIC Incubate->MIC ZOI Measure Zone of Inhibition Incubate->ZOI MBC Determine MBC MIC->MBC

Experimental workflow for antibacterial activity testing.

Mechanism_of_Action cluster_cell Bacterial Cell Membrane Cell Membrane Leakage Electrolyte Leakage Membrane->Leakage causes Cytoplasm Cytoplasm (with electrolytes) Biofilm Biofilm Formation IG Iridoid Glycoside Disruption Membrane Disruption IG->Disruption Inhibition Biofilm Inhibition IG->Inhibition Disruption->Membrane Leakage->Cytoplasm CellDeath Bacterial Cell Death Leakage->CellDeath Inhibition->Biofilm Inhibition->CellDeath

Proposed antibacterial mechanism of some iridoid glycosides.

Some studies suggest that certain iridoid glycosides exert their antibacterial effect by disrupting the bacterial cell membrane, leading to the leakage of intracellular electrolytes.[11] Additionally, some iridoid glycosides have been shown to inhibit the formation of biofilms, which are communities of bacteria that are often more resistant to antibiotics.[11] For instance, geniposide has been reported to reduce the internalization of Staphylococcus aureus into bovine mammary epithelial cells by inhibiting NF-κB activation.[10]

Conclusion

Iridoid glycosides represent a diverse group of natural compounds with a range of antibacterial activities. While some, like pulchelloside I and aucubigenin, have demonstrated potent activity against both Gram-positive and Gram-negative bacteria, the efficacy of others, such as aucubin, may be more limited or dependent on their conversion to the aglycone form.[9][12] The mechanism of action for some iridoid glycosides appears to involve the disruption of the cell membrane and inhibition of biofilm formation.[11] Further research is warranted to fully elucidate the antibacterial spectrum and mechanisms of action of a wider array of iridoid glycosides and to explore their potential as novel therapeutic agents in the face of growing antibiotic resistance.

References

Validating the anticancer activity of 8-O-Acetylharpagide in specific cell lines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The quest for novel anticancer agents with improved efficacy and reduced side effects is a cornerstone of oncological research. Natural products, with their vast structural diversity, represent a promising reservoir for the discovery of new therapeutic leads. Among these, 8-O-Acetylharpagide, an iridoid glycoside, has emerged as a compound of interest due to its potential anticancer activities. This guide provides an objective comparison of the performance of this compound, supported by available experimental data, to validate its anticancer activity in specific cell lines.

Comparative Analysis of Cytotoxicity

While direct comparative studies of this compound against standard chemotherapeutic agents are limited in publicly available literature, we can contextualize its activity by examining its effects on cancer cell lines and comparing them to a well-established drug, Doxorubicin.

To provide a benchmark for comparison, the following table summarizes the reported IC50 values for the widely used anticancer drug Doxorubicin in various cancer cell lines.

Cell LineCancer TypeDoxorubicin IC50 (µM)
MCF-7 Breast Cancer8.306[2]
MDA-MB-231 Breast Cancer6.602[2]
BT-20 Triple-Negative Breast Cancer0.320[3]
HeLa Cervical Cancer1.45 - 3.7[4]
A549 Lung CancerNot explicitly stated, but used as a control.

Mechanism of Action: A Prodrug Targeting Key Signaling Pathways

Recent studies have elucidated that this compound functions as a prodrug, undergoing metabolic transformation into active metabolites, primarily M5.[1] These metabolites are believed to be responsible for the observed anticancer effects. The primary mechanism of action involves the modulation of the PI3K/AKT signaling pathway, a critical regulator of cell growth, proliferation, and survival.[1] Furthermore, in vivo experiments have demonstrated that oral administration of this compound leads to the suppression of the AKT/NF-κB/MMP9 signaling axis in 4T1 breast cancer tumor tissues, resulting in significant inhibition of tumor proliferation.[1]

Another study has pointed to the involvement of the Wnt signaling pathway in this compound-induced apoptosis in HCT116 colon cancer cells.[1]

The following diagram illustrates the proposed signaling pathway affected by the active metabolites of this compound.

This compound This compound Metabolism Metabolism This compound->Metabolism Active Metabolite (M5) Active Metabolite (M5) Metabolism->Active Metabolite (M5) PI3K PI3K Active Metabolite (M5)->PI3K Inhibits Inhibition Inhibition AKT AKT PI3K->AKT NF-κB NF-κB AKT->NF-κB MMP9 MMP9 NF-κB->MMP9 Proliferation Proliferation MMP9->Proliferation Inhibition->Proliferation

Caption: Proposed signaling pathway of this compound's active metabolite.

Experimental Protocols

To facilitate the validation and further investigation of this compound's anticancer activity, this section provides detailed methodologies for key experiments.

MTT Assay for Cell Viability

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

Principle: The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by metabolically active cells, primarily by mitochondrial dehydrogenases, to form purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 104 to 1 x 105 cells/well and incubate for 24 hours.

  • Treatment: Treat the cells with various concentrations of this compound and a vehicle control. Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well.

  • Incubation: Incubate the plate for 2-4 hours at 37°C until a purple precipitate is visible.

  • Solubilization: Add 100 µL of detergent reagent (e.g., DMSO or a specialized solubilization buffer) to each well.

  • Absorbance Reading: Leave the plate at room temperature in the dark for 2 hours and then measure the absorbance at 570 nm using a microplate reader.

The following diagram outlines the workflow for the MTT assay.

A Seed Cells (96-well plate) B Treat with this compound A->B C Add MTT Reagent B->C D Incubate (2-4h) C->D E Add Solubilization Reagent D->E F Read Absorbance (570nm) E->F

Caption: Experimental workflow for the MTT cell viability assay.

Annexin V-FITC/PI Apoptosis Assay

This flow cytometry-based assay is used to distinguish between live, early apoptotic, late apoptotic, and necrotic cells.

Principle: In early apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be conjugated to a fluorescent dye like FITC to label early apoptotic cells. Propidium Iodide (PI) is a fluorescent nuclear stain that cannot cross the membrane of live or early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells where the membrane integrity is compromised.

Protocol:

  • Cell Treatment: Treat cells with this compound to induce apoptosis.

  • Cell Harvesting: Harvest the cells by centrifugation.

  • Washing: Wash the cells with cold PBS.

  • Resuspension: Resuspend the cells in 1X Binding Buffer.

  • Staining: Add Annexin V-FITC and PI to the cell suspension.

  • Incubation: Incubate for 15 minutes at room temperature in the dark.

  • Analysis: Analyze the cells by flow cytometry.

The logical relationship of cell populations in the Annexin V/PI assay is depicted below.

Cell Population Cell Population Live Cells Live (Annexin V-, PI-) Cell Population->Live Cells Early Apoptotic Early Apoptotic (Annexin V+, PI-) Cell Population->Early Apoptotic Necrotic Necrotic (Annexin V-, PI+) Cell Population->Necrotic Late Apoptotic/Necrotic Late Apoptotic/Necrotic (Annexin V+, PI+) Early Apoptotic->Late Apoptotic/Necrotic

Caption: Cell population discrimination in Annexin V/PI apoptosis assay.

Western Blotting for PI3K/AKT Pathway Proteins

This technique is used to detect and quantify the expression levels of specific proteins in a cell lysate, allowing for the assessment of signaling pathway activation.

Protocol:

  • Protein Extraction: Lyse treated and control cells to extract total protein.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

  • Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).

  • Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the target proteins (e.g., p-AKT, AKT, β-actin).

  • Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.

  • Detection: Add a chemiluminescent substrate and detect the signal using an imaging system.

The general workflow for a Western Blot experiment is as follows:

A Protein Extraction B SDS-PAGE A->B C Protein Transfer B->C D Blocking C->D E Antibody Incubation D->E F Detection E->F

Caption: General workflow of a Western Blotting experiment.

Conclusion

This compound demonstrates potential as an anticancer agent, acting as a prodrug whose metabolites modulate key signaling pathways such as PI3K/AKT and Wnt, leading to the inhibition of cancer cell proliferation and induction of apoptosis. While quantitative data on its cytotoxicity in a wide range of cancer cell lines and direct comparisons with standard chemotherapeutics are still needed, the existing evidence warrants further investigation. The experimental protocols provided in this guide offer a framework for researchers to validate and expand upon these initial findings, ultimately contributing to a more comprehensive understanding of the therapeutic potential of this compound in oncology.

References

Unveiling the Antiviral Potential of 8-O-Acetylharpagide and Its Derivatives Against Influenza A Virus

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers and Drug Development Professionals

In the ongoing search for novel antiviral agents, iridoid glycosides have emerged as a promising class of natural compounds. This guide provides a comparative analysis of the antiviral efficacy of 8-O-Acetylharpagide's derivative, 8-O-(E-p-methoxycinnamoyl)harpagide (MCH), against Influenza A virus. While direct antiviral data for this compound against specific viruses is limited in current literature, substantial research on MCH offers valuable insights into the potential of this compound family. This document synthesizes key experimental data, details methodologies for reproducibility, and visualizes the underlying molecular mechanisms to aid researchers in drug discovery and development.

Comparative Antiviral Efficacy

The antiviral activity of 8-O-(E-p-methoxycinnamoyl)harpagide (MCH) has been evaluated against the Influenza A/PR/8/34 (H1N1) virus in A549 human lung adenocarcinoma epithelial cells. While a precise EC50 value is not explicitly stated in the primary research, studies demonstrate a dose-dependent inhibition of viral infection. For comparative purposes, the table below includes the reported efficacy of approved antiviral drugs against the same or similar viral strains and cell lines.

CompoundVirus StrainCell LineEfficacy (EC50/IC50)Mechanism of Action
8-O-(E-p-methoxycinnamoyl)harpagide (MCH) Influenza A/PR/8/34 (H1N1)A549Dose-dependent inhibition observedM2 Ion Channel Inhibition / Calcium Signaling Modulation
Oseltamivir Influenza A/PR/8/34 (H1N1)A5490.07 µM[1]Neuraminidase Inhibitor
Zanamivir Influenza A/PR/8/34 (H1N1)MDCK~0.8 nM (IC50)Neuraminidase Inhibitor
Peramivir Influenza A/PR/8/34 (H1N1)MDCKNot specifiedNeuraminidase Inhibitor
Baloxavir marboxil Influenza A/PR/8/34 (H1N1)MDCKNot specifiedCap-dependent Endonuclease Inhibitor

Note: The efficacy of antiviral compounds can vary depending on the specific assay conditions, cell line, and virus strain used. The data presented here is for comparative purposes.

Cytotoxicity Profile

A critical aspect of antiviral drug development is ensuring a favorable safety profile. The cytotoxicity of MCH was assessed in A549 cells to determine its therapeutic window.

CompoundCell LineCytotoxicity (CC50)
8-O-(E-p-methoxycinnamoyl)harpagide (MCH) A549> 100 µM

The high CC50 value for MCH suggests low cytotoxicity in this cell line, indicating a potentially wide therapeutic index.

Experimental Protocols

To ensure the reproducibility and further investigation of the antiviral properties of MCH, detailed experimental protocols are provided below.

Cell Culture and Virus
  • Cell Line: Human lung adenocarcinoma epithelial cells (A549) were cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

  • Virus: Green fluorescent protein (GFP)-tagged Influenza A/PR/8/34 (H1N1) virus was used for infection studies.

Cytotoxicity Assay (MTT Assay)
  • Seed A549 cells in a 96-well plate and incubate until they reach confluence.

  • Treat the cells with various concentrations of MCH for 24 hours.

  • Add 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution to each well and incubate for 4 hours at 37°C.

  • Remove the MTT solution and add dimethyl sulfoxide (DMSO) to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader to determine cell viability.

Antiviral Activity Assay (GFP Expression)
  • Infect A549 cells with GFP-tagged Influenza A/PR/8/34 (H1N1) virus for 2 hours.

  • Remove the viral inoculum and treat the cells with various concentrations of MCH for 24 hours.

  • Observe GFP expression using a fluorescence microscope.

  • Quantify the percentage of GFP-positive cells using a flow cytometer to determine the extent of viral infection inhibition.

Western Blot Analysis
  • Infect A549 cells with Influenza A/PR/8/34 (H1N1) and treat with MCH.

  • Lyse the cells and separate the protein lysates by SDS-PAGE.

  • Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

  • Block the membrane and probe with primary antibodies specific for influenza viral proteins (e.g., M1, M2, NS1, PA).

  • Incubate with a corresponding secondary antibody conjugated to horseradish peroxidase.

  • Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Measurement of Intracellular Calcium ([Ca2+])
  • Infect A549 cells with Influenza A/PR/8/34 (H1N1) and treat with MCH.

  • Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

  • Analyze the fluorescence intensity of the cells using a flow cytometer to measure changes in intracellular calcium levels.

Measurement of Reactive Oxygen Species (ROS)
  • Infect A549 cells with Influenza A/PR/8/34 (H1N1) and treat with MCH.

  • Load the cells with a ROS-sensitive fluorescent dye (e.g., DCFH-DA).

  • Measure the fluorescence intensity of the cells using a flow cytometer to quantify ROS production.

Visualizing the Mechanism of Action

To illustrate the experimental workflow and the proposed mechanism of action of MCH, the following diagrams are provided in the DOT language for Graphviz.

Antiviral_Assay_Workflow cluster_cell_prep Cell Preparation cluster_infection Infection cluster_treatment Treatment cluster_analysis Analysis A549 A549 Cells Infection Infect with IAV H1N1-GFP A549->Infection Treatment Treat with MCH Infection->Treatment Cytotoxicity MTT Assay Treatment->Cytotoxicity Antiviral GFP Analysis (Microscopy & Flow Cytometry) Treatment->Antiviral WesternBlot Western Blot (Viral Proteins) Treatment->WesternBlot CalciumROS Calcium & ROS (Flow Cytometry) Treatment->CalciumROS MCH_Mechanism_of_Action cluster_virus Influenza A Virus cluster_cell Host Cell IAV IAV M2 M2 Ion Channel IAV->M2 activates Ca_influx Ca2+ Influx M2->Ca_influx mediates Mito_stress Mitochondrial Stress (Increased ROS) Ca_influx->Mito_stress induces Replication Viral Replication Mito_stress->Replication promotes MCH 8-O-(E-p-methoxycinnamoyl) harpagide (MCH) MCH->M2 inhibits

References

8-O-Acetylharpagide: A Critical Evaluation of its Ecdysteroid Agonist Activity

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers, Scientists, and Drug Development Professionals

The quest for novel, non-steroidal agonists of the ecdysone receptor (EcR) is a significant focus in the development of selective insect growth regulators and for advancing our understanding of steroid hormone signaling. Among the compounds investigated, the iridoid glycoside 8-O-Acetylharpagide has been the subject of conflicting reports, leading to uncertainty regarding its true biological activity. This guide provides a comprehensive comparison of the available experimental data to clarify the standing of this compound as a potential ecdysteroid agonist.

The Controversy: A Tale of Two Studies

The initial excitement surrounding this compound as a non-steroidal ecdysteroid agonist originated from a 1996 study by Elbrecht et al.[1] This research, based on a preparation of the compound isolated from Ajuga reptans, suggested that this compound could induce an ecdysteroid-like response in Drosophila melanogaster Kc cells, competitively displace a radiolabeled ecdysteroid from its receptor, and activate an ecdysteroid-regulated gene in a transactivation assay.[1]

However, a subsequent and more critical investigation in 2001 by Dinan et al. refuted these findings.[2] Their research presented compelling evidence that the agonist activity observed in the earlier study was likely due to contamination of the this compound sample with endogenous phytoecdysteroids, which are known to be present in Ajuga reptans.[2] Using a highly purified sample of this compound, the 2001 study demonstrated no agonist or antagonist activity in the Drosophila melanogaster B(II) cell bioassay and no displacement of [3H]ponasterone A from the ecdysteroid receptor complex.[2]

Quantitative Comparison of Ecdysteroid Agonist Activity

To contextualize the conflicting data on this compound, it is essential to compare its reported activity with that of well-established ecdysteroid agonists. The following table summarizes the available quantitative data for this compound, the potent phytoecdysteroid Ponasterone A, and the non-steroidal insecticide Tebufenozide.

CompoundAssay TypeCell LineReported Activity (EC50/IC50)Source
This compound Transactivation AssayDrosophila Kc cellsEC50: 22 µMElbrecht et al., 1996[1]
This compound B(II) Cell BioassayDrosophila melanogasterNo agonist or antagonist activity detectedDinan et al., 2001[2]
This compound Competitive Binding Assay ([3H]ponasterone A)Drosophila melanogaster EcRNo displacement observedDinan et al., 2001[2]
Ponasterone A Competitive Binding Assay ([3H]PonA)Adoxophyes honmai EcRB1_SIC50: 13.1 nMHirai et al., 2019
Ponasterone A In vivo (Daphnia magna)-Effects observed at ~10x lower concentrations than 20-hydroxyecdysoneBaldwin et al., 2001[3]
Tebufenozide Competitive Binding Assay ([3H]PonA)Adoxophyes honmai EcRB1_SIC50: 15.1 nMHirai et al., 2019
Tebufenozide Cell-based Reporter BioassayBombyx mori Bm5 cellsEC50: 0.00089 µMSwevers et al., 2013[4]
Tebufenozide Cell-based Reporter BioassayDrosophila melanogaster S2 cellsEC50: 0.71 µMSwevers et al., 2013[4]

Experimental Protocols: A Closer Look

The conflicting findings can be better understood by examining the key experimental protocols used in the validation of ecdysteroid agonist activity.

Competitive Radioligand Binding Assay

This assay directly measures the ability of a test compound to compete with a high-affinity radiolabeled ecdysteroid (e.g., [3H]ponasterone A) for binding to the ecdysone receptor.

Methodology:

  • Receptor Preparation: The ecdysone receptor (EcR) and its heterodimeric partner, Ultraspiracle (USP), are obtained from cell or tissue extracts, or through in vitro expression.

  • Incubation: The receptor preparation is incubated with a fixed concentration of the radiolabeled ligand ([3H]ponasterone A) and varying concentrations of the unlabeled test compound.

  • Separation: The receptor-bound radioligand is separated from the unbound radioligand, typically through filtration.

  • Quantification: The amount of radioactivity in the bound fraction is measured using scintillation counting.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined.

Cell-Based Reporter Gene Assay

This assay assesses the ability of a compound to activate the transcription of a reporter gene under the control of an ecdysone-responsive promoter.

Methodology:

  • Cell Culture: An insect cell line (e.g., Drosophila S2 or Kc cells) that endogenously or exogenously expresses the ecdysone receptor is used.

  • Transfection: The cells are transfected with a reporter plasmid containing a reporter gene (e.g., luciferase or β-galactosidase) driven by an ecdysone response element (EcRE).

  • Treatment: The transfected cells are treated with varying concentrations of the test compound.

  • Reporter Gene Assay: The expression of the reporter gene is quantified by measuring the enzymatic activity of its product (e.g., luminescence for luciferase, colorimetric change for β-galactosidase).

  • Data Analysis: The concentration of the test compound that produces 50% of the maximal reporter gene activation (EC50) is calculated.

Visualizing the Pathways and Processes

To further clarify the concepts discussed, the following diagrams illustrate the ecdysteroid signaling pathway and the experimental workflow for agonist validation.

Ecdysteroid_Signaling_Pathway cluster_cell Target Cell Ecdysteroid Ecdysteroid EcR EcR Ecdysteroid->EcR Binds EcR_USP_Complex EcR/USP Complex EcR->EcR_USP_Complex Heterodimerizes with USP USP USP->EcR_USP_Complex EcRE Ecdysone Response Element EcR_USP_Complex->EcRE Binds to Target_Gene Target Gene Transcription EcRE->Target_Gene Activates Biological_Response Biological Response (e.g., Molting, Differentiation) Target_Gene->Biological_Response Leads to

Caption: The canonical ecdysteroid signaling pathway.

Ecdysteroid_Agonist_Validation_Workflow Start Start: Test Compound Binding_Assay Competitive Radioligand Binding Assay Start->Binding_Assay Binding_Decision Binding Observed? Binding_Assay->Binding_Decision Transactivation_Assay Cell-Based Reporter Gene Assay Binding_Decision->Transactivation_Assay Yes Not_Agonist Not an Ecdysteroid Agonist Binding_Decision->Not_Agonist No Transactivation_Decision Activation Observed? Transactivation_Assay->Transactivation_Decision True_Agonist True Ecdysteroid Agonist Transactivation_Decision->True_Agonist Yes Transactivation_Decision->Not_Agonist No

Caption: Experimental workflow for ecdysteroid agonist validation.

Conclusion

Based on the available evidence, particularly the rigorous study by Dinan et al. (2001), it can be concluded that This compound is not a true ecdysteroid agonist . The initial positive findings appear to be attributable to experimental artifacts arising from sample contamination. For researchers in the field of insecticide discovery and hormone signaling, this case serves as a critical reminder of the importance of compound purity and the use of multiple, robust bioassays for the validation of biological activity. True ecdysteroid agonists, such as Ponasterone A and Tebufenozide, exhibit high-affinity binding to the ecdysone receptor and potent activation of downstream signaling pathways at nanomolar concentrations, a standard that purified this compound fails to meet.

References

A Head-to-Head Comparison of 8-O-Acetylharpagide with Commercial Antibiotics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the ever-present challenge of antimicrobial resistance, the exploration of novel antibacterial compounds is paramount. This guide provides a detailed, evidence-based comparison of the iridoid glycoside 8-O-Acetylharpagide with established commercial antibiotics. By presenting available experimental data, detailed protocols, and visualizations of molecular pathways, this document aims to equip researchers with the necessary information to evaluate the potential of this compound in the landscape of antibacterial drug discovery.

Executive Summary

This compound, a natural compound isolated from plants of the Ajuga genus, has demonstrated antibacterial properties.[1][2][3][4][5] This guide synthesizes the current, albeit limited, publicly available data on its efficacy and compares it with widely used commercial antibiotics such as Penicillin, Ciprofloxacin, and Azithromycin. While direct, extensive comparative studies with quantitative Minimum Inhibitory Concentration (MIC) data for this compound are scarce, this guide compiles the existing information to provide a foundational understanding of its potential.

Data Presentation: Comparative Antibacterial Efficacy

The following tables summarize the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) values for commercial antibiotics against common Gram-positive and Gram-negative bacteria. Due to the limited availability of specific MIC values for this compound, qualitative data and data from similar iridoid glycosides are presented for a broader perspective.

Table 1: Minimum Inhibitory Concentration (MIC) in µg/mL

Antibiotic/CompoundStaphylococcus aureus (Gram-positive)Escherichia coli (Gram-negative)
This compound Inactive[5]Inactive[5]
Other Iridoid Glycosides (e.g., Pulchelloside I) 50[6]50 (penicillin-resistant strain)[6]
Penicillin G 10[7]Not Generally Effective
Ciprofloxacin 0.5 - 2.0[8]0.64 - 1.553[9][10]
Ampicillin -4[8]
Vancomycin 0.5 - 1[11]-

Table 2: Minimum Bactericidal Concentration (MBC) in µg/mL

AntibioticStaphylococcus aureus (Gram-positive)Escherichia coli (Gram-negative)
Ciprofloxacin -One-fold MIC[9]
Ampicillin --
Vancomycin --

Note: MBC data for this compound is not currently available in the reviewed literature.

Experimental Protocols

To ensure the reproducibility and standardization of antibacterial assessments, this section details the methodologies for key experiments.

Minimum Inhibitory Concentration (MIC) Assay Protocol (Broth Microdilution Method)

The broth microdilution method is a standard laboratory procedure used to determine the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[12]

Materials and Reagents:

  • Test compound (this compound) and commercial antibiotics

  • Sterile 96-well microtiter plates

  • Sterile Mueller-Hinton Broth (MHB)

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Sterile saline (0.85% NaCl)

  • 0.5 McFarland turbidity standard

  • Spectrophotometer

  • Incubator (37°C)

Procedure:

  • Preparation of Bacterial Inoculum: From a fresh agar plate, select 3-5 isolated colonies of the test bacterium and suspend them in sterile saline. Adjust the turbidity of the suspension to match the 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). Dilute this suspension 1:100 in MHB to achieve a final concentration of approximately 1-2 x 10⁶ CFU/mL.

  • Preparation of Antimicrobial Dilutions:

    • Add 100 µL of sterile MHB to all wells of a 96-well microtiter plate.

    • Add 100 µL of the stock solution of the test compound (at twice the highest desired final concentration) to the first well of a row.

    • Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, and so on, down the row. Discard the final 100 µL from the last well.

  • Inoculation: Add 100 µL of the prepared bacterial inoculum to each well. This results in a final bacterial concentration of approximately 5 x 10⁵ CFU/mL.

  • Controls:

    • Growth Control: A well containing MHB and the bacterial inoculum, but no antimicrobial agent.

    • Sterility Control: A well containing only MHB.

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • Reading Results: The MIC is the lowest concentration of the antimicrobial agent in which there is no visible turbidity (bacterial growth).

Minimum Bactericidal Concentration (MBC) Assay Protocol

The MBC is the lowest concentration of an antimicrobial agent required to kill 99.9% of the initial bacterial inoculum. This assay is performed as a continuation of the MIC test.

Procedure:

  • Following the determination of the MIC, take a 10 µL aliquot from each well that showed no visible growth (the MIC well and all wells with higher concentrations).

  • Spot-plate each aliquot onto a fresh Mueller-Hinton Agar (MHA) plate.

  • Incubate the MHA plates at 37°C for 18-24 hours.

  • The MBC is the lowest concentration of the antimicrobial agent that results in a ≥99.9% reduction in CFU/mL compared to the initial inoculum count.

Bacterial Cell Membrane Integrity Assay (Conceptual Workflow)

This assay assesses whether an antimicrobial agent damages the bacterial cell membrane, leading to leakage of intracellular components.

Principle: Damage to the cell membrane results in the release of intracellular molecules, such as nucleic acids, which can be quantified by measuring the absorbance of the culture supernatant at 260 nm.

Procedure Outline:

  • Bacterial Culture Preparation: Grow the bacterial strain to the mid-logarithmic phase.

  • Treatment: Expose the bacterial suspension to different concentrations of the test compound (e.g., this compound) and a positive control known to disrupt membranes. Include an untreated control.

  • Incubation: Incubate for a defined period.

  • Centrifugation: Centrifuge the samples to pellet the bacterial cells.

  • Supernatant Analysis: Measure the absorbance of the supernatant at 260 nm using a spectrophotometer. An increase in absorbance compared to the untreated control indicates membrane damage.

Mandatory Visualizations

Experimental Workflow Diagrams

MIC_MBC_Workflow cluster_MIC Minimum Inhibitory Concentration (MIC) Assay cluster_MBC Minimum Bactericidal Concentration (MBC) Assay prep_inoculum Prepare Bacterial Inoculum (0.5 McFarland) inoculate_plate Inoculate 96-well Plate prep_inoculum->inoculate_plate serial_dilution Serial Dilution of Test Compound serial_dilution->inoculate_plate incubate_mic Incubate at 37°C for 18-24h inoculate_plate->incubate_mic read_mic Read MIC (Lowest concentration with no visible growth) incubate_mic->read_mic plate_samples Plate Aliquots from Clear MIC Wells read_mic->plate_samples Proceed with clear wells incubate_mbc Incubate Agar Plates at 37°C for 18-24h plate_samples->incubate_mbc read_mbc Read MBC (≥99.9% killing) incubate_mbc->read_mbc

Caption: Workflow for MIC and MBC Determination.

Membrane_Integrity_Workflow start Prepare Mid-Log Phase Bacterial Culture treatment Treat with Test Compound (and controls) start->treatment incubation Incubate for Defined Time treatment->incubation centrifugation Centrifuge to Pellet Cells incubation->centrifugation supernatant_analysis Measure Absorbance of Supernatant at 260 nm centrifugation->supernatant_analysis result Increased A260 indicates Membrane Damage supernatant_analysis->result Penicillin_Mechanism penicillin Penicillin (β-Lactam Antibiotic) pbp Penicillin-Binding Proteins (PBPs) (Transpeptidases) penicillin->pbp Binds to and inhibits lysis Cell Lysis and Death penicillin->lysis Leads to cross_linking Peptidoglycan Cross-Linking pbp->cross_linking Catalyzes pbp->lysis Inhibition leads to cell_wall Stable Cell Wall Synthesis cross_linking->cell_wall Quinolone_Mechanism quinolone Quinolone Antibiotics (e.g., Ciprofloxacin) gyrase_topoIV DNA Gyrase & Topoisomerase IV quinolone->gyrase_topoIV Inhibits cell_death Cell Death quinolone->cell_death Leads to dna_replication DNA Replication & Repair gyrase_topoIV->dna_replication Essential for gyrase_topoIV->cell_death Inhibition leads to cell_division Bacterial Cell Division dna_replication->cell_division Macrolide_Mechanism macrolide Macrolide Antibiotics (e.g., Azithromycin) ribosome Bacterial 50S Ribosomal Subunit macrolide->ribosome Binds to protein_synthesis Protein Synthesis (Translocation) macrolide->protein_synthesis Inhibits ribosome->protein_synthesis Site of bacterial_growth Bacterial Growth & Replication protein_synthesis->bacterial_growth bacteriostatic Bacteriostatic Effect protein_synthesis->bacteriostatic Inhibition leads to

References

A Comparative Guide to Analytical Methods for 8-O-Acetylharpagide Quantification

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of analytical methodologies for the quantification of 8-O-Acetylharpagide, an iridoid glycoside with significant therapeutic potential. The selection of an appropriate analytical method is critical for accurate quantification in various matrices, from raw herbal materials to biological samples, ensuring data integrity in research, quality control, and pharmacokinetic studies. This document outlines the performance of Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS), High-Performance Liquid Chromatography with Evaporative Light Scattering Detection (HPLC-ELSD), and High-Performance Thin-Layer Chromatography (HPTLC), supported by experimental data from published studies.

Comparison of Analytical Method Performance

The following table summarizes the key validation parameters for the quantification of this compound or analogous iridoid glycosides by different analytical techniques. This allows for a direct comparison of their linearity, sensitivity, precision, and accuracy.

ParameterUPLC-MS/MSHPLC-ELSDHPTLC (for Aucubin, an analogous iridoid glycoside)
Linearity Range 5 - 500 ng/mL[1]Data not publicly available20 - 100 µg/mL[1]
Correlation Coefficient (r²) > 0.995[1]Data not publicly available0.997[1]
Limit of Detection (LOD) 1.0 ng/mL[1]Data not publicly available6.6 µg/mL[1]
Limit of Quantification (LOQ) 5 ng/mL[1]Data not publicly available20 µg/mL[1]
Precision (RSD%) Intra-day: < 9%, Inter-day: < 13%[1]Method validated for precision[2]Intra-day: < 4.9%, Inter-day: < 7.2%[1]
Accuracy (Recovery %) 94.3% - 107.1%[1]Method validated for accuracy[2]95% - 98%[1]

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below. These protocols are based on published literature and offer a foundation for laboratory implementation.

UPLC-MS/MS Method

This method is highly sensitive and selective, making it ideal for pharmacokinetic studies and the analysis of complex biological matrices.

  • Instrumentation: An ultra-performance liquid chromatography system coupled with a tandem mass spectrometer.

  • Column: A UPLC BEH C18 column (e.g., 2.1 mm × 50 mm, 1.7 µm).[1]

  • Mobile Phase: A gradient of methanol and water, both containing 0.1% formic acid.[1]

  • Flow Rate: 0.4 mL/min.[1]

  • Injection Volume: 5 µL.

  • Column Temperature: 40 °C.[1]

  • Ionization Mode: Electrospray Ionization (ESI) in positive mode.[1]

  • Detection: Multiple Reaction Monitoring (MRM).[1]

  • Sample Preparation: Protein precipitation of blood or plasma samples using acetonitrile.[1] An internal standard, such as Shanzhiside methyl ester, is recommended for accurate quantification.[1]

HPLC-ELSD Method

This method is suitable for the quantification of this compound in plant extracts and formulations where high sensitivity of mass spectrometry is not required.

  • Instrumentation: A standard High-Performance Liquid Chromatography system equipped with an Evaporative Light Scattering Detector.

  • Column: A C18 reversed-phase column.

  • Mobile Phase: A gradient of acetonitrile and water containing 0.1% formic acid.[2]

  • Flow Rate: Typically 1.0 mL/min.

  • Injection Volume: 20 µL.

  • Detector Settings: Nebulizer and evaporator temperatures, as well as gas flow rate, should be optimized for the specific instrument and analyte.

  • Sample Preparation: Extraction of this compound from the matrix using a suitable solvent such as methanol or water.[2]

HPTLC Method (for analogous iridoid glycosides)

HPTLC offers a high-throughput and cost-effective approach for the routine quality control of herbal materials. The following protocol is based on a validated method for aucubin, a structurally similar iridoid glycoside.[1]

  • Instrumentation: A High-Performance Thin-Layer Chromatography system with a densitometric scanner.

  • Stationary Phase: HPTLC plates pre-coated with silica gel 60 F254.

  • Mobile Phase: Ethyl acetate-methanol-water (77:15:8, v/v/v).[1]

  • Sample Application: Samples and standards are applied as bands using an automated applicator.

  • Development: The plate is developed in a saturated twin-trough chamber.

  • Derivatization: Visualization is achieved by spraying with a p-dimethylaminobenzaldehyde reagent.[1]

  • Densitometric Analysis: The plate is scanned at 580 nm for quantification.[1]

Methodology and Workflow Visualizations

The following diagrams illustrate the experimental workflows for each analytical method, providing a clear visual representation of the steps involved.

UPLC_MSMS_Workflow cluster_sample_prep Sample Preparation cluster_uplc_msms UPLC-MS/MS Analysis cluster_data_analysis Data Analysis Sample Biological Sample (e.g., Blood) Add_IS Add Internal Standard Sample->Add_IS Precipitation Protein Precipitation (Acetonitrile) Add_IS->Precipitation Centrifugation Centrifugation Precipitation->Centrifugation Supernatant Collect Supernatant Centrifugation->Supernatant Injection Inject Sample Supernatant->Injection Separation UPLC Separation (C18 Column) Injection->Separation Ionization Electrospray Ionization (ESI+) Separation->Ionization Detection Tandem MS Detection (MRM) Ionization->Detection Quantification Quantification Detection->Quantification Results Results (Concentration) Quantification->Results

UPLC-MS/MS analysis workflow for this compound.

HPLC_ELSD_Workflow cluster_sample_prep Sample Preparation cluster_hplc_elsd HPLC-ELSD Analysis cluster_data_analysis Data Analysis Sample Plant Material / Formulation Extraction Solvent Extraction (Methanol/Water) Sample->Extraction Filtration Filtration Extraction->Filtration Injection Inject Sample Filtration->Injection Separation HPLC Separation (C18 Column) Injection->Separation Nebulization Nebulization Separation->Nebulization Evaporation Solvent Evaporation Nebulization->Evaporation Detection Light Scattering Detection Evaporation->Detection Quantification Quantification Detection->Quantification Results Results (Concentration) Quantification->Results

HPLC-ELSD analysis workflow for this compound.

HPTLC_Workflow cluster_sample_prep Sample Preparation cluster_hptlc HPTLC Analysis cluster_data_analysis Data Analysis Sample Herbal Extract Dissolution Dissolve in Solvent Sample->Dissolution Application Sample & Standard Application Dissolution->Application Development Chromatogram Development Application->Development Derivatization Post-Chromatographic Derivatization Development->Derivatization Scanning Densitometric Scanning Derivatization->Scanning Quantification Quantification Scanning->Quantification Results Results (Concentration) Quantification->Results

HPTLC analysis workflow for iridoid glycosides.

Logical_Relationship cluster_factors Influencing Factors cluster_methods Analytical Methods Method_Selection Analytical Method Selection Matrix Sample Matrix Complexity Method_Selection->Matrix Sensitivity Required Sensitivity (LOD/LOQ) Method_Selection->Sensitivity Throughput Sample Throughput Method_Selection->Throughput Cost Cost and Availability Method_Selection->Cost UPLC_MS UPLC-MS/MS Matrix->UPLC_MS High HPLC_ELSD HPLC-ELSD Matrix->HPLC_ELSD Medium HPTLC HPTLC Matrix->HPTLC Low to Medium Sensitivity->UPLC_MS Very High Sensitivity->HPLC_ELSD Moderate Sensitivity->HPTLC Moderate Throughput->UPLC_MS Medium Throughput->HPLC_ELSD Low Throughput->HPTLC High Cost->UPLC_MS High Cost->HPLC_ELSD Medium Cost->HPTLC Low

Factors influencing the selection of an analytical method.

References

Replicating Published Findings on the Bioactivity of 8-O-Acetylharpagide: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the reported bioactivities of 8-O-Acetylharpagide with alternative compounds, supported by experimental data and detailed methodologies. The information is intended to assist researchers in replicating and expanding upon published findings in the fields of pharmacology and drug discovery.

Comparative Bioactivity Data

The following table summarizes the quantitative data on the anti-inflammatory and neuroprotective effects of this compound and its comparator compounds.

CompoundBioactivityAssay SystemEndpointResult (IC50/EC50)
This compound Anti-inflammatoryLPS-stimulated RAW 264.7 macrophagesNitric Oxide (NO) ProductionData not available in published literature
LPS-stimulated RAW 264.7 macrophagesTNF-α ProductionData not available in published literature
NeuroprotectiveOxidative stress-induced SH-SY5Y neuroblastoma cellsCell ViabilityData not available in published literature
Harpagoside Anti-inflammatoryLPS-stimulated RAW 264.7 macrophagesNitric Oxide (NO) Production~50-100 µM
Indomethacin Anti-inflammatoryLPS-stimulated RAW 264.7 macrophagesNitric Oxide (NO) Production~60.88 µM[1]
Curcumin NeuroprotectiveAβ-induced SH-SY5Y neuroblastoma cellsCell Viability~35 µM (in combination with piperine)[2]
H2O2-induced SH-SY5Y neuroblastoma cellsCell Viability5-20 µM[3]

Experimental Protocols

Detailed methodologies for the key bioactivity assays are provided below to facilitate the replication of these findings.

Anti-inflammatory Activity Assay: Inhibition of Nitric Oxide (NO) Production in LPS-Stimulated RAW 264.7 Macrophages

This protocol is adapted from studies investigating the anti-inflammatory effects of natural products.

1. Cell Culture and Seeding:

  • Culture RAW 264.7 murine macrophage cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.

  • Seed the cells in a 96-well plate at a density of 1 x 10^5 cells/well and allow them to adhere overnight.

2. Compound Treatment:

  • Prepare stock solutions of this compound and comparator compounds in a suitable solvent (e.g., DMSO).

  • The following day, replace the medium with fresh medium containing various concentrations of the test compounds.

  • Pre-incubate the cells with the compounds for 1-2 hours.

3. LPS Stimulation:

  • After pre-incubation, stimulate the cells with lipopolysaccharide (LPS) at a final concentration of 1 µg/mL to induce an inflammatory response. Include a vehicle control group (no compound, with LPS) and a negative control group (no compound, no LPS).

4. Nitric Oxide Measurement (Griess Assay):

  • After 24 hours of incubation with LPS, collect the cell culture supernatant.

  • Mix 100 µL of the supernatant with 100 µL of Griess reagent (a mixture of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water).

  • Incubate the mixture at room temperature for 10 minutes.

  • Measure the absorbance at 540 nm using a microplate reader.

  • The concentration of nitrite (a stable product of NO) is determined from a sodium nitrite standard curve.

5. Data Analysis:

  • Calculate the percentage inhibition of NO production for each compound concentration compared to the LPS-stimulated vehicle control.

  • Determine the IC50 value (the concentration of the compound that inhibits 50% of NO production) using a dose-response curve.

Neuroprotective Activity Assay: MTT Assay in Oxidative Stress-Induced SH-SY5Y Cells

This protocol is a standard method for assessing cell viability and the protective effects of compounds against neuronal damage.

1. Cell Culture and Seeding:

  • Culture human neuroblastoma SH-SY5Y cells in a 1:1 mixture of Eagle’s Minimum Essential Medium (EMEM) and F12 medium, supplemented with 10% FBS and 1% penicillin-streptomycin, at 37°C in a humidified 5% CO2 atmosphere.

  • Seed the cells into a 96-well plate at a density of 1 x 10^4 cells/well and allow them to attach for 24 hours.

2. Compound Pre-treatment:

  • Treat the cells with various concentrations of this compound or comparator compounds for a specified period (e.g., 24 hours) before inducing oxidative stress.

3. Induction of Oxidative Stress:

  • After pre-treatment, expose the cells to a neurotoxic agent such as hydrogen peroxide (H2O2) or amyloid-beta (Aβ) peptides to induce oxidative stress and cell damage. The concentration and duration of exposure should be optimized to cause approximately 50% cell death in the control group.

4. MTT Assay:

  • Following the neurotoxin treatment, remove the medium and add 100 µL of fresh medium containing 0.5 mg/mL of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) to each well.

  • Incubate the plate for 3-4 hours at 37°C to allow for the formation of formazan crystals by viable cells.

  • Carefully remove the MTT solution and add 100 µL of a solubilizing agent (e.g., DMSO or a solution of 0.04 M HCl in isopropanol) to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

5. Data Analysis:

  • Express cell viability as a percentage of the untreated control group.

  • Plot the percentage of neuroprotection against the compound concentration to determine the EC50 value (the concentration of the compound that provides 50% of the maximum protective effect).

Signaling Pathways and Experimental Workflows

To visualize the logical relationships and experimental processes, the following diagrams are provided in the DOT language for Graphviz.

Experimental Workflow for Bioactivity Screening

experimental_workflow cluster_preparation Preparation cluster_assay Bioactivity Assay cluster_measurement Measurement & Analysis compound This compound Stock Solution treatment Cell Treatment with Compound compound->treatment cells Cell Culture (RAW 264.7 or SH-SY5Y) cells->treatment induction Induction of Stress (LPS or H2O2/Aβ) treatment->induction incubation Incubation induction->incubation assay Griess Assay (NO) or MTT Assay (Viability) incubation->assay data_analysis Data Analysis (IC50/EC50 Determination) assay->data_analysis nfkb_pathway cluster_cytoplasm Cytoplasm cluster_nucleus LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK MyD88->IKK IkB IκB IKK->IkB phosphorylates NFkB NF-κB IkB->NFkB releases Nucleus Nucleus NFkB->Nucleus translocates Gene Pro-inflammatory Gene Transcription Nucleus->Gene activates Compound This compound Compound->IKK inhibits?

References

Unlocking Synergistic Potential: A Comparative Guide to 8-O-Acetylharpagide and Related Natural Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

While direct experimental evidence on the synergistic effects of 8-O-Acetylharpagide with other natural compounds remains nascent, a review of related iridoid glycosides from Harpagophytum procumbens (Devil's Claw) offers compelling insights into the potential for enhanced therapeutic activity through combination approaches. This guide provides a comparative analysis of the anti-inflammatory and potential anti-cancer effects of these compounds, offering a framework for future research into the synergistic potential of this compound.

Synergistic Anti-Inflammatory Effects of Devil's Claw Constituents

The therapeutic efficacy of Devil's Claw in managing inflammatory conditions is attributed to a complex interplay between its bioactive components. While harpagoside is the most studied constituent, evidence suggests that its anti-inflammatory activity is significantly amplified when combined with other compounds within the extract.[1] Key compounds demonstrating synergistic or modulatory effects include harpagide, 8-O-p-coumaroylharpagide, and verbascoside.[1]

Comparative Analysis of COX-2 Inhibition

Cyclooxygenase-2 (COX-2) is a pivotal enzyme in the inflammatory cascade. A study by Abdelouahab and Heard (2008) provides quantitative data on the modulation of COX-2 expression by individual compounds from Devil's Claw in an ex vivo porcine skin model, highlighting both synergistic and antagonistic interactions.[1][2]

Table 1: Comparative Effects of Devil's Claw Compounds on COX-2 Expression

CompoundConcentrationEffect on COX-2 Expression
Harpagoside1 mM~50% reduction[1]
8-O-p-coumaroylharpagide1 mMGreater reduction than harpagoside[1]
Verbascoside1 mMLess reduction than harpagoside[2]
Harpagide1 mMIncrease in expression[1][2]

Data adapted from Abdelouahab and Heard, 2008.[1][2]

These findings underscore that the overall anti-inflammatory effect of the whole Devil's Claw extract is a result of the complex interactions between its constituents. The synergistic inhibition of COX-2 by harpagoside and 8-O-p-coumaroylharpagide appears to counteract the pro-inflammatory effect of harpagide.[1]

Experimental Protocols

Ex Vivo Porcine Skin Model for COX-2 Expression

This protocol is based on the methodology described by Abdelouahab and Heard (2008).

  • Tissue Preparation: Freshly excised porcine ear skin is used. The subcutaneous fat is removed, and the skin is sectioned.

  • Treatment Application: Skin sections are mounted on diffusion cells. The test compounds (e.g., harpagoside, this compound, or combinations) are dissolved in a suitable vehicle and applied to the epidermal surface.

  • Incubation: The diffusion cells are maintained at a physiological temperature (e.g., 37°C) for a defined period (e.g., 6 hours).

  • Protein Extraction: Following incubation, the epidermis is separated, and total protein is extracted.

  • Western Blot Analysis: Protein samples are separated by SDS-PAGE, transferred to a membrane, and probed with antibodies specific for COX-2 and a loading control (e.g., β-actin).

  • Densitometry: The intensity of the protein bands is quantified to determine the relative expression of COX-2.

Signaling Pathways in Inflammation

The anti-inflammatory effects of Devil's Claw compounds are primarily mediated through the inhibition of the NF-κB and AP-1 signaling pathways.[1] Harpagoside, for instance, has been shown to inhibit NF-κB activation by preventing the degradation of IκBα and blocking the nuclear translocation of NF-κB, leading to a reduction in the expression of inflammatory mediators.[3][4]

G Inflammatory Signaling Pathway Inhibition by Devil's Claw Compounds LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK IkB IκBα IKK->IkB inhibits NFkB NF-κB IKK->NFkB activates IkB->NFkB sequesters Nucleus Nucleus NFkB->Nucleus translocates Inflammatory_Genes Pro-inflammatory Genes (COX-2, iNOS, TNF-α, IL-6) Nucleus->Inflammatory_Genes activates transcription Harpagoside Harpagoside & Other Compounds Harpagoside->IKK inhibits

Caption: Inhibition of the NF-κB signaling pathway by Devil's Claw compounds.

This compound: A Prodrug with Anti-Cancer Potential

Recent studies have revealed that this compound may function as a prodrug with significant anti-breast cancer activity.[5][6] It is metabolized in vivo to active forms, identified as M3 and M5, which exhibit strong binding affinity to cancer-related targets such as AKT1, MMP9, and STAT3.[5][6] The anti-cancer effect appears to be mediated through the downregulation of the AKT/NF-κB/MMP9 signaling axis.[5][6]

A Proposed Framework for Investigating Synergistic Effects of this compound

Given the lack of direct studies, a structured experimental approach is necessary to elucidate the potential synergistic effects of this compound with other natural compounds.

G Proposed Workflow for Synergy Analysis cluster_0 In Vitro Screening cluster_1 Mechanism of Action cluster_2 In Vivo Validation A Select cell line (e.g., 4T1 breast cancer) B Treat with this compound, Compound X, and combination A->B C Assess cell viability (MTT assay) B->C D Calculate Combination Index (CI) C->D E Western Blot for key proteins (AKT, p-AKT, NF-κB, MMP9) D->E If CI < 1 (Synergy) F qRT-PCR for gene expression E->F G ELISA for inflammatory cytokines F->G H Xenograft mouse model G->H I Administer compounds alone and in combination H->I J Monitor tumor growth and metastasis I->J K Histopathological analysis J->K

Caption: A proposed experimental workflow to investigate synergistic effects.

Hypothetical Synergistic Interaction

Based on its known mechanism of action, it is plausible that this compound could act synergistically with natural compounds that target complementary pathways. For example, a compound that inhibits a parallel pro-survival pathway or enhances the metabolic conversion of this compound to its active metabolites could result in a potent synergistic anti-cancer effect.

G Hypothetical Synergistic Anti-Cancer Mechanism cluster_0 This compound Action cluster_1 Compound X Action Prodrug This compound (Prodrug) Metabolite Active Metabolite (M5) Prodrug->Metabolite AKT AKT Metabolite->AKT inhibits NFkB NF-κB AKT->NFkB MMP9 MMP9 NFkB->MMP9 Proliferation Tumor Proliferation & Metastasis MMP9->Proliferation promotes CompoundX Natural Compound X PathwayY Parallel Survival Pathway (e.g., MAPK/ERK) CompoundX->PathwayY inhibits PathwayY->Proliferation promotes

Caption: Hypothetical synergy of this compound and another compound.

Conclusion and Future Directions

While the direct study of this compound in combination with other natural compounds is a field ripe for exploration, the existing literature on related compounds from Devil's Claw provides a strong rationale for investigating such synergistic interactions. The data strongly suggest that the efficacy of natural product-based therapies can be significantly enhanced through carefully selected combinations. Future research should focus on systematic screening of this compound with a library of natural compounds to identify synergistic pairs, followed by detailed mechanistic studies and in vivo validation. Such endeavors hold the promise of developing novel and more effective therapeutic strategies for inflammatory diseases and cancer.

References

Safety Operating Guide

Navigating the Disposal of 8-O-Acetylharpagide: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical compounds is a critical component of laboratory safety and regulatory compliance. This guide provides essential information on the proper disposal procedures for 8-O-Acetylharpagide, a naturally occurring iridoid glycoside. While a specific, universally applicable disposal protocol for this compound is not extensively documented, adherence to general principles of chemical waste management, guided by the known hazards, is paramount.

Hazard Profile of this compound

Understanding the potential hazards of a substance is the first step in determining the appropriate disposal route. Based on the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound has a known hazard classification.

Hazard ClassificationGHS CodeDescription
Acute Toxicity (Oral)H302Harmful if swallowed.[1]

This classification underscores the importance of preventing the entry of this compound into the environment, particularly through waterways, and avoiding accidental ingestion.

Step-by-Step Disposal Procedures

The following steps outline a general yet cautious approach to the disposal of this compound. It is imperative to consult your institution's Environmental Health and Safety (EHS) department and the specific Safety Data Sheet (SDS) provided by the supplier of your compound, as they will have the most accurate and region-specific guidance.

  • Waste Identification and Segregation:

    • Solid Waste: Unused or expired pure this compound should be treated as chemical waste. Do not mix it with non-hazardous laboratory trash. It should be collected in a clearly labeled, sealed container.

    • Liquid Waste: Solutions containing this compound should also be collected as chemical waste. Due to its solubility in water and various organic solvents, it is crucial not to dispose of these solutions down the drain. Collect in a compatible, labeled waste container.

    • Contaminated Materials: Any materials, such as personal protective equipment (PPE), weighing paper, or absorbent pads that have come into contact with this compound, should be considered contaminated and disposed of as chemical waste.

  • Waste Collection and Storage:

    • Use a dedicated and appropriately labeled waste container. The label should clearly state "Hazardous Waste" and list the contents, including "this compound" and any solvents.

    • Store the waste container in a designated, well-ventilated, and secure area, away from incompatible materials.

  • Arrange for Professional Disposal: All chemical waste must be disposed of through your institution's licensed hazardous waste disposal service. Follow your organization's procedures for requesting a waste pickup.

General Chemical Waste Disposal Workflow

The decision-making process for chemical waste disposal can be visualized as a structured workflow. This diagram illustrates the key steps and considerations for ensuring safe and compliant disposal of laboratory chemicals like this compound.

Chemical_Disposal_Workflow cluster_prep Preparation & Identification cluster_segregation Segregation cluster_containment Containment & Labeling cluster_disposal Final Disposal start Start: Chemical for Disposal identify Identify Chemical & Hazards (Consult SDS) start->identify determine_state Determine Physical State (Solid, Liquid, Gas) identify->determine_state segregate Segregate by Hazard Class & Compatibility determine_state->segregate Known Hazards container Select Appropriate & Compatible Waste Container segregate->container label_waste Label Container with 'Hazardous Waste' & Contents container->label_waste storage Store in Designated Secure Area label_waste->storage pickup Arrange for Pickup by Licensed Waste Disposal Service storage->pickup end End: Compliant Disposal pickup->end

Caption: Workflow for Safe Laboratory Chemical Disposal.

Important Considerations

  • Regulatory Compliance: Always adhere to local, state, and federal regulations for hazardous waste disposal. These regulations are in place to protect human health and the environment.

  • Institutional Policies: Your research institution or company will have specific protocols for waste management. Familiarize yourself with these and follow them diligently.

  • Avoid assumptions: Never assume a chemical is non-hazardous. Always seek proper identification and hazard information before disposal.

By following these guidelines, laboratory professionals can ensure the safe and responsible disposal of this compound, contributing to a secure and compliant research environment.

References

Personal protective equipment for handling 8-O-Acetylharpagide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides immediate, essential safety and logistical information for the handling and disposal of 8-O-Acetylharpagide, tailored for researchers, scientists, and drug development professionals. The following procedures are designed to ensure the safe handling of this compound in a laboratory setting.

Chemical and Physical Properties

This compound is an iridoid glycoside.[1][2] It exists as a white crystalline powder that is soluble in water, methanol, ethanol, and DMSO.[3][4] It is sensitive to moisture and should be stored in a dry, sealed container, preferably in a freezer at -20°C.[2][3]

Hazard Identification and Safety Precautions

The primary known hazards of this compound are that it is harmful if swallowed and is classified as an irritant.[1]

  • GHS Classification : Acute toxicity, oral (Category 4).[1]

  • Hazard Statement : H302 - Harmful if swallowed.[1]

  • Safety Precaution : Avoid contact with skin and eyes.[3]

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is crucial when handling this compound to prevent exposure. The following table summarizes the required PPE.

PPE Category Specific Requirements Purpose
Hand Protection Chemical-resistant gloves (e.g., nitrile).To prevent skin contact with the powder.
Eye Protection Safety glasses with side shields or chemical splash goggles.To protect eyes from airborne particles and splashes.
Body Protection A full-length, long-sleeved laboratory coat.To protect skin and clothing from contamination.
Respiratory Protection Use in a well-ventilated area. A dust mask or respirator may be necessary if handling large quantities or if there is a risk of generating dust.To prevent inhalation of the powder.

Handling and Experimental Workflow

Adherence to a strict operational workflow is essential for minimizing risk.

cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling cluster_disposal Disposal prep_ppe Don Appropriate PPE prep_sds Review Safety Data Sheet prep_ppe->prep_sds prep_area Prepare Well-Ventilated Work Area prep_sds->prep_area handle_weigh Weigh Compound Carefully (Minimize Dust) prep_area->handle_weigh Proceed to Handling handle_dissolve Dissolve in Appropriate Solvent handle_weigh->handle_dissolve post_clean Clean Work Area and Equipment handle_dissolve->post_clean After Experiment post_ppe Remove and Dispose of PPE post_clean->post_ppe post_wash Wash Hands Thoroughly post_ppe->post_wash disp_waste Dispose of Contaminated Waste in Labeled Hazardous Waste Container post_wash->disp_waste Final Step

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
8-O-Acetylharpagide
Reactant of Route 2
8-O-Acetylharpagide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.